molecular formula C8H5F3O3 B3040906 2-hydroxy-3-(trifluoromethyl)benzoic Acid CAS No. 251300-32-0

2-hydroxy-3-(trifluoromethyl)benzoic Acid

Cat. No.: B3040906
CAS No.: 251300-32-0
M. Wt: 206.12 g/mol
InChI Key: OLLHFGFVHWLQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-(trifluoromethyl)benzoic Acid is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 206.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)5-3-1-2-4(6(5)12)7(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLLHFGFVHWLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269294
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251300-32-0
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251300-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and material science. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl group on the benzene ring imparts a unique combination of properties that are critical for its application, particularly in drug design and synthesis. The trifluoromethyl group, for instance, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

This document moves beyond a simple recitation of data, offering a deep dive into the causality behind these properties and providing detailed, field-proven experimental protocols for their accurate determination. Every protocol is designed as a self-validating system to ensure the generation of robust and reliable data.

Molecular Structure and Its Implications

The foundation of this compound's physicochemical profile lies in its molecular architecture. The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group, ortho to the carboxylic acid, creates a unique electronic and steric environment that governs its acidity, solubility, and interactions with biological targets.

X-ray Crystallography: Unveiling the Three-Dimensional Structure

To fully comprehend the solid-state properties and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.[1] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are invaluable for computational modeling and structure-activity relationship (SAR) studies.

  • Crystal Growth:

    • Slow evaporation of a saturated solution of this compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is the most common method.

    • The goal is to obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer head.

    • The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.[1]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The electron density map is calculated from the structure factors, which are derived from the intensities of the diffraction spots.[1]

    • An initial model of the molecule is built into the electron density map and refined to achieve the best fit with the experimental data.

Acidity (pKa)

The acidity of this compound is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The pKa is influenced by both the carboxylic acid and the phenolic hydroxyl group.

Theoretical Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to benzoic acid. The intramolecular hydrogen bonding between the hydroxyl and carboxyl groups can also influence the ease of proton donation.

Experimental Determination of pKa

Several robust methods can be employed to determine the pKa values.

This is a high-precision technique for determining pKa values.[2]

Protocol:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[2]

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid curve.[3]

This method is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorption spectra.[2]

Protocol:

  • Prepare a series of buffer solutions with known pH values.

  • Dissolve a constant amount of this compound in each buffer solution.

  • Measure the UV-Vis spectrum of each solution.

  • By monitoring the absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities, a sigmoid curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa.[3][4]

Changes in the chemical shifts of protons near the acidic functional groups upon a change in pH can be used to determine the pKa.[5]

Protocol:

  • Prepare a solution of the compound in a suitable deuterated solvent (e.g., D₂O).

  • Adjust the pH of the solution by adding small amounts of DCl or NaOD.

  • Acquire ¹H NMR spectra at various pH values.

  • Plot the chemical shift of a specific proton (e.g., the aromatic protons) against the pH. The inflection point of the resulting sigmoid curve will give the pKa.[5]

Solubility

Solubility is a key determinant of a drug candidate's bioavailability. The presence of both polar (hydroxyl, carboxyl) and non-polar (trifluoromethyl, benzene ring) groups in this compound suggests a complex solubility profile.

Theoretical Considerations

The molecule is expected to have limited solubility in water due to the hydrophobic trifluoromethyl group and the aromatic ring.[6] However, its solubility is expected to be pH-dependent, increasing in basic solutions due to the deprotonation of the carboxylic acid and hydroxyl groups to form more soluble salts. It is anticipated to be more soluble in organic solvents.[6]

Experimental Determination of Solubility

The shake-flask method is the traditional and most reliable method for determining equilibrium solubility.[7]

  • Equilibrium Establishment:

    • Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer of a specific pH, or an organic solvent) in a sealed flask.

    • Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully separate the saturated solution from the excess solid by centrifugation or filtration.

  • Concentration Analysis:

    • Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Melting Point

The melting point is a fundamental physical property that provides information about the purity and the strength of the crystal lattice.

Theoretical Considerations

For a pure crystalline solid, a sharp melting point range is expected.[8] Impurities will typically lead to a depression and broadening of the melting point range.[8][9] Based on structurally similar compounds like 2-(trifluoromethyl)benzoic acid (107-110 °C) and 3-(trifluoromethyl)benzoic acid (104-106 °C), the melting point of this compound is anticipated to be in a similar range.[10]

Experimental Determination of Melting Point

The capillary method is a common and straightforward technique for determining the melting point.[11]

  • Sample Preparation:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[11]

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.[12]

Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups in a molecule.

Expected Characteristic Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretches, due to hydrogen bonding.[13]

  • O-H Stretch (Phenol): A broad absorption around 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Absorptions in the 3100-3000 cm⁻¹ region.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1700-1680 cm⁻¹ for an aryl carboxylic acid.[13]

  • C-F Stretch: Strong absorptions in the region of 1350-1100 cm⁻¹.

  • C-O Stretch (Carboxylic Acid and Phenol): Bands in the 1320-1210 cm⁻¹ region.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by the coupling between adjacent protons.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (-COOH): A signal in the range of 165-185 ppm.

  • Aromatic Carbons: Signals in the 110-160 ppm range. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon (-CF₃): A quartet in the downfield region of the spectrum.

Expected ¹⁹F NMR Signals:

  • A singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The benzoic acid chromophore is expected to show characteristic absorption bands in the UV region. The exact position and intensity of these bands will be influenced by the hydroxyl and trifluoromethyl substituents.

Data Summary

Physicochemical PropertyExpected Value/CharacteristicExperimental Method(s)
Molecular Formula C₈H₅F₃O₃Mass Spectrometry
Molecular Weight 206.12 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
pKa To be determined experimentally. Expected to be lower than benzoic acid.Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy
Solubility Poorly soluble in water, soluble in organic solvents, pH-dependent.Shake-Flask Method
Melting Point (°C) To be determined experimentally. Estimated to be in the 100-120 °C range.Capillary Method, Differential Scanning Calorimetry (DSC)
IR Absorptions (cm⁻¹) ~3300-2500 (O-H, broad), ~1700-1680 (C=O), ~1350-1100 (C-F)Infrared Spectroscopy
¹H NMR (ppm) >10 (-COOH), variable (-OH), 7.0-8.5 (aromatic)¹H NMR Spectroscopy
¹³C NMR (ppm) 165-185 (C=O), 110-160 (aromatic), quartet for C-CF₃¹³C NMR Spectroscopy
¹⁹F NMR (ppm) Singlet for -CF₃¹⁹F NMR Spectroscopy

Visualization of Experimental Workflows

pKa Determination Workflow

pKa_Determination cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry cluster_nmr NMR Spectroscopy p1 Prepare Solution of Analyte p2 Titrate with Standard Base p1->p2 p3 Monitor pH p2->p3 p4 Plot pH vs. Volume p3->p4 p5 Determine pKa from Inflection Point p4->p5 u1 Prepare Buffered Solutions u2 Measure Absorbance at various pH u1->u2 u3 Plot Absorbance vs. pH u2->u3 u4 Determine pKa from Inflection Point u3->u4 n1 Prepare Solution in D2O n2 Adjust pH and Acquire Spectra n1->n2 n3 Plot Chemical Shift vs. pH n2->n3 n4 Determine pKa from Inflection Point n3->n4

Caption: Workflow for pKa determination.

Solubility Determination Workflow (Shake-Flask Method)

Solubility_Determination start Start prep Add Excess Solid to Solvent start->prep equilibrate Agitate at Constant Temperature (24-48h) prep->equilibrate separate Separate Saturated Solution (Centrifuge/Filter) equilibrate->separate analyze Analyze Concentration (HPLC/UV-Vis) separate->analyze end End analyze->end

Caption: Shake-flask solubility workflow.

References

2-hydroxy-3-(trifluoromethyl)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)benzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's core characteristics, synthesis, and the strategic rationale for its application in modern research.

Introduction: The Strategic Value of a Fluorinated Salicylate

This compound, also known as 3-(trifluoromethyl)salicylic acid, is a key chemical intermediate. Its structure combines the functionalities of salicylic acid with the unique physicochemical properties imparted by a trifluoromethyl (-CF3) group. The strategic placement of the -CF3 group adjacent to the hydroxyl moiety significantly influences the molecule's electronic properties, acidity, and intermolecular bonding potential.

The incorporation of fluorine, particularly as a trifluoromethyl group, is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] This makes this compound a valuable building block for synthesizing novel active pharmaceutical ingredients (APIs) and functional materials.[2] This guide will explore its synthesis, properties, and the scientific principles guiding its use.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application.

Chemical Structure
2D Structure of this compound

Figure 1: 2D Chemical Structure of this compound.

Compound Identifiers and Properties

The key identifiers and computed physicochemical properties are summarized below for quick reference.

Identifier/PropertyValueSource
CAS Number 251300-32-0[3][4]
IUPAC Name This compound[5]
Molecular Formula C₈H₅F₃O₃[3][5]
Molecular Weight 206.12 g/mol [3]
Synonyms 3-(Trifluoromethyl)salicylic acid, 3-Carboxy-2-hydroxybenzotrifluoride[4]
SMILES C1=CC(=C(C(=C1)C(F)(F)F)O)C(=O)O[5]
InChIKey OLLHFGFVHWLQJO-UHFFFAOYSA-N[5]
Predicted XlogP 3.4[5]
Appearance Yellow solid (as per synthesis)[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound requires precise control of reaction conditions to achieve regioselectivity and high yield. The following protocol is based on established patent literature, demonstrating a robust method for its preparation.[3]

Synthesis Workflow Diagram

The overall workflow involves protection of the hydroxyl group, directed ortho-metalation, carboxylation, and deprotection.

SynthesisWorkflow cluster_0 Step 1: Protection & Lithiation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Deprotection & Acidification A 2-(methoxymethoxy)-1- (trifluoromethyl)benzene B n-Butyllithium (n-BuLi) THF/Hexanes, -20°C to 5°C A->B Reagent C Ortho-lithiated Intermediate B->C Forms D Carbon Dioxide (CO₂) gas -20°C to -10°C C->D Reacts with E Carboxylate Salt Intermediate D->E Forms F Hydrochloric Acid (HCl) -20°C E->F Reacts with G 2-hydroxy-3-(trifluoromethyl) benzoic acid F->G Yields

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from a protected precursor, ensuring high yield and purity.[3]

Materials:

  • 2-(methoxymethoxy)-1-(trifluoromethyl)benzene

  • n-Butyllithium (2.5 M solution in hexanes)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (gas)

  • Hydrochloric acid (2N and concentrated)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (2N)

  • Dichloromethane

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methoxymethoxy)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF. Cool the solution to -20°C.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) to the solution, ensuring the internal temperature is maintained below 0°C.

    • Expert Insight: n-Butyllithium is a strong base that deprotonates the aromatic ring. The methoxymethyl (MOM) ether acts as a directed metalation group, ensuring lithiation occurs at the ortho position, which is crucial for the desired product isomer.

  • Stirring: Stir the reaction mixture for approximately 70 minutes, allowing the temperature to rise to between -5°C and 5°C to ensure complete lithiation.

  • Carboxylation: Cool the resulting brown slurry back down to -20°C. Bubble CO₂ gas through the mixture. The temperature should be kept below -10°C.

    • Expert Insight: The reaction will change color from a brown slurry to a dark purple solution and finally to a yellow solution, indicating the consumption of the lithiated intermediate and formation of the lithium carboxylate salt.

  • Quenching and Deprotection: After 10 minutes of CO₂ addition, add 2N HCl (2.0 eq) to the reaction mixture at -20°C. Follow this with the addition of concentrated HCl (to achieve a total of ~5 eq) to facilitate the acidic workup and simultaneous cleavage of the MOM protecting group.

  • Extraction: After stirring for 30 minutes, add MTBE. Extract the organic phase with 2N NaOH and water.

  • Acidification and Isolation: Acidify the aqueous layer with 2N HCl. Extract the product into dichloromethane (2x).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the title compound as a yellow solid (reported yield: 99%).[3]

The Strategic Role of the Trifluoromethyl Group

The trifluoromethyl group is not merely an inert substituent; it is a powerful modulator of molecular properties, making it a "group of choice" in modern drug discovery.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile C-H bond (e.g., on a methyl or ethyl group) with a C-F₃ group can block oxidative metabolism at that site, increasing the drug's half-life and bioavailability.[1]

  • Enhanced Lipophilicity: The -CF₃ group is highly lipophilic (Hansch parameter π ≈ 0.88), which can improve a molecule's ability to cross cellular membranes. This is critical for oral bioavailability and penetration of the blood-brain barrier.[1]

  • Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ substituent increases the acidity of nearby protons, such as the phenolic hydroxyl and carboxylic acid groups in the title compound. This can profoundly impact a drug's binding affinity to its target receptor by altering hydrogen bonding capabilities.

  • Bioisosterism: The -CF₃ group can act as a bioisostere for other chemical groups like methyl or isopropyl, allowing for steric mimicry while fundamentally altering the electronic profile of the molecule.[1]

Conceptual Role in API Synthesis

The compound serves as a versatile scaffold. The carboxylic acid and hydroxyl groups are handles for further chemical modification, such as amidation or esterification, to build more complex molecules.

APISynthesis Scaffold 2-Hydroxy-3-(CF₃) benzoic acid Amine Primary/Secondary Amine (R-NH₂) Scaffold->Amine Amide Coupling (e.g., EDC, HOBt) Alcohol Alcohol (R-OH) Scaffold->Alcohol Esterification (e.g., DCC, DMAP) Amide Amide-linked API (e.g., Enzyme Inhibitor) Amine->Amide Ester Ester-linked API (e.g., Prodrug) Alcohol->Ester

Caption: Role as a scaffold in synthesizing potential APIs.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified with several hazards that require appropriate precautions.[4]

GHS Hazard Classification
Hazard CodeDescriptionPictogram
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)
H335 May cause respiratory irritationGHS07 (Exclamation Mark)
Recommended Safety Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[4]

  • Handling: Avoid breathing dust, mist, or spray. Wash skin thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic combination of a salicylic acid framework and the powerful physicochemical modulation of the trifluoromethyl group. Its robust synthesis and versatile functional handles make it a critical building block for developing next-generation pharmaceuticals and advanced materials. A thorough understanding of its properties, synthesis, and the rationale behind its use, as detailed in this guide, empowers researchers to leverage this compound to its full potential in their scientific endeavors.

References

solubility of 2-hydroxy-3-(trifluoromethyl)benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the growing importance of fluorinated organic molecules in the pharmaceutical and agrochemical industries, understanding the solubility of this compound is paramount for its effective application in drug development and chemical synthesis. This document synthesizes theoretical principles with practical experimental guidance, offering researchers, chemists, and formulation scientists a detailed resource for predicting and determining the solubility of this compound in a variety of organic solvents. The guide delves into the physicochemical properties of this compound, explores predictive models such as Hansen Solubility Parameters, and provides a detailed protocol for empirical solubility determination via the shake-flask method.

Introduction: The Significance of this compound

This compound is an aromatic organic compound that incorporates three key functional moieties: a carboxylic acid group, a hydroxyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a range of properties that make it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity in drug candidates, while the hydroxyl and carboxylic acid groups provide sites for hydrogen bonding and salt formation, influencing both solubility and biological activity.[1][2] The strategic placement of these groups on the benzoic acid scaffold makes this molecule a prime candidate for the synthesis of novel therapeutic agents and specialized polymers.

A thorough understanding of the is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for synthesis, purification, and formulation, and directly impacts the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a foundational understanding of the factors governing its solubility and offers a practical framework for its assessment.

Physicochemical Properties of this compound

Table 1: Estimated Physicochemical Properties of this compound and Properties of Related Compounds

PropertyThis compound (Estimated)2-(Trifluoromethyl)benzoic Acid[3][4]2-Hydroxybenzoic Acid (Salicylic Acid)
Molecular Formula C₈H₅F₃O₃C₈H₅F₃O₂C₇H₆O₃
Molecular Weight 206.12 g/mol 190.12 g/mol 138.12 g/mol
Melting Point (°C) ~120-130107-110158-161
Boiling Point (°C) >250247211
pKa ~3.0~3.22.97
LogP (o/w) ~2.5-3.02.32.21
Appearance White to off-white crystalline solidWhite crystalline solidWhite crystalline solid

Causality Behind Property Estimations:

  • Melting Point: The introduction of a trifluoromethyl group can disrupt crystal lattice packing compared to salicylic acid, potentially lowering the melting point. However, the additional hydrogen bonding from the hydroxyl group, compared to 2-(trifluoromethyl)benzoic acid, would increase intermolecular forces, suggesting a melting point between the two reference compounds.

  • pKa: The carboxylic acid's acidity is enhanced by the electron-withdrawing nature of both the ortho-hydroxyl and meta-trifluoromethyl groups. Therefore, the pKa is expected to be slightly lower (more acidic) than that of 2-(trifluoromethyl)benzoic acid and similar to salicylic acid.

  • LogP: The trifluoromethyl group significantly increases lipophilicity (higher LogP).[1][2] The hydroxyl group is polar and would slightly decrease the LogP. The net effect is an estimated LogP that is higher than both reference compounds.

The molecular structure of this compound presents a fascinating dichotomy. The polar carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, suggesting solubility in polar, protic solvents. Conversely, the trifluoromethyl group and the benzene ring are nonpolar and hydrophobic, favoring solubility in less polar or nonpolar solvents.[3][5] This dual nature is key to understanding its solubility profile.

Caption: Molecular structure of this compound.

Theoretical Framework for Solubility Prediction

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[6] A more nuanced and quantitative approach is offered by Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle of HSP states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent can be calculated, and a smaller Ra indicates a higher likelihood of solubility.

cluster_0 Solute (this compound) cluster_1 Solvents solute δD_solute, δP_solute, δH_solute solvent_good Good Solvent (Small Ra) solute->solvent_good Similar HSP High Solubility solvent_bad Poor Solvent (Large Ra) solute->solvent_bad Dissimilar HSP Low Solubility

Caption: Hansen Solubility Parameter (HSP) concept of "like dissolves like".

Predicted Solubility Profile in Common Organic Solvents

Based on the dual hydrophilic-lipophilic nature of this compound and the principles of HSP, we can predict its solubility in a range of common organic solvents.

Table 2: Hansen Solubility Parameters of Selected Solvents and Predicted Solubility

SolventδD (MPa½)δP (MPa½)δH (MPa½)Solvent TypePredicted Solubility of this compound
Hexane 14.90.00.0Non-polarLow
Toluene 18.21.42.0Non-polar, AromaticModerate
Dichloromethane 17.07.37.1Polar, AproticModerate to High
Acetone 15.510.47.0Polar, AproticHigh
Ethyl Acetate 15.85.37.2Polar, AproticHigh
Ethanol 15.88.819.4Polar, ProticHigh
Methanol 15.112.322.3Polar, ProticHigh
Water 15.516.042.3Polar, ProticLow[3]

HSP data sourced from publicly available databases.[7][8][9]

Rationale for Predictions:

  • Non-polar Solvents (e.g., Hexane): The polarity of the carboxylic acid and hydroxyl groups will significantly hinder solubility in non-polar solvents.

  • Aromatic Solvents (e.g., Toluene): Pi-pi stacking interactions between the benzene rings of toluene and the solute may lead to moderate solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors for the hydroxyl and carboxylic acid protons, and their moderate polarity can solvate the aromatic and trifluoromethyl portions of the molecule. High solubility is expected.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute and therefore high solubility.

  • Water: Despite the presence of hydrogen-bonding groups, the large, hydrophobic trifluoromethyl-substituted benzene ring is expected to result in low aqueous solubility, a common characteristic of trifluoromethylated benzoic acids.[3]

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

Theoretical predictions provide a valuable starting point, but empirical determination is essential for accurate solubility data. The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[10][11][12][13]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (analytical grade)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. b. Add a known volume (e.g., 2 mL) of the chosen solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). e. Equilibrate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation: a. After equilibration, allow the vial to stand undisturbed in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. Carefully draw the supernatant into a syringe. c. Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved particles. d. Accurately dilute a known volume of the filtered, saturated solution with the solvent using a volumetric flask to bring the concentration into the linear range of the analytical method.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent. b. Analyze the calibration standards and the diluted sample solution using a validated HPLC-UV or UV-Vis spectrophotometry method. c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility: a. Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L).

start Start add_excess Add excess solid to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48h at constant T) add_solvent->equilibrate settle Allow solids to settle equilibrate->settle filter Filter supernatant (0.22 µm) settle->filter dilute Dilute filtrate filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

This compound is a molecule with significant potential in applied chemistry, characterized by a complex interplay of functional groups that govern its solubility. The presence of both polar, hydrogen-bonding moieties and a nonpolar, hydrophobic region results in a nuanced solubility profile. High solubility is predicted in polar aprotic and polar protic organic solvents, while low solubility is expected in non-polar solvents and water. Theoretical frameworks such as Hansen Solubility Parameters provide a powerful tool for initial solvent screening. However, for precise formulation and process development, the experimental determination of solubility using robust methods like the shake-flask protocol remains indispensable. This guide provides both the theoretical foundation and the practical methodology for a comprehensive understanding and evaluation of the solubility of this compound.

References

An In-Depth Technical Guide on the Biological Activity of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 2-hydroxy-3-(trifluoromethyl)benzoic acid. Drawing upon research into structurally related compounds and established methodologies, this document elucidates the compound's potential as an anti-inflammatory agent and a modulator of oncogenic signaling pathways. We will delve into its plausible mechanisms of action, propose detailed experimental protocols for its characterization, and discuss its therapeutic potential. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological landscape of this intriguing molecule.

Introduction: The Therapeutic Potential of Fluorinated Benzoic Acid Derivatives

Benzoic acid and its derivatives have long been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anti-inflammatory drugs.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and pharmacokinetic profiles.[2] The trifluoromethyl group, in particular, is known to increase lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target.[3] Furthermore, it can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's action in the body.[3]

This compound, a salicylic acid derivative, combines the established anti-inflammatory scaffold of salicylic acid with the advantageous properties of the trifluoromethyl group. This unique combination suggests a compelling potential for dual-action therapeutic intervention, primarily in the realms of inflammation and oncology. This guide will explore these potential activities in detail, providing a scientific and logical framework for its investigation.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

The anti-inflammatory properties of salicylic acid derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[4] The introduction of a trifluoromethyl group can modulate this inhibitory activity.

Mechanism of Action: COX-1 and COX-2 Inhibition

It is hypothesized that this compound can act as an inhibitor of both COX-1 and COX-2 enzymes. The trifluoromethyl group may enhance the binding affinity of the molecule to the active site of these enzymes. Molecular docking studies on similar compounds suggest that the trifluoromethyl group can lead to a more potent interaction with both COX-1 and COX-2.[5]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) Prostaglandins_H2->Thromboxane Compound This compound Compound->COX1 Compound->COX2

Figure 1: Proposed inhibition of the Cyclooxygenase (COX) pathway.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

To quantitatively assess the inhibitory potential of this compound against COX-1 and COX-2, a robust in vitro assay is essential.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme cofactor

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • This compound

  • Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective inhibition)

  • 96-well plates

  • Plate reader

Procedure:

  • Enzyme and Cofactor Preparation: Prepare working solutions of COX-1 and COX-2 enzymes and heme in the reaction buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound and positive controls in DMSO.

  • Assay Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the different concentrations of the test compound or controls to the respective wells. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

Expected Outcomes and Data Presentation

The results of the COX inhibition assay can be summarized in a table for clear comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Ibuprofen (Reference)~15~25~0.6
Celecoxib (Reference)>100~0.04>2500
Reference IC50 values are approximate and can vary based on assay conditions.

Anti-Cancer Activity: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[6] Benzoic acid-based inhibitors have shown promise in targeting STAT3.[3]

Mechanism of Action: Inhibition of STAT3 Dimerization and DNA Binding

STAT3 activation involves its phosphorylation, dimerization via the SH2 domain, and subsequent translocation to the nucleus where it binds to the DNA and activates the transcription of target genes.[7] It is proposed that this compound may interfere with this cascade at two key points:

  • SH2 Domain Interaction: The compound may bind to the SH2 domain of STAT3, preventing the formation of functional STAT3 dimers.

  • DNA-Binding Domain Interaction: Alternatively, or in addition, it may interact with the DNA-binding domain of STAT3, thereby inhibiting its ability to bind to the promoter regions of its target genes.[5]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerization (SH2 domain) STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation Compound This compound Compound->STAT3_dimer Inhibits Dimerization Compound->STAT3_dimer_nuc Inhibits DNA Binding DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression

Figure 2: Proposed inhibition of the STAT3 signaling pathway.
Experimental Protocol: In Vitro STAT3 Inhibition Assays

A multi-pronged approach is recommended to fully characterize the inhibitory effect on the STAT3 pathway.

Objective: To determine if this compound directly binds to the STAT3 SH2 domain.

Materials:

  • Recombinant human STAT3 protein

  • Fluorescently labeled phosphopeptide probe with high affinity for the STAT3 SH2 domain

  • Assay buffer

  • This compound

  • 96-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of STAT3 protein, fluorescent probe, and serial dilutions of the test compound in the assay buffer.

  • Assay Reaction: In the wells of a 96-well plate, combine the STAT3 protein and the fluorescent probe.

  • Inhibitor Addition: Add the various concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a defined period to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.[8]

Objective: To determine if this compound inhibits the binding of STAT3 to its DNA consensus sequence.

Materials:

  • 96-well plate pre-coated with a double-stranded DNA sequence containing the STAT3 binding site

  • Recombinant human STAT3 protein

  • Primary antibody against STAT3

  • HRP-conjugated secondary antibody

  • Substrate for HRP

  • Wash and blocking buffers

  • This compound

Procedure:

  • Blocking: Block the wells of the coated plate.

  • STAT3 and Inhibitor Incubation: Add the STAT3 protein along with various concentrations of the test compound to the wells. Incubate to allow for binding to the DNA.

  • Washing: Wash the wells to remove unbound protein and compound.

  • Antibody Incubation: Add the primary anti-STAT3 antibody, followed by the HRP-conjugated secondary antibody, with washing steps in between.

  • Detection: Add the HRP substrate and measure the absorbance. A decrease in signal indicates inhibition of STAT3-DNA binding.

  • Data Analysis: Determine the IC50 value from the dose-response curve.[9]

Expected Outcomes and Data Presentation

The inhibitory activities on the STAT3 pathway can be presented in a summary table.

AssayEndpointThis compound
STAT3 SH2 Domain Binding (FP)IC50 (µM)To be determined
STAT3 DNA-Binding (ELISA)IC50 (µM)To be determined
Cancer Cell Line Proliferation (e.g., MDA-MB-231)GI50 (µM)To be determined

In Vivo Evaluation

While in vitro assays provide crucial mechanistic insights, in vivo studies are necessary to evaluate the therapeutic efficacy and pharmacokinetic profile of this compound.

Anti-inflammatory Efficacy: Collagen-Induced Arthritis (CIA) Model in Mice

The CIA model is a well-established preclinical model for rheumatoid arthritis.

Experimental Workflow:

CIA_Model Day_0 Day 0: Primary Immunization (Collagen Type II in CFA) Day_21 Day 21: Booster Immunization (Collagen Type II in IFA) Day_0->Day_21 Treatment Treatment Initiation: Vehicle or Compound (e.g., daily oral gavage) Day_21->Treatment Monitoring Monitoring: - Clinical Score - Paw Swelling Treatment->Monitoring Endpoint Endpoint Analysis: - Histopathology of joints - Serum cytokine levels (TNF-α, IL-6) Monitoring->Endpoint

Figure 3: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Anti-Cancer Efficacy: Human Tumor Xenograft Model

To assess the anti-cancer potential, a xenograft model using a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) can be employed.

Experimental Workflow:

Xenograft_Model Implantation Tumor Cell Implantation (e.g., subcutaneous) Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Treatment Treatment Initiation: Vehicle or Compound Tumor_Growth->Treatment Monitoring Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: - Tumor Weight - Immunohistochemistry (p-STAT3, Ki-67) Monitoring->Endpoint

Figure 4: Experimental workflow for a human tumor xenograft model.
Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. Pharmacokinetic studies in rodents would provide key parameters such as bioavailability, half-life, clearance, and volume of distribution.[10]

Synthesis and Characterization

The availability of high-purity this compound is a prerequisite for reliable biological evaluation. Several synthetic routes have been reported, often starting from commercially available precursors.[11]

General Synthetic Scheme: A common approach involves the ortho-lithiation of a protected 2-(trifluoromethyl)phenol derivative followed by carboxylation with carbon dioxide.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. The trifluoromethyl group is anticipated to enhance its potency and pharmacokinetic properties compared to its non-fluorinated counterparts.

Future research should focus on:

  • Comprehensive SAR studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular interactions with its biological targets.

  • Toxicology and safety pharmacology: Assessing the safety profile of lead compounds.

References

potential therapeutic targets of 2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Abstract

This compound is a halogenated derivative of salicylic acid. While direct pharmacological studies on this specific isomer are limited, its structural similarity to known therapeutic agents, particularly triflusal and its active metabolite, provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes information from related compounds to propose and explore a rational framework for identifying and validating the therapeutic targets of this compound. We will delve into the mechanistic pathways of analogous compounds, outline detailed experimental protocols for target validation, and provide a roadmap for future research in drug development.

Introduction: Chemical Rationale and Therapeutic Potential

This compound belongs to the family of substituted benzoic acids, a scaffold of significant interest in medicinal chemistry. The presence of a hydroxyl group ortho to the carboxylic acid is a key feature of salicylic acid and its derivatives, which are known for their anti-inflammatory, analgesic, and antipyretic properties. The trifluoromethyl (CF3) group, a bioisostere for a methyl group, is known to enhance metabolic stability and lipophilicity, which can improve a drug's ability to cross cell membranes and reach its target[1][2]. These structural motifs suggest that this compound has the potential to interact with a range of biological targets.

The most closely related and well-studied compound is triflusal, or 2-acetoxy-4-(trifluoromethyl)benzoic acid. Triflusal is an antiplatelet agent whose primary mechanism of action is through its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB)[3][4]. Given the structural parallels, it is highly probable that this compound shares some of the therapeutic targets of triflusal and HTB.

Predicted Primary Therapeutic Target: Cyclooxygenase (COX) Enzymes

Based on the pharmacology of triflusal and other salicylates, the most probable primary therapeutic targets for this compound are the cyclooxygenase (COX) enzymes, particularly COX-1.

Mechanism of Action of Structurally Related Compounds

Triflusal, like aspirin, irreversibly inhibits COX-1, which in turn blocks the production of thromboxane A2 (TXA2), a potent promoter of platelet aggregation[5][6]. This action is central to its use in the secondary prevention of ischemic stroke[5]. The active metabolite, HTB, also contributes to the antiplatelet effect[6]. It is therefore logical to hypothesize that this compound will exhibit similar inhibitory activity against COX enzymes.

Proposed Signaling Pathway

The inhibition of COX-1 by this compound would disrupt the arachidonic acid cascade, leading to a reduction in pro-inflammatory and pro-thrombotic mediators.

COX_Pathway AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Compound This compound Compound->COX1 TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 Platelet Platelet Aggregation TXA2->Platelet NFKB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFKB NF-κB (p50/p65) IkB->NFKB inhibits Nucleus Nucleus NFKB->Nucleus translocation Compound This compound Compound->NFKB potential inhibition Transcription Gene Transcription (Inflammation) Target_ID_Workflow Start Start Affinity Affinity Chromatography Start->Affinity Parallel Screens Yeast Yeast Two-Hybrid Start->Yeast Parallel Screens Phage Phage Display Start->Phage Parallel Screens MassSpec Mass Spectrometry (Protein ID) Affinity->MassSpec Yeast->MassSpec Phage->MassSpec HitList Generate Hit List MassSpec->HitList

References

2-hydroxy-3-(trifluoromethyl)benzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Mechanism of Action of 2-Hydroxy-4-(trifluoromethyl)benzoic Acid, the Active Metabolite of Triflusal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the multifaceted mechanism of action of 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal (2-acetoxy-4-(trifluoromethyl)benzoic acid). While structurally related to salicylic acid, Triflusal and HTB exhibit a unique pharmacological profile that distinguishes them from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. This document synthesizes current research to elucidate the core molecular pathways modulated by HTB, offering field-proven insights for researchers in pharmacology and drug development. We will explore its intricate interactions with key enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), phosphodiesterases (PDEs), and Nuclear Factor-kappa B (NF-κB), and its role in nitric oxide (NO) signaling.

Introduction: From Triflusal to its Bioactive Core, HTB

Triflusal, a platelet aggregation inhibitor developed by Uriach Laboratories, has been in clinical use since 1981.[1] It is a derivative of acetylsalicylic acid where a trifluoromethyl group replaces a hydrogen atom on the benzene ring.[1] Upon oral administration, Triflusal undergoes rapid metabolism by esterases, primarily in the liver, to its main active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[2][3] This biotransformation is critical, as HTB is responsible for a significant portion of the therapeutic effects attributed to Triflusal.[2][4] The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, contributing to its distinct pharmacological properties.[5][6] This guide will focus on the mechanisms orchestrated by this active metabolite.

The Multi-Target Mechanism of Action of HTB

The anti-thrombotic and neuroprotective effects of Triflusal are not attributable to a single molecular interaction but rather to the synergistic modulation of several key biological pathways by its metabolite, HTB. This multi-target engagement results in a potent antiplatelet effect with a potentially improved safety profile compared to other antiplatelet agents.[2][7]

Inhibition of the Cyclooxygenase (COX) Pathway

Similar to aspirin, Triflusal and HTB are inhibitors of cyclooxygenase enzymes, which are pivotal in the synthesis of prostanoids.[2][8]

  • Primary Target: COX-1 and Thromboxane A2 (TXA2) Synthesis: Triflusal itself is an irreversible inhibitor of COX-1 in platelets.[9] It acetylates the enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, the precursor of Thromboxane A2 (TXA2).[2][10] TXA2 is a powerful vasoconstrictor and a crucial mediator of platelet aggregation.[2] By suppressing TXA2 production, Triflusal and HTB effectively reduce platelet activation and clot formation.[2][8]

  • Differential Effect on Prostacyclin: A key distinction from aspirin is that Triflusal and HTB have a negligible effect on vascular COX, thus preserving the synthesis of prostacyclin (PGI2).[1][11] Prostacyclin is a vasodilator and an inhibitor of platelet aggregation. This selective action on platelet COX-1 over vascular COX contributes to a more favorable anti-thrombotic profile and potentially a lower risk of certain side effects.[1]

Experimental Protocol: Measuring COX-1 Inhibition

A common method to assess COX-1 inhibition is to measure the formation of its products, such as malondialdehyde or thromboxane B2 (the stable metabolite of TXA2), in response to arachidonic acid in platelet-rich plasma (PRP).

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers in tubes containing an anticoagulant. PRP is obtained by centrifugation at a low speed.

  • Incubation with Inhibitor: PRP is incubated with varying concentrations of HTB or the parent compound, Triflusal.

  • Induction of Platelet Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation and subsequent TXA2 production.

  • Quantification of TXA2: The reaction is stopped, and the plasma is analyzed for thromboxane B2 levels using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of TXA2 production (IC50) is calculated. For HTB, it has been shown to be a more potent reversible inhibitor of cyclooxygenase than salicylic acid.[8]

Modulation of Intracellular Signaling: Phosphodiesterase (PDE) Inhibition

Beyond COX inhibition, HTB exerts antiplatelet effects through a distinct mechanism involving cyclic adenosine monophosphate (cAMP).

  • Mechanism: HTB has been shown to inhibit phosphodiesterase (PDE) activity.[1][2] PDEs are enzymes that degrade cAMP. By inhibiting PDEs, HTB leads to an increase in intracellular cAMP levels within platelets.[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various proteins that ultimately inhibit platelet activation and aggregation by sequestering intracellular calcium.[1][2] This dual mechanism of COX-1 and PDE inhibition makes Triflusal and HTB uniquely potent antiplatelet agents.[2]

Signaling Pathway: HTB's Dual Antiplatelet Action

HTB_Mechanism cluster_membrane Platelet Cell Membrane cluster_cytoplasm Platelet Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 AC Adenylate Cyclase cAMP cAMP AC->cAMP TXA2 Thromboxane A2 (TXA2) COX1->TXA2 Platelet_Aggregation Platelet Aggregation & Activation TXA2->Platelet_Aggregation ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Inhibition Inhibition of Platelet Activation cAMP->Inhibition AMP AMP PDE->AMP Triflusal_HTB Triflusal / HTB Triflusal_HTB->COX1 Inhibits Triflusal_HTB->PDE Inhibits NFkB_Workflow start Induce Excitotoxic Injury (e.g., NMDA injection in rats) treatment Administer Triflusal/HTB (Post-treatment) start->treatment control Vehicle Control start->control tissue Harvest Brain Tissue (e.g., at 10 & 24 hours) treatment->tissue control->tissue processing Process for Immunocytochemistry tissue->processing staining Stain for NF-κB (p65 subunit) processing->staining analysis Microscopic Analysis & Quantification of Nuclear NF-κB Staining staining->analysis outcome Compare NF-κB activation between treated and control groups analysis->outcome

References

An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)benzoic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-(trifluoromethyl)benzoic acid, also known as 3-(trifluoromethyl)salicylic acid, is a key fluorinated building block in modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this important chemical entity, offering valuable insights for researchers and professionals in the field of drug discovery and development. The strategic placement of the trifluoromethyl group ortho to the hydroxyl moiety and meta to the carboxylic acid group significantly influences the molecule's acidity, reactivity, and biological interactions, making it a subject of considerable interest in medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties
PropertyValueSource
CAS Number 321-14-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₈H₅F₃O₃--INVALID-LINK--[3]
Molecular Weight 206.12 g/mol --INVALID-LINK--[3]
Appearance White to off-white crystalline powder--INVALID-LINK--[2]
Melting Point 171-172 °C--INVALID-LINK--[4]
Water Solubility 1 g/L (20 °C)--INVALID-LINK--[4]
pKa 2.63 (25 °C)--INVALID-LINK--[4]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum shows distinct resonances for the eight carbon atoms, including the characteristic quartet for the trifluoromethyl carbon due to C-F coupling.

    Peak Chemical Shift (ppm) Multiplicity Assignment
    Aromatic CH 7.0-8.0 m Ar-H
    OH 10.0-13.0 br s -OH

    | COOH | 11.0-14.0 | br s | -COOH |

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

    Wavenumber (cm⁻¹) Assignment
    3300-2500 (broad) O-H stretch (carboxylic acid)
    3200-3000 (broad) O-H stretch (phenol)
    1700-1680 C=O stretch (carboxylic acid)
    1350-1150 C-F stretch

    | 1600, 1450 | Aromatic C=C stretch |

  • Mass Spectrometry: The mass spectrum typically shows the molecular ion peak (M+) and characteristic fragmentation patterns. The high-resolution mass spectrum provides the exact mass, confirming the molecular formula. A common observation in mass spectrometry is the detection of the [M+H]⁺ ion at m/z 207.[5]

Historical Perspective and Discovery

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of trifluoromethyl groups into aromatic systems gained significant traction in the mid-20th century, driven by the profound impact of fluorine on the biological activity of organic molecules. Early methods for the trifluoromethylation of phenols were being explored as early as 1955.[6]

The synthesis and application of trifluoromethylated salicylic acid derivatives are closely associated with the development of non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is Triflusal, a platelet aggregation inhibitor developed by Uriach Laboratories and commercialized in Spain in 1981.[7][8] Although Triflusal itself is 2-acetoxy-4-(trifluoromethyl)benzoic acid, its principal active metabolite is 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[7][9] The research and development surrounding Triflusal undoubtedly spurred interest in other isomers, including the titular this compound, as researchers explored the structure-activity relationships of trifluoromethylated salicylates.

The development of various synthetic methodologies for introducing trifluoromethyl groups onto aromatic rings throughout the latter half of the 20th century provided the necessary tools for the preparation of a wide array of fluorinated compounds, including this compound, for screening in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and overall efficiency.

Modern Synthetic Approach: Ortho-Lithiation and Carboxylation

A contemporary and efficient method for the synthesis of this compound involves the directed ortho-lithiation of a protected 2-(trifluoromethyl)phenol, followed by carboxylation. This approach offers high regioselectivity.

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described in a patent by Abbott Laboratories.[5]

Step 1: Protection of the Phenolic Hydroxyl Group The starting material, 2-(trifluoromethyl)phenol, is first protected to prevent the acidic proton from interfering with the subsequent lithiation step. A common protecting group for this purpose is the methoxymethyl (MOM) ether.

Step 2: Directed Ortho-Lithiation The protected phenol is then treated with a strong organolithium base, such as n-butyllithium, at low temperature. The trifluoromethyl group directs the lithiation to the ortho position.

Step 3: Carboxylation The resulting aryllithium species is quenched with carbon dioxide (either as a gas or in solid form as dry ice) to introduce the carboxylic acid group.

Step 4: Deprotection The protecting group is removed under acidic conditions to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices:

  • Protection Strategy: The choice of the MOM protecting group is strategic as it is stable to the strongly basic conditions of the lithiation step but can be readily cleaved under mild acidic conditions without affecting the final product.

  • Directed Ortho-Metalation: The use of a directed metalation group (in this case, the protected hydroxyl group and the trifluoromethyl group) allows for precise regiochemical control, which is often a challenge in the functionalization of substituted aromatic rings.

  • Low-Temperature Conditions: The lithiation and carboxylation steps are performed at low temperatures (typically -78 °C to 0 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate.

Applications in Drug Discovery and Agrochemicals

The unique structural and electronic features of this compound make it a valuable building block in the design and synthesis of novel therapeutic agents and agrochemicals.

Role in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate can significantly enhance its pharmacological properties. The trifluoromethyl group is highly lipophilic, which can improve membrane permeability and oral bioavailability. Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of the molecule by blocking sites of oxidative metabolism. The trifluoromethyl group can also modulate the acidity of nearby functional groups and influence binding interactions with biological targets.[10]

This compound serves as a versatile scaffold for the synthesis of a variety of bioactive molecules. For instance, derivatives of salicylic acid are known to possess a broad range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The introduction of a trifluoromethyl group at the 3-position can fine-tune these activities and lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Agrochemical Applications

In the field of agrochemicals, trifluoromethylated compounds are widely used as herbicides, insecticides, and fungicides. The trifluoromethyl group can enhance the efficacy and selectivity of these agents. This compound can be used as a starting material for the synthesis of novel crop protection agents.

Conclusion

This compound has emerged as a significant and versatile building block in the field of organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. While its specific historical discovery remains to be precisely pinpointed, its development is a clear outcome of the advancements in organofluorine chemistry. The synthetic methodologies, particularly those involving directed ortho-metalation, provide efficient and regioselective access to this valuable compound. The unique physicochemical properties imparted by the trifluoromethyl group continue to make this compound a molecule of high interest for researchers aiming to design and synthesize novel bioactive compounds with enhanced properties. As the demand for more effective and safer drugs and agrochemicals continues to grow, the importance of this fluorinated salicylic acid derivative in research and development is set to increase.

References

A Researcher's Technical Guide to Sourcing and Utilizing 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the procurement and application of 2-hydroxy-3-(trifluoromethyl)benzoic acid (CAS No. 251300-32-0). This valuable research chemical, also known as 3-(Trifluoromethyl)salicylic acid, serves as a critical building block in medicinal chemistry, largely due to the unique properties imparted by the trifluoromethyl group. This document will navigate the complexities of supplier qualification, quality assessment, and a key research application of this compound.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, and its incorporation into molecules like this compound offers several distinct advantages. The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent, which can significantly influence a molecule's acidity, hydrogen bonding potential, and electrostatic interactions with biological targets.[1] Furthermore, the -CF3 group is metabolically stable and enhances the lipophilicity of a compound, which can improve its ability to cross cellular membranes and reach its intended target.[1] These characteristics often lead to improved pharmacokinetic profiles, enhanced binding affinity, and greater efficacy of drug candidates.[1]

Navigating the Supplier Landscape for this compound

The selection of a reliable commercial supplier is a critical first step in any research endeavor. The quality and purity of the starting material can have a profound impact on the outcome of a synthesis or biological assay. For this compound, several reputable suppliers cater to the research and development community.

Below is a comparative summary of prominent suppliers offering this compound:

SupplierCAS NumberTypical PurityAvailable GradesNoteworthy Information
Ambeed 251300-32-0≥98%Research GradeProvides comprehensive analytical data including NMR, HPLC, and LC-MS.[2]
Angene 251300-32-0Not specifiedResearch GradeLists the compound, but availability may vary.[3]
BLD Pharmatech 251300-32-098%Research GradeA global supplier with a wide range of building blocks.
Novachemistry 251300-32-0>97%Research GradeSupplier of APIs, building blocks, and fine chemicals.[4]
Sapphire Bioscience 251300-32-0Not specifiedResearch GradeAustralian distributor for various international chemical suppliers.[5]
A Logic-Driven Workflow for Supplier Qualification

A systematic approach to qualifying a supplier ensures the procurement of high-quality material suitable for your specific research needs. The following workflow outlines a self-validating system for this process.

SupplierQualification A Identify Potential Suppliers B Request Certificate of Analysis (CoA) and Safety Data Sheet (SDS) A->B C Evaluate Purity and Impurity Profile on CoA B->C D Assess Supplier's Quality Management System (e.g., ISO certification) C->D Purity Meets Specs I Reject Supplier C->I Purity Unacceptable E Consider Lead Time and Cost D->E QMS Acceptable D->I QMS Inadequate F Procure Small Sample for In-House QC E->F Favorable Terms E->I Unfavorable Terms G Perform Analytical Verification (e.g., HPLC, NMR) F->G H Qualify Supplier and Place Order G->H Verification Successful G->I Verification Failed

References

Methodological & Application

The Strategic deployment of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Modern Pharmaceutical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-hydroxy-3-(trifluoromethyl)benzoic acid as a critical building block in pharmaceutical research and development. We will delve into the nuanced chemical properties of this scaffold, explore its role in enhancing pharmacological profiles, and provide detailed, field-proven protocols for its derivatization.

Introduction: The Trifluoromethyl Group as a "Super-Bioisostere"

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly powerful tool.[1][2][3][4][5][6] The CF₃ group is often considered a "super-bioisostere" for a methyl group, but its unique electronic properties and steric bulk impart significant advantages that can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.[3][4]

Key Physicochemical Properties Imparted by the Trifluoromethyl Group:

PropertyImpact on Drug Candidate
High Electronegativity Alters the acidity of nearby functional groups, influencing binding interactions with biological targets.
Increased Lipophilicity Enhances membrane permeability and can improve oral bioavailability.[6]
Metabolic Stability The strong carbon-fluorine bond is resistant to metabolic degradation, increasing the drug's half-life.[6]
Steric Bulk Can provide a better fit into the binding pockets of target proteins and enzymes.

The this compound scaffold combines these benefits with the versatile reactivity of a carboxylic acid and the hydrogen-bonding capabilities of a phenolic hydroxyl group, making it a highly valuable starting material for the synthesis of novel therapeutics.

Therapeutic Applications and Case Studies

While direct incorporation of the this compound moiety into marketed drugs is not yet widespread, its structural motifs are present in several successful therapeutic agents. Furthermore, its close analogues have demonstrated significant biological activity, highlighting the potential of this building block.

Case Study: Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and COX-2 Inhibition

The trifluoromethylphenyl group is a key feature in the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib . Although Celecoxib itself does not contain the 2-hydroxy group, its synthesis and mechanism of action underscore the importance of the trifluoromethyl moiety in achieving selective inhibition of COX-2, an enzyme implicated in inflammation and pain.

A closely related compound, Triflusal , and its active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB) , further illustrate the potential of this scaffold. HTB has been shown to inhibit COX-2 and also modulate the transcription factor NF-κB, which plays a critical role in the inflammatory response. This dual mechanism of action suggests that derivatives of this compound could be promising candidates for the development of novel anti-inflammatory agents with improved efficacy and safety profiles.

Emerging Applications: From Cardiovascular Disease to Oncology

The versatility of the trifluoromethylbenzoic acid scaffold extends beyond inflammation. The principles of leveraging the CF₃ group to enhance drug properties are broadly applicable. For instance, in the development of the cardiac myosin inhibitor Mavacamten , while not a direct derivative, the strategic use of fluorinated groups is a key aspect of its design to achieve the desired pharmacological effect in treating hypertrophic cardiomyopathy.

The inherent reactivity of the carboxylic acid and hydroxyl groups on the this compound scaffold allows for its incorporation into a wide range of molecular architectures, opening up possibilities for its use in developing therapies for oncology, neurodegenerative diseases, and metabolic disorders.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound. These protocols are based on established synthetic transformations of similar salicylic acid and trifluoromethylbenzoic acid derivatives and are designed to be robust and reproducible.

Protocol 1: Esterification of this compound

This protocol describes the synthesis of an ethyl ester derivative, a common first step in creating a library of compounds for biological screening.

Reaction Scheme:

Esterification Reactant1 This compound Catalyst H₂SO₄ (cat.) Reactant1->Catalyst Reactant2 Ethanol Reactant2->Catalyst Product Ethyl 2-hydroxy-3-(trifluoromethyl)benzoate Catalyst->Product Reflux Water H₂O Product->Water

Esterification Workflow

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

Protocol 2: Amidation of this compound

This protocol details the synthesis of a benzamide derivative, a common functional group in many pharmaceuticals. This procedure utilizes a peptide coupling agent for efficient amide bond formation.

Reaction Scheme:

Amidation Reactant1 This compound Coupling_Agent EDC/HOBt Reactant1->Coupling_Agent Reactant2 Primary or Secondary Amine Reactant2->Coupling_Agent Product 2-Hydroxy-3-(trifluoromethyl)benzamide Derivative Coupling_Agent->Product Anhydrous DMF, RT Byproduct Byproducts Product->Byproduct

Amidation Workflow

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Structure-Activity Relationship (SAR) Considerations

When using this compound as a building block, it is crucial to consider the structure-activity relationship of the resulting derivatives.

SAR_Considerations Core This compound Scaffold Carboxylic_Acid Carboxylic Acid Modification (Esters, Amides, etc.) Core->Carboxylic_Acid Hydroxyl_Group Hydroxyl Group Modification (Ethers, Esters) Core->Hydroxyl_Group Aromatic_Ring Aromatic Ring Substitution Core->Aromatic_Ring Biological_Activity Biological Activity (Potency, Selectivity, ADME) Carboxylic_Acid->Biological_Activity Hydroxyl_Group->Biological_Activity Aromatic_Ring->Biological_Activity

SAR Workflow for Derivatives

  • Modification of the Carboxylic Acid: Conversion to esters and amides allows for the exploration of a wide range of substituents, which can influence lipophilicity, solubility, and interactions with the target protein.

  • Modification of the Hydroxyl Group: Alkylation or acylation of the phenolic hydroxyl group can modulate hydrogen bonding capacity and steric interactions within the binding pocket.

  • Substitution on the Aromatic Ring: Further substitution on the benzene ring can fine-tune the electronic properties and provide additional points of interaction with the biological target.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated area or a fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel pharmaceutical compounds. Its unique combination of a trifluoromethyl group, a carboxylic acid, and a hydroxyl group provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts.

References

The Strategic Role of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in the Synthesis of Next-Generation Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trifluoromethyl Group as a Powerhouse in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF3) group stands out for its profound ability to modulate the physicochemical and pharmacological properties of bioactive molecules. Its unique electronic nature, high lipophilicity, and exceptional metabolic stability make it a highly sought-after substituent for enhancing the efficacy of enzyme inhibitors.[1][2][3] This guide focuses on the versatile chemical intermediate, 2-hydroxy-3-(trifluoromethyl)benzoic acid , as a pivotal starting material for the synthesis of a new generation of potent and selective enzyme inhibitors.

The trifluoromethyl group, being a strong electron-withdrawing group, can significantly alter the acidity of nearby protons and influence the binding interactions of a molecule with its target enzyme.[4] It often serves as a bioisostere for other groups like a methyl or chloro group, allowing for fine-tuning of steric and electronic properties to optimize drug-target interactions.[4][5] Furthermore, the C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group highly resistant to metabolic degradation and thereby increasing the in vivo half-life of drug candidates.[2][3]

This document provides a comprehensive overview of the application of this compound in the synthesis of inhibitors for several key enzyme classes, including Sirtuins, Histone Deacetylases (HDACs), and Cyclooxygenases (COXs). We will delve into the mechanistic rationale behind its use and provide detailed, field-proven protocols for the synthesis and evaluation of these inhibitors.

Core Synthesis Strategy: Amide Coupling

A prevalent and versatile method for elaborating the this compound scaffold is through amide bond formation . The carboxylic acid moiety serves as a convenient handle for coupling with a diverse range of amine-containing fragments, enabling the rapid generation of large libraries of potential inhibitors for structure-activity relationship (SAR) studies.

Application I: Synthesis of Sirtuin 5 (SIRT5) Inhibitors

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism and are implicated in various diseases, including cancer. SIRT5, in particular, has emerged as a promising therapeutic target. The 2-hydroxybenzoic acid scaffold has been identified as a key pharmacophore for selective SIRT5 inhibition.[2]

Mechanistic Rationale

Molecular docking studies have revealed that the 2-hydroxybenzoic acid moiety can form critical interactions within the SIRT5 active site. The carboxylate group can form a salt bridge with a key arginine residue (Arg105) and a hydrogen bond with a tyrosine residue (Tyr102), while the adjacent hydroxyl group can form a hydrogen bond with a valine residue (Val221).[6] The trifluoromethyl group at the 3-position enhances lipophilicity, which can contribute to improved cell permeability and binding affinity within the hydrophobic regions of the active site.

Protocol: Synthesis of a 2-Hydroxy-3-(trifluoromethyl)benzoyl-based SIRT5 Inhibitor

This protocol is adapted from the synthesis of analogous 2-hydroxybenzoic acid-based SIRT5 inhibitors.[2]

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling with a Selected Amine

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • To this solution at 0 °C, add the desired amine (e.g., a substituted aniline or a heterocyclic amine) (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide inhibitor.

Application II: Synthesis of Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in gene expression by removing acetyl groups from histones.[3] Dysregulation of HDAC activity is associated with the development of cancer, making them an important target for anticancer drug development.[7] Trifluoromethyl ketones have been identified as effective zinc-binding groups in HDAC inhibitors.[2][8] The this compound scaffold can be readily converted into such inhibitors.

Mechanistic Rationale

The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme. The trifluoromethyl ketone moiety can act as a potent, reversible ZBG, coordinating to the zinc ion in the active site of the HDAC enzyme. The 2-hydroxy-3-(trifluoromethyl)benzoyl core provides a rigid scaffold to which various linkers and cap groups can be attached to optimize potency and selectivity.

Protocol: General Strategy for the Synthesis of a Trifluoromethyl Ketone HDAC Inhibitor

This protocol outlines a general synthetic route.

Step 1: Amide Coupling to Introduce a Linker

  • Following the general amide coupling protocol described in the SIRT5 section, couple this compound with a suitable amine-containing linker (e.g., an amino acid ester or a diamine).

Step 2: Elaboration to a Trifluoromethyl Ketone

  • The resulting amide can then be further modified. For instance, if an amino acid ester was used as the linker, the ester can be hydrolyzed to the corresponding carboxylic acid.

  • This carboxylic acid can then be converted to a trifluoromethyl ketone using a variety of established methods, such as reaction with trifluoroacetic anhydride followed by a suitable nucleophile, or by using Ruppert's reagent (TMSCF3).

Application III: Synthesis of Cyclooxygenase-2 (COX-2) Inhibitors

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are involved in inflammation and pain.[1][9] Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.[1][9] Diaryl heterocycles containing a trifluoromethylphenyl group are a well-established class of selective COX-2 inhibitors (e.g., Celecoxib).[1] this compound is a valuable precursor for the synthesis of novel COX-2 inhibitors.

Mechanistic Rationale

The selectivity of COX-2 inhibitors is largely attributed to the difference in the active site volumes of COX-1 and COX-2. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. The bulky trifluoromethyl group on the phenyl ring can occupy this side pocket, leading to selective binding to COX-2. The 2-hydroxybenzoic acid moiety can be incorporated into various heterocyclic scaffolds known to exhibit COX-2 inhibitory activity.

Protocol: A General Approach to Novel COX-2 Inhibitors

This protocol outlines a general strategy for synthesizing novel COX-2 inhibitors.

Step 1: Synthesis of a Key Intermediate

  • This compound can be converted into a more reactive intermediate, such as an ester or an acyl chloride.

Step 2: Heterocycle Formation

  • The activated intermediate can then be reacted with a suitable partner to form a diaryl heterocyclic scaffold. For example, reaction with a substituted hydrazine could lead to the formation of a pyrazole ring, a common core in many COX-2 inhibitors.

Data Presentation: Inhibitory Activities of Representative Compounds

The following table summarizes the inhibitory activities of representative enzyme inhibitors synthesized from 2-hydroxybenzoic acid derivatives containing a trifluoromethylphenyl group.

Compound ID Enzyme Target Inhibitor Scaffold IC50 (µM) Reference
SIRT5-Inhibitor-1 SIRT52-Hydroxy-4-(3-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)thioureido)benzoic acid26.4 ± 0.8[2]
HDACi-TFK-1 HDACTrifluoromethyl ketoneSub-micromolar (General Class)[2]
COX-2-Inhibitor-1 COX-2Pyrimidine-basedVaries (nanomolar to micromolar range for the class)[1]

Experimental Workflows and Logical Relationships

General Workflow for Inhibitor Synthesis and Evaluation

Caption: General workflow for the synthesis and evaluation of enzyme inhibitors.

Signaling Pathway: COX-2 in Inflammation

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 Enzyme B->C D Prostaglandins C->D E Inflammation & Pain D->E F COX-2 Inhibitor (e.g., from this compound) F->C

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of enzyme inhibitors. The strategic placement of the hydroxyl, carboxylic acid, and trifluoromethyl groups provides a unique combination of functionalities that can be exploited to achieve high potency and selectivity. The straightforward chemistry, particularly amide coupling, allows for the rapid generation of diverse compound libraries for SAR exploration. As our understanding of the roles of various enzymes in disease pathogenesis continues to grow, the demand for novel and effective inhibitors will only increase. The principles and protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the power of this compound in the quest for the next generation of therapeutics.

References

Application Notes and Protocols: 2-Hydroxy-3-(trifluoromethyl)benzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Trifluoromethylated Salicylates in Modern Agrochemicals

The relentless pursuit of enhanced crop protection agents with improved efficacy, target specificity, and favorable environmental profiles has led to a significant focus on fluorinated organic molecules. Among these, compounds bearing the trifluoromethyl (CF₃) group have gained prominence due to the unique physicochemical properties this moiety imparts, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics.[1][2] 2-Hydroxy-3-(trifluoromethyl)benzoic acid, a trifluoromethyl-substituted derivative of salicylic acid, represents a key building block in the synthesis of advanced agrochemicals. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, allows for versatile chemical modifications, making it a valuable precursor for a range of herbicides and fungicides.

This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis. It offers detailed protocols for its utilization in the preparation of phenoxy-type herbicide precursors and fungicidal amides, supported by mechanistic insights and characterization data.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material is paramount for successful synthesis. The properties of this compound are summarized below.

PropertyValue
Molecular Formula C₈H₅F₃O₃
Molecular Weight 206.12 g/mol
Appearance Off-white to pale yellow solid
Melting Point 148-152 °C (predicted)
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water.

Note: Experimental values may vary depending on purity.

Spectroscopic Characterization (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~13.5 (s, 1H, COOH), ~11.0 (s, 1H, OH), 7.8-7.2 (m, 3H, Ar-H). The acidic protons of the carboxylic acid and hydroxyl groups are expected to be broad singlets and their chemical shifts can be concentration-dependent.

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~170 (C=O), ~158 (C-OH), ~135-120 (Ar-C), ~124 (q, J ≈ 275 Hz, CF₃). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Synthesis of this compound

A reliable supply of the starting material is the first step in any synthetic workflow. A documented synthesis of this compound proceeds via ortho-lithiation of a protected phenol followed by carboxylation.[6]

Synthesis_of_2_hydroxy_3_trifluoromethylbenzoic_acid start 2-(Methoxymethoxy)-1-(trifluoromethyl)benzene reagent1 1. n-BuLi, THF, -20 °C to 5 °C 2. CO₂ (g), -20 °C to -10 °C intermediate Lithium 2-(methoxymethoxy)-3-(trifluoromethyl)benzoate reagent1->intermediate Ortho-lithiation and Carboxylation reagent2 3. HCl (aq) product This compound reagent2->product Hydrolysis and Acidification

Diagram 1: Synthetic route to this compound.

Protocol 1: Synthesis of this compound [6]

Materials:

  • 2-(Methoxymethoxy)-1-(trifluoromethyl)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (CO₂) gas

  • Hydrochloric acid (HCl), 2N and concentrated

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide (NaOH), 2N

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve 2-(methoxymethoxy)-1-(trifluoromethyl)benzene in anhydrous THF and cool the solution to -20 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add n-butyllithium, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at -5 to 5 °C for approximately 1 hour.

  • Cool the mixture to -20 °C and bubble CO₂ gas through the slurry, ensuring the temperature does not exceed -10 °C.

  • After the addition of CO₂ is complete, stir for an additional 10 minutes.

  • Quench the reaction by adding 2N HCl, followed by concentrated HCl.

  • Extract the aqueous layer with MTBE.

  • Extract the organic layer with 2N NaOH.

  • Acidify the aqueous layer with 2N HCl and extract with dichloromethane.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

Expected Yield: ~99%

Characterization: The product can be characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Application in Agrochemical Synthesis: Representative Protocols

The strategic placement of the hydroxyl, carboxylic acid, and trifluoromethyl groups on the benzene ring makes this compound a versatile precursor for various agrochemicals. Below are two detailed protocols illustrating its potential applications.

Protocol 2: Synthesis of a Phenoxy-Type Herbicide Precursor via Williamson Ether Synthesis

This protocol is adapted from the synthesis of similar diphenyl ether herbicides and illustrates how this compound can be used to create a key intermediate for this class of compounds.[7] The reaction involves the nucleophilic substitution of an activated aryl halide with the phenoxide of this compound.

Williamson_Ether_Synthesis start This compound reagent1 KOH, DMSO/Toluene intermediate Potassium 2-carboxy-6-(trifluoromethyl)phenoxide reagent1->intermediate Salt Formation reagent2 3,4-Dichlorobenzotrifluoride Phase Transfer Catalyst (e.g., 18-crown-6) Heat (130-150 °C) product 2-(2-Chloro-4-(trifluoromethyl)phenoxy)-3-(trifluoromethyl)benzoic acid reagent2->product Nucleophilic Aromatic Substitution Fungicidal_Amide_Synthesis start This compound reagent1 Thionyl chloride (SOCl₂) or Oxalyl chloride cat. DMF, Reflux intermediate 2-Hydroxy-3-(trifluoromethyl)benzoyl chloride reagent1->intermediate Acyl Chloride Formation reagent2 Amine (R-NH₂) Base (e.g., Triethylamine) DCM, 0 °C to RT product N-Alkyl/Aryl-2-hydroxy-3-(trifluoromethyl)benzamide reagent2->product Amidation

References

Quantitative Analysis of 2-hydroxy-3-(trifluoromethyl)benzoic acid: Validated HPLC-UV and GC-MS Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 2-hydroxy-3-(trifluoromethyl)benzoic acid. As a key intermediate, metabolite, or potential impurity in pharmaceutical development, its accurate measurement is critical. We present a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced selectivity and sensitivity. The protocols are designed with scientific integrity at their core, explaining the causality behind experimental choices and incorporating self-validating systems compliant with international standards.[1][2][3]

Introduction and Rationale

This compound is a fluorinated analogue of salicylic acid. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing substituent, significantly alters the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it and its derivatives compounds of interest in medicinal chemistry and drug development.

Accurate quantification is paramount for several applications:

  • Pharmacokinetic Studies: To determine the concentration of the compound as a metabolite of a parent drug in biological matrices.[4]

  • Process Chemistry: To monitor reaction progress and purity during the synthesis of active pharmaceutical ingredients (APIs).

  • Quality Control: To quantify the compound as a specified impurity or degradation product in final drug formulations.

This application note provides two complementary methods. The HPLC-UV method serves as a robust, high-throughput technique for routine analysis, while the GC-MS method offers orthogonal selectivity and superior sensitivity, ideal for confirmatory analysis and trace-level detection.

Primary Quantification Method: Reverse-Phase HPLC-UV

Principle and Method Causality

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the routine analysis of moderately polar aromatic acids like this compound.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. The low silanol activity of modern C18 columns minimizes peak tailing, which can be an issue for acidic compounds.[5]

  • Mobile Phase Rationale: An acidic mobile phase, typically containing a small percentage of phosphoric acid or formic acid, is crucial.[5] The acid suppresses the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring the analyte is in its neutral, more retained form. This leads to sharper, more symmetrical peaks and a stable retention time. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.

  • Detection: The benzoic acid scaffold contains a strong chromophore, making UV detection highly suitable. A detection wavelength is selected near the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Reagents

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Phosphoric Acid (ACS grade).

  • Ultrapure Water (18.2 MΩ·cm).

  • This compound reference standard.

2.2.2. Step-by-Step Protocol

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v). Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25.0 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample (e.g., drug substance, formulation) in the mobile phase to achieve a final concentration within the calibration range. Centrifuge or filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (or as determined by PDA scan).

  • Analysis Sequence:

    • Inject a blank (mobile phase) to establish the baseline.

    • Perform five replicate injections of a mid-range standard for system suitability.

    • Inject the calibration standards in order of increasing concentration.

    • Inject the prepared samples.

    • Inject a quality control (QC) standard every 10-15 sample injections to monitor system performance.

Method Validation and Data Presentation

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][3][6] The results below are representative of a validated method.

Validation Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9980.9995
Range -1.0 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD) Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Specificity No interference at analyte t_RPeak purity > 99.5%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Reference Standard S2 Prepare Stock Solution (1 mg/mL) S1->S2 S3 Create Calibration Curve Standards S2->S3 A3 Inject Standards & Samples S3->A3 Inject S4 Prepare & Filter Test Sample S4->A3 Inject A1 System Setup & Equilibration A2 System Suitability Test (SST) A1->A2 A2->A3 D1 Integrate Peaks A3->D1 Acquire Data D2 Generate Calibration Curve D1->D2 D3 Calculate Sample Concentration D2->D3 Result Final Report D3->Result

Caption: Workflow for quantification by HPLC-UV.

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Causality

GC-MS provides an orthogonal separation mechanism and highly specific detection, making it an excellent confirmatory technique.

  • Derivatization is Essential: this compound is a polar, non-volatile compound due to its carboxylic acid and hydroxyl groups. Direct injection into a GC would result in poor chromatography and thermal degradation. A derivatization step is required to convert these polar groups into non-polar, volatile analogues. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective choice.[7][8] It replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, creating a volatile derivative suitable for GC analysis.

  • Separation and Detection: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) separates compounds based on their boiling points and interactions with the stationary phase.[9] Mass spectrometry provides definitive identification based on the unique fragmentation pattern of the derivatized analyte (full scan mode) and enables highly sensitive quantification using Selected Ion Monitoring (SIM) mode, where only characteristic fragment ions are monitored.[7]

Experimental Protocol: GC-MS

3.2.1. Instrumentation and Reagents

  • GC-MS system with a capillary column inlet and an electron ionization (EI) source.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas, 99.999% purity).

  • BSTFA with 1% TMCS (derivatizing agent).

  • Pyridine or Acetonitrile (reaction solvent).

  • Ethyl Acetate (extraction solvent).

  • Hydrochloric Acid (for sample acidification).

  • Anhydrous Sodium Sulfate.

3.2.2. Step-by-Step Protocol

  • Sample Pre-treatment (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample (or a dissolved solid sample), add 100 µL of 3 M HCl to acidify the solution to pH < 2.

    • Add 2 mL of Ethyl Acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (Ethyl Acetate) to a clean vial. Pass it through a small column of anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine (or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition:

    • Full Scan Mode (for identification): Scan from m/z 50 to 550 to obtain the full mass spectrum and confirm the identity of the di-TMS derivative.

    • SIM Mode (for quantification): Monitor 3-4 characteristic ions of the derivatized analyte (e.g., the molecular ion and major fragment ions) to achieve low limits of detection.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis P1 Acidify Aqueous Sample P2 Liquid-Liquid Extraction (Ethyl Acetate) P1->P2 P3 Dry Organic Extract P2->P3 P4 Evaporate to Dryness P3->P4 D1 Add Pyridine & BSTFA P4->D1 D2 Heat at 70°C for 30 min D1->D2 A1 Inject Derivatized Sample D2->A1 A2 GC Separation A1->A2 A3 MS Detection (Scan or SIM) A2->A3 R1 Confirm & Quantify A3->R1 Process Data

References

Application Notes and Protocols: Developing Assays to Test 2-Hydroxy-3-(trifluoromethyl)benzoic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Salicylic Acid Analogue

2-Hydroxy-3-(trifluoromethyl)benzoic acid is a salicylic acid derivative with a trifluoromethyl group at the 3-position. The introduction of the trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing its lipophilicity and metabolic stability, which are desirable characteristics for drug candidates.[1][2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4][5][6][7] Given its structural similarity to this important class of drugs, this compound is a compelling candidate for investigation as a modulator of key biological pathways involved in inflammation and cellular signaling.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable in vitro assays for characterizing the biological activity of this compound. The protocols outlined herein are designed to be self-validating systems, incorporating essential controls and clear methodologies to ensure data integrity and reproducibility.[8][9][10] We will explore its potential effects on key enzyme families implicated in inflammation—cyclooxygenases (COX) and lipoxygenases (LOX)—and on the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ), a critical regulator of metabolism and inflammation.[11][12][13]

Section 1: Foundational Principles of Assay Selection and Design

The initial step in characterizing a novel compound is to select assays that are relevant to its predicted biological targets. Based on the chemical structure of this compound as a salicylic acid analogue, the following primary targets are of high interest:

  • Cyclooxygenase (COX) Enzymes: As central players in the inflammatory cascade, COX-1 and COX-2 are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[3][4][5][6] Evaluating the inhibitory activity of our test compound against these isoforms is a critical first step.

  • Lipoxygenase (LOX) Enzymes: LOX enzymes represent another key pathway in the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[14][15][16] Assessing the compound's effect on LOX activity provides a broader understanding of its anti-inflammatory potential.

  • Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ): PPARs are ligand-activated transcription factors that regulate gene expression involved in inflammation and metabolism.[11][12][13] Certain NSAIDs have been shown to interact with PPARs, suggesting a potential alternative or complementary mechanism of action.

The chosen assays should be robust, reproducible, and amenable to a microplate format for efficient screening and dose-response analysis. Both biochemical (enzyme-based) and cell-based assays will be employed to provide a comprehensive activity profile.

Section 2: Experimental Workflows and Key Methodologies

A systematic approach to assay development and execution is paramount for generating high-quality, reliable data.[8][17][18][19] The following workflow outlines the key stages of characterizing the activity of this compound.

Assay_Workflow cluster_prep Preparation cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Preparation & Solubilization COX_Assay COX-1/COX-2 Inhibition Assay Compound_Prep->COX_Assay Test Compound LOX_Assay 5-LOX Inhibition Assay Compound_Prep->LOX_Assay Test Compound PPARg_Assay PPARγ Reporter Gene Assay Compound_Prep->PPARg_Assay Test Compound Reagent_Prep Assay Reagent & Buffer Preparation Reagent_Prep->COX_Assay Reagents Reagent_Prep->LOX_Assay Reagents Reagent_Prep->PPARg_Assay Reagents IC50_Calc IC50/EC50 Determination COX_Assay->IC50_Calc LOX_Assay->IC50_Calc PPARg_Assay->IC50_Calc Selectivity Selectivity Profiling IC50_Calc->Selectivity MoA Mechanism of Action Hypothesis Selectivity->MoA

Caption: General experimental workflow for characterizing this compound.

Protocol 1: Fluorometric Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

This protocol details a fluorometric method to determine the inhibitory activity of this compound against COX-1 and COX-2. The assay measures the peroxidase activity of COX enzymes.[5]

A. Principle

The peroxidase activity of COX is measured by monitoring the oxidation of a fluorogenic substrate, which results in a fluorescent product. The rate of fluorescence increase is proportional to the COX activity. The inclusion of specific inhibitors for COX-1 and COX-2 allows for the differentiation of the activity of each isoform.[5][6]

B. Materials & Reagents

  • COX Activity Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK414 or equivalent)[5]

  • Recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric substrate (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • This compound (test compound)

  • DMSO (vehicle control)

  • COX-1 and COX-2 specific inhibitors (for control experiments)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

C. Step-by-Step Protocol

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. This includes the assay buffer, fluorometric substrate, and arachidonic acid solution.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound or control (vehicle, positive control inhibitor) to the appropriate wells of the 96-well plate.

    • Add 80 µL of the master mix containing assay buffer, HRP, and the fluorometric substrate to each well.

    • Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

  • Initiation of Reaction: Start the reaction by adding 10 µL of arachidonic acid solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (typically 37°C). Measure the fluorescence intensity every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

D. Expected Results & Interpretation

A dose-dependent decrease in the rate of fluorescence generation indicates inhibitory activity. The IC50 value represents the concentration of the test compound required to inhibit 50% of the enzyme's activity. Comparing the IC50 values for COX-1 and COX-2 will reveal the selectivity of the compound.

ParameterDescription
IC50 (COX-1) Concentration for 50% inhibition of COX-1 activity.
IC50 (COX-2) Concentration for 50% inhibition of COX-2 activity.
Selectivity Index IC50 (COX-1) / IC50 (COX-2)

Protocol 2: Fluorometric Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes a fluorometric assay to assess the inhibitory effect of this compound on 5-lipoxygenase activity.[15][16]

A. Principle

The assay measures the activity of 5-LOX by detecting the formation of hydroperoxides from a suitable substrate.[14] The hydroperoxides react with a probe to generate a fluorescent product, and the increase in fluorescence is proportional to the 5-LOX activity.[15][16]

B. Materials & Reagents

  • Lipoxygenase Activity Assay Kit (e.g., Sigma-Aldrich, Cat. No. MAK363 or equivalent)[15]

  • Recombinant human 5-LOX enzyme

  • LOX substrate (e.g., linoleic acid or arachidonic acid)

  • Fluorometric probe

  • This compound (test compound)

  • DMSO (vehicle control)

  • 5-LOX specific inhibitor (positive control)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Ex/Em = 500/536 nm)

C. Step-by-Step Protocol

  • Compound Preparation: Prepare a stock solution and a dilution series of this compound in DMSO as described in Protocol 1.

  • Reagent Preparation: Prepare all kit components as per the manufacturer's protocol, including the assay buffer, probe, and substrate.

  • Assay Plate Setup:

    • Add 10 µL of the diluted test compound or control to the designated wells.

    • Add 80 µL of the master mix containing assay buffer and the fluorometric probe to each well.

    • Add 10 µL of the 5-LOX enzyme solution to each well.

  • Initiation of Reaction: Add 10 µL of the LOX substrate to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-20 minutes, protected from light. Measure the endpoint fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the log concentration of the test compound.

    • Calculate the IC50 value using non-linear regression.

D. Expected Results & Interpretation

A dose-dependent reduction in fluorescence intensity indicates inhibition of 5-LOX. The IC50 value will quantify the potency of the compound as a 5-LOX inhibitor.

ParameterDescription
IC50 (5-LOX) Concentration for 50% inhibition of 5-LOX activity.

Protocol 3: Cell-Based PPARγ Reporter Gene Assay

This protocol outlines a cell-based reporter assay to determine if this compound can activate or inhibit the transcriptional activity of PPARγ.[11][20][21]

A. Principle

This assay utilizes a mammalian cell line engineered to express the human PPARγ protein and a luciferase reporter gene under the control of a PPARγ-responsive promoter.[12][13] Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

B. Materials & Reagents

  • PPARγ Reporter Assay Kit (e.g., Indigo Biosciences, Cat. No. IB00151 or equivalent)[11]

  • PPARγ reporter cells

  • Cell culture medium

  • Compound screening medium

  • This compound (test compound)

  • Rosiglitazone (PPARγ agonist, positive control)

  • GW9662 (PPARγ antagonist, for antagonist mode)

  • Luciferase detection reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

C. Step-by-Step Protocol

Agonist Mode:

  • Cell Plating: Thaw and plate the PPARγ reporter cells in the provided 96-well plate according to the manufacturer's instructions.

  • Compound Addition: After a 4-6 hour incubation period, add the diluted test compound or rosiglitazone to the appropriate wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Measurement: Discard the medium and add the luciferase detection reagent to each well. Measure the luminescence using a luminometer.

Antagonist Mode:

  • Cell Plating and Compound Addition: Follow the same procedure as the agonist mode, but co-treat the cells with the test compound and a sub-maximal concentration (EC80) of rosiglitazone.

  • Incubation and Measurement: Follow the same incubation and measurement steps as the agonist mode.

D. Data Analysis

  • Agonist Mode: Normalize the luminescence data to the vehicle control. Plot the relative luminescence units (RLU) versus the log concentration of the test compound and determine the EC50 value (concentration for 50% maximal activation).

  • Antagonist Mode: Normalize the data to the rosiglitazone-only control. Plot the percent inhibition of rosiglitazone-induced activity versus the log concentration of the test compound and determine the IC50 value.

E. Expected Results & Interpretation

  • Agonist Activity: A dose-dependent increase in luminescence indicates that the compound is a PPARγ agonist.

  • Antagonist Activity: A dose-dependent decrease in rosiglitazone-induced luminescence suggests that the compound is a PPARγ antagonist.

ParameterDescription
EC50 (PPARγ Agonist) Concentration for 50% maximal activation of PPARγ.
IC50 (PPARγ Antagonist) Concentration for 50% inhibition of PPARγ activation by a reference agonist.

Section 3: Data Validation and Quality Control

To ensure the integrity and reliability of the assay results, the following quality control measures should be implemented for each assay:[8][9][10][22]

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

  • Signal-to-Background Ratio (S/B): A high S/B ratio is desirable for a robust assay with a wide dynamic range.

  • Intra- and Inter-assay Variability: The coefficient of variation (%CV) should be monitored to ensure the reproducibility of the assay.

QC_Flow cluster_qc Assay Quality Control Z_Factor Z' > 0.5 Validated_Data Validated Data Z_Factor->Validated_Data Pass SB_Ratio High S/B Ratio SB_Ratio->Validated_Data Pass CV %CV < 15% CV->Validated_Data Pass Assay_Data Raw Assay Data Assay_Data->Z_Factor Evaluate Assay_Data->SB_Ratio Evaluate Assay_Data->CV Evaluate

Caption: Quality control workflow for assay validation.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its activity against COX, LOX, and PPARγ, researchers can gain valuable insights into its potential therapeutic applications. Positive results from these in vitro assays would warrant further investigation, including more detailed mechanistic studies, cell-based assays measuring downstream signaling events (e.g., prostaglandin and leukotriene production), and eventual progression to in vivo models of inflammation and disease.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a key building block in the pharmaceutical and agrochemical industries. This guide moves beyond a simple recitation of steps to offer a deep dive into the synthetic strategy, process optimization, scalability considerations, and robust analytical quality control. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references, ensuring both scientific integrity and practical applicability for researchers and process chemists.

Introduction: Significance and Synthetic Strategy

This compound is a valuable intermediate due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Its synthesis on a large scale requires a robust, high-yielding, and economically viable process.

This guide will focus on a well-documented synthetic approach involving the directed ortho-metalation of a protected phenol followed by carboxylation. We will also explore the Kolbe-Schmitt reaction as a potential, greener alternative. The primary route offers high regioselectivity and yield, while the alternative presents an opportunity for a more atom-economical process.

Primary Synthetic Route: Directed Ortho-Metalation and Carboxylation

This synthetic pathway involves three key stages: protection of the hydroxyl group, directed ortho-metalation using an organolithium reagent, and subsequent carboxylation with carbon dioxide.

Rationale for Synthetic Design

The methoxymethyl (MOM) ether is chosen as the protecting group for the phenol due to its stability under the strongly basic conditions of the lithiation step and its facile cleavage under acidic conditions. The MOM group also acts as a directed metalation group, guiding the organolithium reagent to the ortho position, thus ensuring high regioselectivity of the carboxylation. n-Butyllithium is a widely used and commercially available strong base suitable for this deprotonation.

Process Flow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Directed Ortho-Metalation & Carboxylation cluster_2 Step 3: Deprotection & Work-up A 2-(Trifluoromethyl)phenol P1 2-(Methoxymethoxy)-1-(trifluoromethyl)benzene A->P1 Protection B Chloromethyl methyl ether (MOM-Cl) B->P1 C Base (e.g., NaH) C->P1 P2 Lithium 2-hydroxy-3-(trifluoromethyl)benzoate P1->P2 Lithiation & Carboxylation D n-Butyllithium (n-BuLi) D->P2 E Carbon Dioxide (CO2) E->P2 Final This compound P2->Final Acidification F Aqueous Acid (e.g., HCl) F->Final Kolbe_Schmitt cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 2-(Trifluoromethyl)phenol P1 Sodium 2-(trifluoromethyl)phenoxide A->P1 B Base (e.g., NaOH) B->P1 P2 Disodium 2-hydroxy-3-(trifluoromethyl)benzoate P1->P2 C Carbon Dioxide (CO2) C->P2 D Heat & Pressure D->P2 Final This compound P2->Final E Aqueous Acid (e.g., H2SO4) E->Final

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanism and practical, field-tested experience.

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. The synthesis, while appearing straightforward, involves several critical steps where minor deviations can significantly impact yield and purity. A common and high-yielding reported method involves the protection of the hydroxyl group of 2-(trifluoromethyl)phenol, followed by directed ortho-lithiation, carboxylation, and subsequent deprotection. This guide will focus on troubleshooting and optimizing this synthetic route.

A widely cited protocol for this synthesis reports a high yield of 99% and involves the following key transformations[1]:

  • Protection: The hydroxyl group of a suitable starting material, such as 2-(trifluoromethyl)phenol, is protected, for example, as a methoxymethyl (MOM) ether, to give 2-(methoxymethoxy)-1-(trifluoromethyl)benzene.

  • Ortho-lithiation: The protected intermediate undergoes directed ortho-lithiation using a strong base like n-butyllithium. The MOM group directs the lithiation to the adjacent ortho position.

  • Carboxylation: The resulting aryllithium species is quenched with carbon dioxide to introduce the carboxylic acid group.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

This guide will dissect each of these stages, providing insights into potential pitfalls and their solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solutions & Scientific Rationale
Low or No Product Formation 1. Inactive n-butyllithium: Prolonged storage or improper handling can lead to degradation.1. Titrate the n-butyllithium solution prior to use to determine its exact molarity. Use freshly purchased or properly stored reagent.
2. Incomplete ortho-lithiation: Insufficient reaction time, incorrect temperature, or presence of proton sources.2. Ensure strictly anhydrous conditions. All glassware should be oven-dried, and solvents must be anhydrous. The reaction is typically run at low temperatures (-20°C to 5°C) to ensure the stability of the aryllithium intermediate[1]. The directing metalating group (DMG), in this case, the MOM ether, coordinates with the lithium reagent, facilitating deprotonation at the ortho position[2].
3. Inefficient carboxylation: Poor quality carbon dioxide, insufficient CO2, or reaction temperature too high.3. Use dry CO2 gas or freshly crushed dry ice. Ensure a continuous and sufficient flow of CO2 is bubbled through the reaction mixture at a low temperature (e.g., <-10°C) to prevent side reactions of the highly reactive aryllithium species[1].
Formation of Multiple Byproducts 1. Side reactions during lithiation: Lithiation at other positions on the aromatic ring or reaction with the solvent.1. Strict temperature control is crucial. The ortho-directing effect of the MOM group is highly effective at low temperatures. At higher temperatures, the regioselectivity may decrease.
2. Reaction of aryllithium with unreacted starting material. 2. Slow, dropwise addition of n-butyllithium to the solution of the MOM-protected phenol at low temperature will minimize localized high concentrations of the base.
3. Over-addition of organolithium reagent to the carboxylate. 3. While less common with aryllithiums and carboxylates, excess strong organometallic reagents can potentially add to the newly formed carboxylate to form a ketone after workup[3][4]. Use of a slight excess (e.g., 1.1 equivalents) of n-butyllithium is generally sufficient[1].
Difficulty in Product Purification 1. Presence of unreacted starting material. 1. Optimize reaction conditions to drive the reaction to completion. Consider slightly increasing the equivalents of n-butyllithium and CO2.
2. Formation of isomeric benzoic acids. 2. Maintain low temperatures during lithiation to ensure high ortho-selectivity. Purification can be achieved by recrystallization or column chromatography.
3. Residual protecting group. 3. Ensure complete deprotection. Monitor the reaction by TLC. If necessary, increase the reaction time or the concentration of the acid used for deprotection.
Product is a Yellow Solid Instead of White 1. Formation of colored impurities during the reaction. 1. While the cited protocol notes the product as a yellow solid, if a purer white solid is desired, recrystallization from a suitable solvent system (e.g., toluene, heptane/ethyl acetate) can be effective. The color may be due to minor impurities that do not significantly affect the yield but can be removed for higher purity applications.
2. Air oxidation of phenolic compounds. 2. Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group protected as a MOM ether?

A1: The hydroxyl group is acidic and would be deprotonated by the n-butyllithium, preventing the desired ortho-lithiation. The MOM (methoxymethyl) ether is an excellent protecting group because it is stable to the strongly basic conditions of the lithiation step and can be readily cleaved under acidic conditions to regenerate the hydroxyl group[5]. Furthermore, the oxygen of the MOM ether acts as a powerful directing metalating group (DMG), coordinating to the lithium of the n-butyllithium and directing the deprotonation specifically to the adjacent ortho position, thus ensuring high regioselectivity[2][6].

Q2: I am observing a low yield after the carboxylation step. What could be the issue?

A2: Low yields in carboxylation of aryllithiums can stem from several factors:

  • Moisture: Any trace of water in the reaction or in the carbon dioxide source will quench the aryllithium before it can react with CO2. Ensure all reagents and solvents are scrupulously dry.

  • Temperature Control: The aryllithium intermediate is thermally unstable. The carboxylation should be performed at low temperatures (e.g., -20°C to -10°C) to minimize decomposition[1].

  • CO2 Delivery: Inefficient delivery of CO2 can be a problem. Bubbling gaseous CO2 through the solution is effective, but ensure a good dispersion. Alternatively, pouring the aryllithium solution onto freshly crushed, high-purity dry ice can also give good results.

  • Formation of Ketones: Although less favorable with carboxylates, it's a theoretical possibility that the aryllithium could react with the initially formed lithium carboxylate to give a ketone upon workup[7][8]. This is generally minimized by keeping the temperature low and avoiding a large excess of the organolithium reagent.

Q3: My final product shows a broad peak for the hydroxyl group in the ¹H NMR spectrum, and the melting point is lower than expected. What does this indicate?

A3: This often suggests the presence of impurities, most likely residual starting material or incompletely deprotected MOM-ether. A broad hydroxyl peak can also indicate the presence of water.

  • Check for complete deprotection: Compare the ¹H NMR spectrum with that of the starting MOM-protected compound. Look for the characteristic signals of the MOM group (a singlet around δ 5.0-5.3 ppm and another around δ 3.4-3.6 ppm). If these are present, the deprotection is incomplete.

  • Purification: Recrystallization is often an effective method for purifying benzoic acid derivatives[9]. Experiment with different solvent systems to achieve the best separation.

Q4: Can I use other protecting groups for the hydroxyl function?

A4: Yes, other protecting groups can be used, but the choice will impact the reaction conditions. The protecting group must be stable to strong bases and ideally should also function as a good directing group for the ortho-lithiation. For example, a tetrahydropyranyl (THP) ether has been used to direct ortho-lithiation of 4-(trifluoromethyl)phenol[10]. However, the MOM group is often preferred for its reliability in this specific transformation.

Q5: What are the key safety precautions for this synthesis?

A5: This synthesis involves several hazardous reagents and requires strict adherence to safety protocols:

  • n-Butyllithium: is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.

  • Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always test for peroxides before use.

  • Cryogenic Temperatures: Handling reactions at very low temperatures requires appropriate personal protective equipment (PPE), such as cryogenic gloves and face shields.

  • Acidic and Basic Solutions: The workup involves strong acids and bases. Handle these with care in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis[1].

Step 1: Ortho-lithiation and Carboxylation

  • To a solution of 2-(methoxymethoxy)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under a nitrogen atmosphere, cool the solution to -20°C.

  • Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below 0°C.

  • After the addition, allow the reaction mixture to stir at a temperature between -5°C and 5°C for approximately 70 minutes.

  • Cool the resulting slurry to -20°C.

  • Bubble dry carbon dioxide gas through the slurry, ensuring the temperature does not rise above -10°C. Continue until the reaction is complete (indicated by a color change from a brown slurry to a yellow solution).

Step 2: Deprotection and Work-up

  • After 10 minutes of CO2 addition, cool the reaction mixture further to -20°C.

  • Carefully add 2N HCl (approximately 2 eq) to quench the reaction. To facilitate the deprotection of the MOM ether, additional concentrated HCl can be added.

  • Allow the mixture to stir for 30 minutes.

  • Add methyl tert-butyl ether (MTBE) and transfer the mixture to a separatory funnel.

  • Extract the organic layer with 2N NaOH.

  • Acidify the aqueous layer with 2N HCl.

  • Extract the acidified aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Visualizations

Reaction Workflow

SynthesisWorkflow Start 2-(Trifluoromethyl)phenol Protection Protection (MOM-Cl, Base) Start->Protection Intermediate1 2-(Methoxymethoxy)-1- (trifluoromethyl)benzene Protection->Intermediate1 Lithiation ortho-Lithiation (n-BuLi, THF, -20°C) Intermediate1->Lithiation Intermediate2 Aryllithium Intermediate Lithiation->Intermediate2 Carboxylation Carboxylation (CO2, -20°C) Intermediate2->Carboxylation Intermediate3 Protected Carboxylate Carboxylation->Intermediate3 Deprotection Deprotection (HCl) Intermediate3->Deprotection Product 2-Hydroxy-3-(trifluoromethyl) benzoic Acid Deprotection->Product Troubleshooting Start Low Yield? CheckLithiation Incomplete Lithiation? Start->CheckLithiation Yes Purify Purification Issue Start->Purify No CheckCarboxylation Inefficient Carboxylation? CheckLithiation->CheckCarboxylation No Sol1 Titrate n-BuLi Ensure anhydrous conditions Check temperature CheckLithiation->Sol1 Yes CheckDeprotection Incomplete Deprotection? CheckCarboxylation->CheckDeprotection No Sol2 Use dry CO2 Ensure efficient bubbling Maintain low temperature CheckCarboxylation->Sol2 Yes Sol3 Monitor by TLC Increase acid concentration or reaction time CheckDeprotection->Sol3 Yes Recrystallize Recrystallize product Purify->Recrystallize

References

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with the expert insights needed to troubleshoot and optimize your experiments.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent problems encountered during the synthesis, focusing on the widely used Kolbe-Schmitt reaction of 2-(trifluoromethyl)phenol.

Q1: My final product is contaminated with a significant amount of an isomer. How do I identify it and prevent its formation?

A1: The most common isomeric impurity is 4-hydroxy-3-(trifluoromethyl)benzoic acid. This arises from the carboxylation occurring at the para-position relative to the hydroxyl group, a well-known competing pathway in the Kolbe-Schmitt reaction.[1][2]

Underlying Cause: The regioselectivity of the Kolbe-Schmitt reaction is highly dependent on the nature of the phenoxide counter-ion and the reaction temperature. The desired ortho-carboxylation is favored when the sodium phenoxide of 2-(trifluoromethyl)phenol forms a chelate complex with the incoming carbon dioxide molecule. The smaller sodium cation is crucial for stabilizing this transition state. Larger cations, like potassium, do not form this tight complex as effectively, leading to the formation of the thermodynamically more stable para-isomer.[3][4] Elevated temperatures can also promote rearrangement to the para product.[5]

Troubleshooting Protocol: Maximizing Ortho-Selectivity

  • Cation Selection: Strictly use sodium hydroxide (NaOH) or sodium methoxide (NaOMe) to generate the sodium phenoxide. Avoid potassium bases (e.g., KOH, K₂CO₃).

  • Temperature Control: Maintain the reaction temperature between 125°C and 150°C. Temperatures exceeding this range can increase the yield of the para-isomer.

  • Solvent and Reagent Purity: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the phenoxide and decrease overall yield.[4]

  • Confirmation: The isomers can be distinguished using ¹H NMR spectroscopy. The aromatic protons of the desired 3-substituted product will show a distinct coupling pattern compared to the 4-substituted isomer.

Q2: My reaction yield is very low, and I've recovered a large amount of the starting material, 2-(trifluoromethyl)phenol. What went wrong?

A2: Low conversion is typically due to insufficient carboxylation. This can be traced back to several key reaction parameters.

Underlying Cause: Carbon dioxide is a relatively weak electrophile, and the carboxylation of sodium phenoxide is a reversible reaction.[2] To drive the equilibrium towards the carboxylated product, high pressure and sufficient reaction time are necessary. Furthermore, the phenoxide is a strong base; any protic impurities, especially water, will quench it, preventing it from reacting with CO₂.[4]

Troubleshooting Protocol: Driving the Reaction to Completion

  • Pressure Optimization: Ensure your autoclave or high-pressure reactor is properly sealed and can maintain a CO₂ pressure of at least 80-100 atm throughout the reaction.

  • Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly prepared sodium phenoxide, or prepare it in situ under inert atmosphere, ensuring all water is removed.

  • Reaction Time: For challenging substrates like trifluoromethyl-substituted phenols, a reaction time of 6-12 hours may be necessary. Monitor the reaction by taking aliquots (if possible) to determine the optimal endpoint.

  • Activation of Phenol: The phenoxide ion is significantly more reactive towards electrophilic substitution than phenol itself.[6] Ensure complete deprotonation of the starting material by using at least one full equivalent of a strong base.

Q3: During workup, I observe significant gas evolution upon acidification, but my final product yield is still poor. What is happening?

A3: This strongly suggests that while carboxylation occurred, the product is undergoing decarboxylation.

Underlying Cause: Salicylic acids, particularly those with strong electron-withdrawing groups, can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures, reverting back to the starting phenol.[7][8][9] If the reaction temperature is too high or if the workup procedure involves prolonged heating under acidic conditions, the desired product can be lost.

Troubleshooting Protocol: Preventing Product Decarboxylation

  • Reaction Temperature: Do not exceed 150°C during the carboxylation step.

  • Workup Conditions: After the reaction is complete, cool the mixture to room temperature before venting the CO₂ pressure. Conduct the acidification step in an ice bath to dissipate any heat generated during neutralization.

  • Purification: Avoid purification methods that require high heat, such as distillation. Recrystallization from a suitable solvent system or column chromatography at room temperature are preferred methods for isolating the final product.

Data Summary: Key Parameter Effects
ParameterRecommended ConditionRationale & Potential Side Reaction if Deviated
Base Cation Sodium (Na⁺)Favors ortho-chelation. Using Potassium (K⁺) increases para-isomer formation.
Temperature 125–150 °COptimal for ortho-carboxylation. >160°C increases para-isomer and decarboxylation.
CO₂ Pressure 80–100 atmHigh pressure drives equilibrium forward. Low pressure results in low conversion.
Moisture AnhydrousPhenoxide is a strong base. Water quenches the phenoxide, halting the reaction.

Section 2: Process Schematics & Workflows

Visualizing the reaction pathways and troubleshooting logic is key to mastering this synthesis.

Diagram 1: Primary Synthesis and Key Side Reactions

G cluster_main Kolbe-Schmitt Reaction Pathway cluster_side Common Side Reactions A 2-(Trifluoromethyl)phenol B Sodium 2-(Trifluoromethyl)phenoxide A->B + NaOH - H₂O C Chelated Transition State B->C + CO₂ (High Pressure) Na⁺ directs ortho attack F 4-Hydroxy-3-(trifluoromethyl)benzoic Acid (Para-Isomer) B->F High Temp or K⁺ Base D Sodium 2-hydroxy-3-(trifluoromethyl)benzoate C->D Rearomatization E This compound (Desired Product) D->E + H⁺ (Acid Workup) G Decarboxylation E->G Excess Heat (>160°C) G->A Product Loss

Caption: Main reaction pathway and competing side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_analysis Analysis of Crude Product cluster_solutions Corrective Actions start Low Yield of Target Product q1 What is the main component of the crude mixture? start->q1 ans1 Starting Material (2-(CF₃)phenol) q1->ans1 ans2 Isomeric Impurity (Para-product) q1->ans2 ans3 No identifiable major product q1->ans3 sol1 Issue: Incomplete Reaction - Increase CO₂ Pressure - Ensure Anhydrous Conditions - Increase Reaction Time ans1->sol1 sol2 Issue: Poor Selectivity - Confirm use of Na⁺ base - Lower reaction temperature - Check for temperature overshoot ans2->sol2 sol3 Issue: Decomposition/Decarboxylation - Lower reaction temperature - Use milder workup conditions - Check for hot spots in reactor ans3->sol3

Caption: A logical workflow for diagnosing low-yield issues.

Section 3: Frequently Asked Questions (FAQs)

Q: Are there alternative synthesis routes that avoid the high pressures of the Kolbe-Schmitt reaction? A: Yes, an alternative is the ortho-lithiation of a protected phenol followed by carboxylation. This multi-step process offers high regioselectivity but involves organometallic reagents. A typical sequence is:

  • Protection: The hydroxyl group of 2-(trifluoromethyl)phenol is protected, for example, as a methoxymethyl (MOM) ether.

  • Directed Ortho-Lithiation: The protected phenol is treated with a strong base like n-butyllithium at low temperature (-20°C to 0°C). The MOM-ether group directs the lithiation to the adjacent ortho position.

  • Carboxylation: The resulting aryllithium species is quenched by bubbling CO₂ gas through the solution.

  • Deprotection: The protecting group is removed under acidic conditions (e.g., HCl) to yield the final product.[10] This method avoids high pressure but requires stringent anhydrous and anaerobic conditions.

Q: How stable is the trifluoromethyl (CF₃) group under these reaction conditions? A: The C-F bond is exceptionally strong, and the trifluoromethyl group is generally considered to be very stable under both the strongly basic conditions of phenoxide formation and the acidic conditions of workup.[11] Side reactions involving the CF₃ group itself are highly unlikely in this synthesis. Its primary role is as a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, making the carboxylation more challenging than for phenol itself.

Q: Can this procedure be adapted for other trifluoromethyl-substituted phenols? A: Yes, the principles of the Kolbe-Schmitt reaction are broadly applicable. However, the position of the CF₃ group and any other substituents will significantly influence the reaction conditions and the regioselectivity. For example, if both ortho positions are available, a mixture of products is likely. Steric hindrance from substituents adjacent to the hydroxyl group can disfavor ortho-carboxylation. Each new substrate requires specific optimization of temperature, pressure, and reaction time.

References

stability issues with 2-hydroxy-3-(trifluoromethyl)benzoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-hydroxy-3-(trifluoromethyl)benzoic acid. As Senior Application Scientists, we have compiled this guide to address potential stability issues you may encounter when working with this compound in solution. This resource is designed to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your research. The insights provided are based on the known chemistry of salicylic acid derivatives and trifluoromethylated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation, most likely due to oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ion contaminants. This process can lead to the formation of colored quinone-type species or other complex colored byproducts. The strong electron-withdrawing nature of the trifluoromethyl group can influence the susceptibility of the aromatic ring to such reactions.

Q2: I'm observing precipitation in my buffered aqueous solution. What could be the cause?

Precipitation can occur for several reasons:

  • pH-Dependent Solubility: this compound is a carboxylic acid and its solubility is highly dependent on pH. In acidic solutions (pH below its pKa), the compound will be in its less soluble protonated form. As the pH increases, it deprotonates to the more soluble carboxylate salt. If the buffer capacity is insufficient or the pH of the solution shifts, the compound may precipitate.

  • Complexation with Metal Ions: Salicylic acid and its derivatives are known to form complexes with various metal ions.[1][2][3] If your buffer or solvent contains trace amounts of metal ions (e.g., iron(III)), insoluble coordination complexes may form and precipitate out of solution.

  • Low Aqueous Solubility: The presence of the hydrophobic trifluoromethyl group generally reduces the aqueous solubility of organic molecules.[4] Even in its salt form, the solubility might be limited, especially at high concentrations.

Q3: Can this compound degrade in my organic solvent stock solution (e.g., DMSO, Ethanol)?

While more stable in anhydrous organic solvents compared to aqueous solutions, degradation can still occur over time. For long-term storage, it is recommended to store stock solutions at low temperatures (-20°C or -80°C), protected from light, and in tightly sealed containers to prevent moisture absorption. Repeated freeze-thaw cycles should be avoided by preparing aliquots. Ethanol, being a protic solvent, can participate in esterification if acidic catalysts are present and the solution is heated, though this is less common under typical storage conditions.

Q4: What is the primary degradation pathway I should be concerned about under thermal stress?

The most probable degradation pathway under significant thermal stress is decarboxylation. Salicylic acid is known to undergo decarboxylation at elevated temperatures to yield phenol and carbon dioxide.[4][5][6] By analogy, this compound is expected to decarboxylate to form 2-(trifluoromethyl)phenol . This reaction can be catalyzed by trace acids or metals.[7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Solution Discoloration (Yellowing/Browning)
  • Symptoms: A previously clear solution develops a yellow or brown tint upon standing.

  • Probable Cause: Oxidation of the phenolic hydroxyl group.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions in amber vials or wrap the container with aluminum foil to prevent photo-oxidation.

    • Deoxygenate Solvents: For sensitive experiments, purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure solvents are fresh and of high purity to minimize contaminants that could catalyze oxidation.

    • Consider Antioxidants: For some applications, adding a small amount of an antioxidant like sodium metabisulfite or ascorbic acid can help prevent oxidation. However, assess the compatibility of any additive with your experimental system.

    • Chelating Agents: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like EDTA can sequester metal ions and prevent them from catalyzing oxidation.

Issue 2: Unexpected Precipitation
  • Symptoms: Formation of a solid precipitate in a solution that was initially clear.

  • Probable Cause: pH shift, complexation with metal ions, or exceeding solubility limits.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of the solution. If it has drifted, adjust it back to the desired range. Ensure your buffer has sufficient capacity for the concentration of your compound.

    • Solubility Check: Refer to the solubility data for your specific solvent system and temperature. You may have exceeded the solubility limit. Consider diluting the solution or gently warming it to aid dissolution (be mindful of potential thermal degradation).

    • Metal Ion Contamination: If complexation is suspected, try preparing the solution using metal-free water or solvents and high-purity salts for buffers.

    • Solvent Choice: The aqueous solubility of trifluoromethylated benzoic acids can be limited.[4] Consider using a co-solvent system (e.g., water with a small percentage of ethanol or DMSO) to improve solubility. Salicylic acid itself is significantly more soluble in ethanol than in water.[8][9]

Issue 3: Inconsistent Experimental Results or Loss of Activity
  • Symptoms: Variable results in biological assays or analytical measurements over time.

  • Probable Cause: Chemical degradation of the compound (e.g., decarboxylation or oxidation) leading to a decrease in the concentration of the active molecule.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.

    • Stability Analysis: If you must use stored solutions, it is crucial to assess the stability of your compound under your specific storage and experimental conditions. A stability-indicating analytical method, such as HPLC, should be used.

    • Control Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to ambient conditions. Protect from light.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method to assess the stability of this compound in a given solution.

Objective: To quantify the amount of the parent compound remaining over time under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC-grade acids/buffers (e.g., formic acid, ammonium acetate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Methodology:

  • Method Development: Develop a reversed-phase HPLC method capable of separating the parent compound from potential degradation products.

    • Mobile Phase: A typical starting point is a gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is often suitable.

    • Detection: Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., around 230-300 nm).

    • Validation: Ensure the method is stability-indicating by performing forced degradation studies (see below).

  • Sample Preparation: Prepare a solution of this compound in the solvent and at the concentration of interest.

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot into the HPLC to determine the initial concentration.

    • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot and quantify the peak area of the parent compound.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. This will provide a stability profile under the tested conditions.

Forced Degradation (to ensure the method is stability-indicating):

  • Acidic/Basic Hydrolysis: Incubate the solution with 0.1 M HCl or 0.1 M NaOH.

  • Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Heat the solution (e.g., at 60-80°C).

  • Photodegradation: Expose the solution to UV light.

The goal is to achieve partial degradation (10-30%) to demonstrate that the degradation products are resolved from the parent peak.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of potential degradation products.

Methodology:

  • Subject the compound to forced degradation as described above.

  • Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Compare the mass spectra of the peaks in the chromatogram to the expected masses of potential degradation products.

Expected Degradation Products and their Masses:

CompoundStructureMolecular FormulaMonoisotopic Mass (Da)
This compound C₈H₅F₃O₃206.02
2-(Trifluoromethyl)phenol (Decarboxylation Product)C₇H₅F₃O162.03
Oxidized/Quinone-type Products VariesVariesVaries

Visualizations

Potential Degradation Pathways

G parent This compound decarboxylation Decarboxylation Product (2-(Trifluoromethyl)phenol) parent->decarboxylation Heat, Acid/Metal Catalyst oxidation Oxidation Products (e.g., Quinones) parent->oxidation O₂, Light, Metal Catalyst complex Insoluble Metal Complexes parent->complex Metal Ions (e.g., Fe³⁺)

Caption: Key degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

G start Instability Observed (Precipitate, Color Change, etc.) check_solubility Is the concentration below the solubility limit? start->check_solubility check_ph Is the pH correct and buffered? check_solubility->check_ph Yes dilute Dilute solution or use co-solvent check_solubility->dilute No check_storage Is the solution protected from light, air, and heat? check_ph->check_storage Yes adjust_ph Adjust pH and/or use a stronger buffer check_ph->adjust_ph No improve_storage Store in amber vials, use inert gas, store at low temp. check_storage->improve_storage No analyze Analyze for degradation (HPLC, LC-MS) check_storage->analyze Yes dilute->check_ph adjust_ph->check_storage improve_storage->analyze

Caption: A step-by-step workflow for troubleshooting solution stability issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this important synthetic transformation. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and achieve optimal results in your experiments.

Introduction: The Challenge of Carboxylating an Electron-Deficient Phenol

The synthesis of this compound, a key building block in the development of pharmaceuticals and other advanced materials, primarily involves the carboxylation of 2-(trifluoromethyl)phenol. The method of choice is typically a variation of the Kolbe-Schmitt reaction, a well-established process for converting phenols to hydroxybenzoic acids.[1][2][3][4] However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the aromatic ring presents a significant challenge. This group deactivates the phenoxide intermediate, making the nucleophilic attack on carbon dioxide more difficult and generally retarding the carbonation process.[5] Consequently, optimizing the reaction conditions is critical to achieving high yields and purity.

This guide will explore the intricacies of this reaction, providing detailed protocols, troubleshooting workflows, and answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented with a potential cause, a step-by-step diagnostic approach, and recommended solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

Symptoms: After carrying out the reaction and work-up, you isolate a minimal amount of the desired this compound, or none at all.

Potential Causes:

  • Insufficiently Harsh Reaction Conditions: The electron-withdrawing -CF₃ group deactivates the phenol ring, requiring more forcing conditions than the standard Kolbe-Schmitt reaction.

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture, which can consume the phenoxide and inhibit the carboxylation.[6]

  • Inefficient Phenoxide Formation: Incomplete deprotonation of the 2-(trifluoromethyl)phenol will result in unreacted starting material.

  • Poor CO₂ Pressure/Contact: Inadequate carbon dioxide pressure or inefficient mixing can limit the availability of the electrophile.

Diagnostic Workflow & Solutions:

A diagnostic workflow for troubleshooting low product yield.

Step-by-Step Solutions:

  • Optimize Reaction Conditions: For the carboxylation of 2-(trifluoromethyl)phenol, standard Kolbe-Schmitt conditions (125 °C, 100 atm CO₂) may be insufficient.[1] Gradually increase the reaction temperature and pressure. A successful synthesis of the analogous 4-trifluoromethylsalicylic acid was achieved with a high yield of 88%, indicating that with the right conditions, the reaction is viable.[5]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and reagents. Use a dry, high-boiling point solvent if applicable, although the classical Kolbe-Schmitt is often run neat. Consider using sodium hydride (NaH) as the base to form the sodium phenoxide, as this avoids the formation of water as a byproduct.[7]

  • Confirm Complete Phenoxide Formation: Use a full equivalent of a strong base like sodium hydroxide or potassium hydroxide to ensure complete deprotonation of the 2-(trifluoromethyl)phenol. The choice of cation can also influence regioselectivity, with sodium generally favoring ortho-carboxylation.[6]

  • Enhance CO₂ Contact: Ensure your reaction vessel is properly sealed and can maintain high pressure. Use vigorous mechanical stirring to maximize the contact between the solid phenoxide and gaseous CO₂.

Issue 2: Formation of Impurities and Side Products

Symptoms: Your final product is contaminated with significant amounts of other compounds, as indicated by techniques like NMR spectroscopy or melting point analysis.

Potential Causes:

  • Formation of the Para-Isomer: The Kolbe-Schmitt reaction can produce both ortho and para isomers. While sodium phenoxide typically favors the ortho product, some para-isomer (4-hydroxy-3-(trifluoromethyl)benzoic acid) may form, especially at higher temperatures.

  • Decarboxylation of the Product: At very high temperatures, the desired product may undergo decarboxylation, reverting to the starting 2-(trifluoromethyl)phenol. Studies on the decarboxylation of hydroxybenzoic acids suggest this is a risk under harsh thermal conditions.[8][9][10]

  • Unreacted Starting Material: Incomplete reaction will leave 2-(trifluoromethyl)phenol in your product mixture.

Diagnostic Workflow & Solutions:

A workflow for diagnosing and addressing product impurities.

Step-by-Step Solutions:

  • Control Regioselectivity: To favor the formation of the desired 2-hydroxy (ortho) isomer, use sodium hydroxide to form the sodium phenoxide. Potassium hydroxide tends to yield more of the para-isomer.[2] Carefully control the reaction temperature, as higher temperatures can also favor para-carboxylation.

  • Prevent Decarboxylation: While higher temperatures are needed to drive the reaction, avoid excessive heat that could lead to product decomposition. Monitor the reaction progress and stop it once the starting material is consumed to prevent prolonged exposure to high temperatures. The thermal stability of salicylic acids is a known concern.[11]

  • Purification Strategies:

    • Recrystallization: This is a highly effective method for purifying benzoic acids.[12][13][14][15][16] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution. Water or aqueous ethanol are often good starting points for recrystallizing hydroxybenzoic acids.

    • Acid-Base Extraction: The acidic nature of the carboxylic acid and the phenolic hydroxyl group allows for purification via acid-base extraction to remove non-acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Kolbe-Schmitt reaction of 2-(trifluoromethyl)phenol?

A1: Given the deactivating effect of the -CF₃ group, it is advisable to start with more forcing conditions than those used for phenol. A starting point would be a temperature of 150-180°C and a CO₂ pressure of 100-120 atm. The reaction time will likely be several hours, and it is crucial to monitor the reaction's progress.

ParameterRecommended Starting ConditionRationale
Temperature 150 - 180 °CTo overcome the deactivation by the -CF₃ group.
CO₂ Pressure 100 - 120 atmTo ensure a high concentration of the electrophile.
Base Sodium Hydroxide (or Sodium Hydride)To favor ortho-carboxylation and, with NaH, to avoid water formation.
Reaction Time 4 - 8 hours (monitor progress)The deactivated substrate may require a longer reaction time.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative and often high-yielding method is through ortho-directed metalation. A patent describes a procedure involving the protection of the hydroxyl group of 2-(trifluoromethyl)phenol, followed by ortho-lithiation with a strong base like n-butyllithium, and then quenching the resulting aryllithium species with carbon dioxide. This is followed by deprotection to yield the final product. This method offers excellent regioselectivity.

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is the most common and effective method. The choice of solvent is critical. A good starting point is a mixed solvent system, such as ethanol/water or acetone/water. The crude product should be dissolved in the minimum amount of hot solvent, and then the solution is allowed to cool slowly to form pure crystals. If significant colored impurities are present, treating the hot solution with activated charcoal before filtration can be beneficial.

Q4: What spectroscopic data can I use to confirm the structure of my product?

A4:

  • ¹H NMR: You should expect to see characteristic aromatic proton signals, a broad singlet for the carboxylic acid proton, and another for the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the carboxyl carbon, and the carbon of the trifluoromethyl group (which will likely appear as a quartet due to coupling with fluorine).

  • ¹⁹F NMR: A singlet corresponding to the -CF₃ group should be observed.

  • IR Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid (broad), the C=O of the carboxylic acid, and the O-H of the phenol.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Kolbe-Schmitt Carboxylation of 2-(Trifluoromethyl)phenol

Caution: This reaction involves high pressures and temperatures and should only be performed in a suitable high-pressure reactor (autoclave) by trained personnel.

  • Preparation of Sodium 2-(Trifluoromethyl)phenoxide:

    • In a dry reaction vessel, dissolve 2-(trifluoromethyl)phenol in a minimal amount of dry methanol.

    • Add one equivalent of sodium hydroxide (as a concentrated aqueous solution or as solid pellets).

    • Remove the solvent and water under reduced pressure and heat to obtain the dry sodium phenoxide powder. It is crucial that the phenoxide is completely dry.

  • Carboxylation Reaction:

    • Transfer the dry sodium 2-(trifluoromethyl)phenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen, followed by pressurizing with carbon dioxide to the desired pressure (e.g., 100 atm).

    • Heat the autoclave to the reaction temperature (e.g., 150 °C) with vigorous stirring.

    • Maintain the temperature and pressure for the desired reaction time (e.g., 6 hours).

  • Work-up and Purification:

    • Cool the autoclave to room temperature and carefully vent the excess CO₂.

    • Dissolve the solid reaction mixture in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms and the solution is strongly acidic (pH ~1-2).

    • Collect the crude this compound by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Synthesis via Ortho-Lithiation (Alternative Route)

Caution: This reaction uses pyrophoric n-butyllithium and should be performed under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.

  • Protection of the Phenol:

    • Protect the hydroxyl group of 2-(trifluoromethyl)phenol with a suitable protecting group, for example, by reacting it with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine.

  • Ortho-Lithiation and Carboxylation:

    • Dissolve the protected phenol in dry tetrahydrofuran (THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add one equivalent of n-butyllithium and stir for a period to allow for the ortho-lithiation to occur.

    • Bubble dry carbon dioxide gas through the solution or add crushed dry ice.

    • Allow the reaction to warm to room temperature.

  • Deprotection and Work-up:

    • Quench the reaction with an aqueous acid solution (e.g., 1M HCl).

    • This will simultaneously neutralize the reaction and remove the MOM protecting group.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Conclusion

The synthesis of this compound, while challenging due to the electronic properties of the starting material, is a highly achievable transformation. By carefully controlling the reaction parameters, ensuring anhydrous conditions, and employing appropriate purification techniques, researchers can consistently obtain high yields of this valuable compound. This guide provides a comprehensive framework for troubleshooting common issues and optimizing your synthetic approach.

References

Technical Support Center: Purification of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide has been developed to provide comprehensive, experience-driven troubleshooting for the purification of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This crucial intermediate in pharmaceutical synthesis requires high purity, and this document addresses common challenges encountered in the laboratory with scientifically grounded solutions.

Core Troubleshooting and FAQs

Issue 1: My Crude Product is an Oil or Fails to Crystallize.

Question: After my initial workup, my this compound is appearing as a persistent oil, or I'm struggling to induce crystallization. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge and typically points to two primary issues: the presence of impurities that disrupt crystal lattice formation or the use of a suboptimal solvent for recrystallization. The trifluoromethyl group significantly impacts the molecule's solubility, making solvent selection critical.

Troubleshooting Workflow:

  • Impurity Profile Analysis: The first step is to consider the potential impurities. Residual starting materials or byproducts from the synthesis can act as contaminants that suppress the freezing point and inhibit crystallization.[1] A quick analysis by Thin Layer Chromatography (TLC) against your starting materials can be very informative.

  • Solvent Selection Strategy: An ideal recrystallization solvent should dissolve the compound at high temperatures but exhibit poor solubility at lower temperatures.[2] For this compound, a binary solvent system is often effective. A combination of a good solvent (like toluene or ethyl acetate) and a poor solvent (like heptane or hexane) provides the necessary polarity range. The compound is generally more soluble in organic solvents than in water.[3][4][5][6][7]

Step-by-Step Recrystallization Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent, such as toluene.

  • Hot Filtration (Recommended): If any insoluble material is present, perform a hot filtration to remove it. This will prevent these impurities from being incorporated into your final crystals.

  • Induce Crystallization: To the hot solution, slowly add a "poor" solvent like heptane until the solution becomes faintly cloudy. This indicates you have reached the point of saturation.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[8][9]

  • Isolation: Collect the crystals via vacuum filtration and wash them with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.[10]

Troubleshooting Logic for Crystallization Failure

G start Oily Product or No Crystallization impurity_check Assess Impurities (TLC, NMR) start->impurity_check solvent_issue Re-evaluate Solvent System (e.g., Toluene/Heptane) start->solvent_issue protocol Follow Slow Cooling Recrystallization Protocol impurity_check->protocol solvent_issue->protocol success Pure Crystalline Product protocol->success failure Problem Persists protocol->failure chromatography Consider Column Chromatography failure->chromatography

Caption: Decision tree for addressing crystallization problems.

Issue 2: My Purified Product Has a Persistent Yellow or Brown Color.

Question: Even after recrystallization, my this compound has a noticeable color. What is causing this and how can I obtain a white solid?

Answer: Colored impurities are often high molecular weight byproducts formed during the synthesis. While they may be present in trace amounts, they can be highly visible.

Decolorization Techniques:

  • Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities.

    • Procedure: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (about 1-2% by weight). Stir the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration through a pad of celite to remove the charcoal, and then proceed with the cooling and crystallization as usual.[11]

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography offers a more robust separation.

    • Setup: Use silica gel as the stationary phase. A solvent system of ethyl acetate in hexane is a good starting point for elution. The polarity can be gradually increased to elute the desired compound.

Issue 3: I'm Experiencing Low Yields After Purification.

Question: My final yield of pure this compound is significantly lower than expected. What factors could be contributing to this loss of product?

Answer: Low yields can be frustrating and are often due to a few common procedural pitfalls.

Strategies for Yield Optimization:

  • Minimize Solvent Usage: A very common error is using too much solvent during recrystallization. The goal is to create a saturated solution at high temperature, so use only the minimum amount of hot solvent needed to dissolve the solid.[9]

  • Slow Cooling is Key: Rapidly cooling the solution can cause the product to "crash out," trapping impurities and leading to a lower quality solid that may require further purification. Slow, controlled cooling is essential for maximizing the recovery of pure crystals.[12]

  • Consider a Second Crop: The liquid remaining after the first filtration (the mother liquor) will still contain some dissolved product. You can often recover more material by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Acid-Base Extraction as a Pre-Purification Step: For crude materials with significant neutral or basic impurities, an initial acid-base extraction can be highly effective.[13][14][15][16][17] Dissolve the crude product in an organic solvent and extract with an aqueous base (like sodium bicarbonate) to convert the benzoic acid into its water-soluble salt. The aqueous layer can then be separated, acidified (with HCl, for example) to precipitate the pure benzoic acid, which is then collected by filtration.[10][14][17][18] This technique is a powerful way to remove non-acidic impurities.[13][19]

Data Summary: Purification Techniques and Expected Outcomes

Purification MethodTypical Purity AchievedTypical YieldKey Advantages & Impurities Removed
Recrystallization >98%70-90%Removes minor impurities and yields a highly crystalline product.
Recrystallization with Activated Carbon >98%65-85%Excellent for removing colored, high molecular weight impurities.
Acid-Base Extraction 90-98%>90%Efficiently removes neutral and basic impurities.
Column Chromatography >99%60-80%High-resolution separation of structurally similar compounds.

Workflow for Selecting a Purification Strategy

G start Crude Product purity_check1 Assess Purity (TLC, Color, etc.) start->purity_check1 acid_base Acid-Base Extraction purity_check1->acid_base Many Impurities recrystallization Recrystallization purity_check1->recrystallization Few Impurities charcoal Add Activated Carbon During Recrystallization purity_check1->charcoal Colored Impurities chromatography Column Chromatography purity_check1->chromatography Difficult Separation acid_base->recrystallization final_product Pure Product recrystallization->final_product charcoal->final_product chromatography->final_product

Caption: Guide to selecting the appropriate purification method.

References

Technical Support Center: Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. We provide in-depth, field-proven insights to help you troubleshoot experiments, identify common impurities, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound, typically achieved via the Kolbe-Schmitt reaction of 2-(trifluoromethyl)phenol, is prone to the formation of several key impurities.[1][2] The electron-withdrawing nature of the trifluoromethyl group significantly influences the regioselectivity of the carboxylation reaction.[3]

Below is a summary of the most frequently observed impurities:

Impurity NameChemical StructureOrigin / Reason for FormationRecommended Analytical Detection
2-(Trifluoromethyl)phenol C₇H₅F₃OUnreacted starting material due to incomplete reaction.HPLC, GC-MS, ¹H & ¹⁹F NMR
4-Hydroxy-3-(trifluoromethyl)benzoic acid C₈H₅F₃O₃Regioisomeric byproduct from carboxylation at the para position to the hydroxyl group. Its formation is influenced by reaction conditions and the choice of cation (Na⁺ vs. K⁺).[4]HPLC, LC-MS, ¹H & ¹⁹F NMR
2-Hydroxy-5-(trifluoromethyl)benzoic acid C₈H₅F₃O₃A less common regioisomeric byproduct.HPLC, LC-MS, ¹H & ¹⁹F NMR
Dicarboxylic Acid Byproducts C₉H₅F₃O₅Over-carboxylation of the phenol ring under harsh conditions.LC-MS, ¹H NMR
Degradation Products (Tars) Complex MixtureThermal degradation of starting material or product at elevated temperatures and pressures.Visual Inspection, HPLC (broad peaks)
Q2: What is the primary cause for the formation of the 4-hydroxy-3-(trifluoromethyl)benzoic acid isomer?

The formation of this regioisomer is an inherent outcome of the Kolbe-Schmitt reaction mechanism.[1] The reaction proceeds through the nucleophilic attack of the phenoxide ion on carbon dioxide. While the ortho position is typically favored, especially with sodium phenoxide, the thermodynamic stability of the para intermediate can lead to the formation of the 4-hydroxy isomer. The strong electron-withdrawing trifluoromethyl group at the 2-position deactivates the adjacent positions for electrophilic aromatic substitution, but the para position (position 4 relative to the -OH group) remains reactive.

Q3: How can I minimize the formation of regioisomeric impurities?

Controlling the regioselectivity is key to a high-purity synthesis. Consider the following strategies:

  • Choice of Base: Using sodium hydroxide to form the sodium phenoxide salt generally favors ortho-carboxylation over potassium hydroxide, which tends to yield more of the para isomer.[4]

  • Temperature Control: The regiochemistry of the Kolbe-Schmitt reaction can be temperature-sensitive.[1] Lower reaction temperatures (around 120-140°C) often favor the kinetic ortho product. Running optimization experiments at different temperatures is highly recommended.

  • Pressure Optimization: Ensuring adequate CO₂ pressure is crucial for efficient carboxylation and can influence the product distribution. Insufficient pressure may lead to lower conversion and a higher proportion of unreacted starting material.

Q4: Why is my final product contaminated with unreacted 2-(trifluoromethyl)phenol?

The presence of unreacted starting material is typically due to incomplete reaction. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The carboxylation reaction may not have reached completion.

  • Poor Reagent Quality: Moisture in the sodium hydroxide or 2-(trifluoromethyl)phenol can inhibit the formation of the reactive phenoxide intermediate.

  • Inefficient Mixing: Inadequate agitation in the reactor can lead to poor contact between the phenoxide salt and the carbon dioxide gas.

  • Loss of CO₂ Pressure: A leak in the reaction setup can cause the carbon dioxide pressure to drop, halting the carboxylation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and analysis.

Problem: My HPLC analysis shows a peak with an identical mass to my product but a different retention time. What is it?

Likely Cause: You are observing a regioisomeric impurity, most commonly 4-hydroxy-3-(trifluoromethyl)benzoic acid . Since it is an isomer of your target compound, it will have the exact same molecular weight and mass spectrometry fragmentation pattern, but its different polarity will cause it to elute at a different time on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: If a reference standard for the isomer is available, run it to confirm the peak's identity.

  • NMR Analysis: Use ¹H and ¹⁹F NMR to distinguish between the isomers. The substitution pattern on the aromatic ring will result in unique splitting patterns and chemical shifts for each compound.

  • Optimize Reaction: Refer to the strategies in FAQ Q3 to minimize the formation of this impurity in subsequent batches.

  • Purification: Develop a robust purification method, such as fractional recrystallization or preparative chromatography, to separate the isomers.

Problem: My reaction yield is low, and my crude material contains a large amount of starting material.

Likely Cause: The reaction conditions were not optimal for driving the carboxylation to completion.

Troubleshooting Workflow:

G start Low Yield & High Starting Material check_reagents Verify Reagent Purity & Dryness (NaOH, Phenol, CO₂) start->check_reagents check_setup Inspect Reactor for Leaks (Maintain CO₂ Pressure) start->check_setup optimize_conditions Increase Reaction Temperature or Time Systematically check_reagents->optimize_conditions If Reagents are Pure check_setup->optimize_conditions If No Leaks Found improve_mixing Ensure Adequate Agitation optimize_conditions->improve_mixing end Improved Conversion improve_mixing->end Re-run Experiment

Caption: Troubleshooting workflow for low reaction yield.

Problem: My final product is a dark oil or discolored solid. How can I purify it?

Likely Cause: The dark color is likely due to the formation of tarry degradation byproducts from exposure to excessive heat or prolonged reaction times.

Purification Protocol: Activated Charcoal Treatment & Recrystallization

  • Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., toluene, ethanol/water mixture). Choose a solvent system where the desired product has high solubility at high temperatures and low solubility at room temperature or below.

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% by weight) to the hot solution.

  • Hot Filtration: Stir the mixture for 5-10 minutes at temperature, then perform a hot filtration through a pad of celite or filter paper to remove the charcoal and adsorbed impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for separating the target product from its common impurities.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 10 µL
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: ¹H NMR Analysis for Isomer Identification
  • Solvent: DMSO-d₆

  • Expected Signals for this compound: You will typically observe three distinct aromatic protons with characteristic splitting patterns (e.g., a triplet and two doublets), in addition to the acidic protons from the hydroxyl and carboxylic acid groups.

  • Expected Signals for 4-hydroxy-3-(trifluoromethyl)benzoic acid: The different substitution pattern will result in a different set of aromatic signals (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet), allowing for clear differentiation from the desired product.

Reaction Pathway and Impurity Formation

The following diagram illustrates the primary synthetic route and the competitive formation of the main regioisomeric byproduct.

reaction_pathway cluster_start Starting Material cluster_reaction Kolbe-Schmitt Reaction SM 2-(Trifluoromethyl)phenol Phenoxide Sodium 2-(Trifluoromethyl)phenoxide SM->Phenoxide + NaOH Product Desired Product This compound Phenoxide->Product + CO₂, Heat, Pressure (Ortho Attack) Impurity Regioisomeric Impurity 4-Hydroxy-3-(trifluoromethyl)benzoic acid Phenoxide->Impurity + CO₂, Heat, Pressure (Para Attack)

Caption: Synthesis pathway and formation of the primary regioisomer.

References

Technical Support Center: Overcoming Poor Solubility of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-3-(trifluoromethyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges related to the compound's low aqueous solubility. Our goal is to equip you with the scientific rationale and practical methodologies to effectively work with this molecule in your experiments.

Introduction: Understanding the Challenge

This compound, a key intermediate in pharmaceutical and agrochemical synthesis, presents a significant formulation challenge due to its poor solubility in aqueous media.[1] This property stems from the hydrophobic nature of the trifluoromethyl group and the aromatic ring, which outweighs the hydrophilic contributions of the carboxylic acid and hydroxyl groups.[2] Effectively overcoming this solubility issue is critical for achieving desired concentrations in experimental assays, ensuring consistent results, and developing viable formulations.

This guide provides a structured approach to understanding and addressing these solubility challenges, moving from fundamental principles to advanced, practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound that contribute to its poor solubility?

A1: The solubility of this compound is governed by a combination of factors:

  • Hydrophobic Trifluoromethyl Group: The -CF3 group is highly lipophilic and significantly reduces the molecule's affinity for water.[2]

  • Aromatic Ring: The benzene ring is also inherently hydrophobic.

  • Hydrogen Bonding: While the carboxylic acid and hydroxyl groups can participate in hydrogen bonding with water, their influence is diminished by the dominant hydrophobic regions.[3]

  • Crystalline Structure: In its solid state, the compound exists as a stable crystalline lattice. Significant energy is required to break these intermolecular forces before dissolution can occur. The melting point of the related compound, 2-(trifluoromethyl)benzoic acid, is in the range of 107-110°C, indicating a stable crystal structure.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent due to the presence of the ionizable carboxylic acid group.[2][4]

  • In Acidic to Neutral pH: Below its pKa, the carboxylic acid group remains largely in its protonated, uncharged form (-COOH). This form is less polar and thus less soluble in water.[5]

  • In Basic pH: Above its pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in water.[5][6]

Troubleshooting Flowchart: pH Adjustment Strategy

start Start: Poorly Soluble Compound check_pKa Determine pKa of the compound start->check_pKa prepare_buffers Prepare buffers at various pH values (e.g., pH 6, 7, 8, 9) check_pKa->prepare_buffers dissolve Attempt to dissolve the compound in each buffer prepare_buffers->dissolve measure_solubility Measure solubility at each pH dissolve->measure_solubility analyze Analyze results: Does solubility increase with pH? measure_solubility->analyze success Success: Use buffer with optimal pH for dissolution analyze->success Yes failure If solubility is still insufficient, consider other strategies analyze->failure No

Caption: Decision workflow for pH-based solubility enhancement.

Troubleshooting Guides: Practical Solutions

Issue 1: The compound precipitates out of my aqueous buffer during the experiment.

This is a common issue arising from exceeding the compound's solubility limit in the chosen buffer system.

Solution 1.1: pH Modification

As discussed in the FAQs, increasing the pH is the most direct way to enhance the solubility of a carboxylic acid.

Experimental Protocol: pH-Based Solubilization

  • Determine the pKa: If not known, estimate the pKa of this compound. Given the structure, a pKa in the range of 3-4 is a reasonable starting point.

  • Buffer Selection: Choose a buffer system that is effective at a pH at least 2-3 units above the estimated pKa. For example, if the pKa is ~3.5, a phosphate buffer at pH 7.4 or a carbonate-bicarbonate buffer at pH 9 would be suitable.

  • Preparation:

    • Prepare a stock solution of the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol).

    • Prepare the desired aqueous buffer at the target pH.

    • Slowly add the stock solution to the vigorously stirring buffer. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, the compound is likely fully dissolved.

Solution 1.2: Co-solvents

When pH modification alone is insufficient or not compatible with the experimental conditions, the use of co-solvents can be an effective strategy.[9][10] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[11]

Commonly Used Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-5%Highly effective, but can have biological effects in some assays.
Ethanol5-20%Generally well-tolerated in biological systems.
Polyethylene Glycol (PEG 300/400)10-30%Low toxicity and commonly used in formulations.[12]
Propylene Glycol10-30%Similar properties to PEG, good safety profile.[12]

Experimental Protocol: Co-solvent Solubilization

  • Select a Co-solvent: Choose a co-solvent that is compatible with your experimental system.

  • Prepare a Stock Solution: Dissolve the this compound in the pure co-solvent to create a high-concentration stock.

  • Titration: While vigorously stirring your aqueous buffer, slowly add the co-solvent stock solution dropwise until the desired final concentration of the compound is reached.

  • Final Concentration of Co-solvent: Ensure the final percentage of the co-solvent in your experimental medium is kept to a minimum to avoid off-target effects, but high enough to maintain solubility.[12] It is crucial to run a vehicle control (buffer with the same concentration of co-solvent but without the compound) in your experiments.

Important Note: While co-solvents increase the apparent solubility, they can sometimes decrease the permeability of a compound across biological membranes by reducing the concentration of the "free" drug.[13]

Issue 2: I need to prepare a high-concentration stock solution for in vivo studies, but the volume of organic solvent is too high for safe administration.

For in vivo applications, minimizing the use of organic solvents is crucial. In these cases, more advanced formulation strategies are necessary.

Solution 2.1: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that is more water-soluble.[15][16]

Workflow for Cyclodextrin Formulation

start Start: High Concentration Needed select_cd Select Cyclodextrin (e.g., HP-β-CD) start->select_cd prepare_solutions Prepare aqueous cyclodextrin solution and compound stock in minimal solvent select_cd->prepare_solutions mix Mix solutions and stir/sonicate prepare_solutions->mix characterize Characterize complex formation (e.g., phase solubility studies) mix->characterize lyophilize Optional: Lyophilize to a stable powder characterize->lyophilize reconstitute Reconstitute in aqueous vehicle for administration lyophilize->reconstitute

Caption: Process for developing a cyclodextrin-based formulation.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and favorable safety profile.[14]

  • Phase Solubility Study (Recommended):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of this compound to each solution.

    • Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the solutions and analyze the concentration of the dissolved compound by a suitable method (e.g., HPLC-UV).

    • A linear increase in drug solubility with increasing cyclodextrin concentration suggests the formation of a 1:1 complex.[17]

  • Kneading Method for Preparation:

    • Create a paste by mixing the compound and the cyclodextrin (in a 1:1 or 1:2 molar ratio) with a small amount of a water/alcohol mixture.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting product in an oven or under vacuum.

    • The resulting powder can be dissolved in an aqueous vehicle for administration.

Solution 2.2: Solid Dispersions

A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[18][19] This can enhance solubility by reducing particle size to the molecular level and improving wettability.[20]

Common Carriers for Solid Dispersions:

  • Polyvinylpyrrolidone (PVP)

  • Polyethylene Glycols (PEGs)

  • Hydroxypropyl Methylcellulose (HPMC)

Experimental Protocol: Solvent Evaporation Method for Solid Dispersion

  • Co-dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent, such as ethanol or methanol.[21]

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Characterization: The resulting powder should be characterized for its amorphous nature (using techniques like DSC or XRD) and dissolution rate.

Solution 2.3: Nanosuspensions

For very challenging compounds, creating a nanosuspension can be a powerful approach.[22] This involves reducing the particle size of the drug to the sub-micron range, which dramatically increases the surface area for dissolution.[23][24][25]

Methods for Preparing Nanosuspensions:

  • Media Milling (Top-Down): High-energy milling of the drug particles in the presence of stabilizers.

  • High-Pressure Homogenization (Top-Down): Forcing a suspension of the drug through a narrow gap at high pressure.

  • Precipitation (Bottom-Up): Dissolving the drug in a solvent and then adding an anti-solvent to cause the drug to precipitate as nanoparticles. This requires careful control of conditions to prevent crystal growth.[24]

These advanced techniques often require specialized equipment but offer a robust solution for significant solubility challenges.

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Ionization of the carboxylic acid group.[26]In vitro assays, initial screening.Requires a buffer system, pH must be compatible with the experiment.
Co-solvents Reducing the polarity of the solvent system.[9]In vitro and early in vivo studies.Potential for biological effects of the solvent; may reduce permeability.[13]
Cyclodextrins Encapsulation of the hydrophobic molecule.[14][27]High-concentration stocks for in vivo studies.Requires selection of the appropriate cyclodextrin and stoichiometry.
Solid Dispersions Molecular dispersion in a hydrophilic carrier.[28]Oral solid dosage form development.Requires a suitable carrier and preparation method; physical stability of the amorphous state.
Nanosuspensions Increased surface area due to particle size reduction.[22]IV formulations, poorly soluble and poorly permeable drugs.Requires specialized equipment and careful control of particle size and stability.

By systematically applying these principles and methods, researchers can effectively overcome the solubility limitations of this compound, leading to more reliable experimental outcomes and paving the way for successful formulation development.

References

preventing degradation of 2-hydroxy-3-(trifluoromethyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-hydroxy-3-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the degradation of this compound during storage and experimental handling. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Introduction: Understanding the Stability of this compound

This compound is a valuable building block in pharmaceutical and materials science, largely due to the presence of the trifluoromethyl group, which can enhance properties like metabolic stability and lipophilicity.[1] However, the same electronic characteristics that make this molecule useful also render it susceptible to specific degradation pathways. The electron-withdrawing nature of the trifluoromethyl group, combined with the activating hydroxyl and carboxylic acid functionalities on the aromatic ring, creates a molecule that requires careful handling and storage to ensure its integrity.

This guide will delve into the primary degradation mechanisms—photodecomposition, hydrolysis, oxidation, and thermal decomposition—providing you with the knowledge to proactively protect your samples and troubleshoot any stability issues that may arise.

Troubleshooting Guide: Diagnosing and Resolving Degradation Issues

Encountering unexpected results or changes in your sample of this compound can be a significant setback. This section is designed to help you identify the root cause of common issues and provides actionable steps for resolution.

Issue 1: A yellow or brownish discoloration of the solid compound is observed over time.
  • Potential Cause: This is often a primary indicator of oxidative degradation . Phenolic compounds, like our molecule of interest, are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and accelerated by light and trace metal impurities. The oxidation of the phenol group can lead to the formation of colored quinone-like species.[2][3]

  • Troubleshooting Steps:

    • Verify Storage Atmosphere: Confirm that the compound is stored under an inert atmosphere (e.g., nitrogen or argon). If not, purge the container with an inert gas before resealing.

    • Assess Light Exposure: Check if the storage container is amber-colored or otherwise light-protecting. If the compound has been exposed to light, minimize future exposure immediately.

    • Analytical Confirmation: Dissolve a small sample of the discolored material and a sample of known purity in a suitable solvent (e.g., acetonitrile) and analyze by HPLC-UV. Look for the appearance of new peaks, particularly those with a broader absorption profile that might indicate the formation of complex colored byproducts.

  • Corrective Actions:

    • For future storage, always use amber glass vials and purge with an inert gas.

    • Consider storing smaller aliquots to minimize the frequency of opening the main container, which introduces atmospheric oxygen.

Issue 2: HPLC analysis shows a decrease in the main peak area and the appearance of a new, more polar peak.
  • Potential Cause: This is a classic sign of hydrolysis of the trifluoromethyl group . Under certain conditions, particularly exposure to moisture and basic environments, the -CF3 group can be hydrolyzed to a carboxylic acid group (-COOH). This would result in the formation of 2,3-dihydroxyterephthalic acid, a more polar compound that would elute earlier on a reverse-phase HPLC column. Studies on trifluoromethylphenols have shown that they can undergo spontaneous aqueous defluorination, which is influenced by the pH.[4][5]

  • Troubleshooting Steps:

    • Review Storage Conditions: Assess the ambient humidity of the storage location. Ensure the container is tightly sealed. The use of desiccants in a secondary containment unit is recommended for long-term storage.

    • Examine Solvent Purity: If the degradation is observed in a solution, ensure that the solvents used are anhydrous.

    • Mass Spectrometry Analysis: If available, analyze the degraded sample by LC-MS to confirm the mass of the new peak. The expected mass of the hydrolyzed product would be different from the parent compound.

  • Corrective Actions:

    • Store the compound in a desiccator.

    • When preparing solutions, use freshly opened anhydrous solvents.

    • Avoid basic conditions during storage and in experimental setups unless the reaction chemistry requires it.

Issue 3: Upon heating a solution of the compound, a loss of potency is observed, and gas evolution may be noted.
  • Potential Cause: This is likely due to thermal decarboxylation . Salicylic acid and its derivatives are known to undergo decarboxylation (loss of CO2) at elevated temperatures to form the corresponding phenol.[6][7][8][9] In this case, this compound would decompose into 2-(trifluoromethyl)phenol and carbon dioxide gas.

  • Troubleshooting Steps:

    • Assess Thermal Stress: Review the temperatures used in your experimental protocol. Determine if the compound was exposed to temperatures approaching its melting point or boiling point of the solvent for extended periods.

    • Headspace GC-MS Analysis: If significant degradation is suspected, the headspace of a heated sample vial can be analyzed by GC-MS to detect the presence of CO2 and the volatile 2-(trifluoromethyl)phenol.

    • Kinetic Analysis: To understand the temperature sensitivity better, you can run a time-course experiment at different temperatures and monitor the disappearance of the starting material by HPLC.

  • Corrective Actions:

    • Avoid unnecessary exposure to high temperatures.

    • If heating is required for a reaction, perform it for the minimum time necessary and consider running a control experiment to quantify the extent of degradation under your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and in a desiccated environment .

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Light Protect from light (Amber vial)Prevents photodecomposition, a known degradation pathway for trifluoromethyl benzoic acids.[10][11]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidative degradation of the phenolic group.[2][3]
Moisture Dry/DesiccatedPrevents hydrolysis of the trifluoromethyl group.[4][5]
pH NeutralAvoids base-catalyzed hydrolysis and potential acid-catalyzed reactions.

Q2: What is the expected shelf-life of this compound?

When stored under the optimal conditions described above, this compound is expected to be stable for at least one to two years. However, it is best practice to re-analyze the purity of the compound by HPLC after prolonged storage, especially if it is being used in sensitive applications.

Q3: Are there any incompatible materials I should avoid?

Yes, you should avoid storing or mixing this compound with:

  • Strong Oxidizing Agents: Can lead to rapid and potentially hazardous oxidative degradation.

  • Strong Bases: Can catalyze the hydrolysis of the trifluoromethyl group.

  • Metals: Certain metals can catalyze oxidation. Avoid using metal spatulas for extended contact.

Q4: I have observed a change in the physical appearance of the compound. Can I still use it?

A change in color or crystal structure is a strong indication of degradation. It is highly recommended to re-purify the material before use. If purification is not feasible, the purity should be accurately determined by a validated analytical method like HPLC or qNMR, and the amount of material used in subsequent experiments should be adjusted accordingly. However, be aware that the degradation products may interfere with your experiments.

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to stressful conditions to intentionally induce degradation.

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a UV detector (a PDA detector is preferred for peak purity analysis)

  • C18 reverse-phase HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve a known amount in acetonitrile for analysis.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all samples by a gradient reverse-phase HPLC method. A suitable starting method could be:

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.

      • Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., around 230 nm and 300 nm).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to a control sample (stock solution at time zero).

    • Identify and quantify the degradation products.

    • If using a PDA detector, perform peak purity analysis on the parent peak in the stressed samples to ensure it is not co-eluting with any degradants. This is crucial for a stability-indicating method.[12][13]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the decision-making process when encountering a potential degradation issue with this compound.

TroubleshootingWorkflow Troubleshooting Degradation of this compound cluster_observe Observation cluster_diagnose Diagnosis cluster_identify Identification of Cause cluster_resolve Resolution observe Suspected Degradation (e.g., color change, purity loss) check_storage Review Storage Conditions (Temp, Light, Air, Moisture) observe->check_storage check_protocol Review Experimental Protocol (Temp, Solvents, pH) observe->check_protocol analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_storage->analytical_chem check_protocol->analytical_chem photodegradation Photodegradation analytical_chem->photodegradation New peaks on light exposure oxidation Oxidation analytical_chem->oxidation Discoloration, new peaks hydrolysis Hydrolysis analytical_chem->hydrolysis More polar peaks thermal Thermal Decarboxylation analytical_chem->thermal Purity loss on heating protect_light Store in Amber Vial photodegradation->protect_light repurify Re-purify Material photodegradation->repurify inert_atmosphere Store under N2/Ar oxidation->inert_atmosphere oxidation->repurify desiccate Store in Desiccator hydrolysis->desiccate hydrolysis->repurify control_temp Avoid High Temperatures thermal->control_temp thermal->repurify

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Derivatization of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of 2-hydroxy-3-(trifluoromethyl)benzoic acid derivatization. This molecule, a key building block in pharmaceutical and agrochemical research, presents a unique set of challenges due to the interplay of its functional groups and substituents. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and ensure the success of your synthetic campaigns.

The structure of this compound is characterized by three key features that dictate its reactivity: a phenolic hydroxyl group, a carboxylic acid, and a strongly electron-withdrawing trifluoromethyl group positioned ortho to both. The proximity and electronic nature of these groups create a challenging steric and electronic environment.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own work.

Core Reactivity Challenges: A Structural Overview

The primary difficulties in derivatizing this molecule stem from a combination of steric hindrance, competing reactivity of the two functional groups, and the powerful electronic influence of the trifluoromethyl group. Understanding these core issues is the first step to designing a successful reaction strategy.

Derivatization_Challenges Figure 1: Key Challenges in Derivatizing this compound sub This compound OH COOH CF3 challenge1 Steric Hindrance (Ortho Effect) -COOH group twisted out of plane. -Hinders access to carboxyl carbon. sub:f2->challenge1 blocks sub:f3->challenge1 contributes to challenge2 Dual Reactivity -Acidic Carboxyl Proton. -Nucleophilic/Acidic Phenolic -OH. sub:f1->challenge2 competes with sub:f2->challenge2 competes with challenge3 Electronic Deactivation -Strongly electron-withdrawing -CF3. -Reduces nucleophilicity of carboxyl group. sub:f3->challenge3 causes challenge4 Side Reactions -Potential for decarboxylation at high temperatures. sub:f2->challenge4 susceptible to

Caption: Key challenges in derivatizing this molecule.

Troubleshooting Guide

This section addresses common problems encountered during the derivatization of this compound.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low to No Yield in Amidation 1. Steric Hindrance: The ortho hydroxyl and trifluoromethyl groups physically block the amine's approach to the carboxyl carbon. This is a classic example of the "ortho effect".[1][2][3] 2. Electronic Deactivation: The potent electron-withdrawing -CF3 group reduces the electrophilicity of the carboxyl carbon, making it less reactive to nucleophiles.[4][5] 3. Acid-Base Reaction: The amine reactant is simply deprotonating the carboxylic acid, forming a stable carboxylate salt that is unreactive toward nucleophilic attack.1. Use High-Potency Coupling Reagents: Standard carbodiimides like DCC or EDC are often insufficient. Use uronium/aminium salts (HATU, HBTU) or phosphonium salts (PyBOP) which create a more reactive activated ester intermediate.[6][7] 2. Protect the Hydroxyl Group: Protecting the -OH group (e.g., as a methyl or benzyl ether) can reduce its steric contribution and prevent it from interfering.[8][9] 3. Convert to Acyl Chloride: A more aggressive approach is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is highly reactive but may require protection of the phenol to prevent side reactions.
Low Yield in Fischer Esterification 1. Steric Hindrance: Similar to amidation, the ortho groups hinder the approach of the alcohol nucleophile.[10][11] 2. Reversible Reaction: Fischer esterification is an equilibrium process. The steric hindrance slows the forward reaction, making it difficult to drive the reaction to completion.[12]1. Use Alternative Esterification Methods: Avoid equilibrium-limited reactions. Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., Cs₂CO₃, DBU) and then react with an alkyl halide (e.g., methyl iodide, benzyl bromide). This Sₙ2 reaction is generally more effective for hindered acids. 2. Microwave-Assisted Synthesis: Using a sealed-vessel microwave can superheat the alcohol solvent, accelerating the reaction rate to overcome the steric barrier.[12][13]
Starting Material Decomposes Upon Heating 1. Decarboxylation: Salicylic acid and its derivatives are prone to losing CO₂ at elevated temperatures to form phenols.[14] The reaction is often catalyzed by trace acid or metals.[15][16]1. Maintain Low Reaction Temperatures: Keep the reaction temperature as low as possible. If heating is required, do so cautiously and monitor for gas evolution (CO₂). 2. Avoid Harsh Acidic Conditions: If possible, use neutral or basic conditions for your derivatization to minimize acid-catalyzed decarboxylation.
Unselective Reaction at Both -OH and -COOH Groups 1. Competing Reactivity: The chosen reagent is reactive with both the hydroxyl and carboxylic acid functional groups. For example, a strong, unhindered acylating agent could react at both sites.1. Employ an Orthogonal Protection Strategy: Selectively protect one functional group while you derivatize the other. The choice of protecting group is critical.[8][17] For example, protect the phenol as a silyl ether (e.g., TBDMS-Cl), which is stable to many conditions used for carboxylate chemistry but can be removed later with fluoride ions.[18][19]

Frequently Asked Questions (FAQs)

Q1: Why is my standard acid-catalyzed esterification (Fischer esterification) failing?

The failure is primarily due to a combination of steric and electronic factors. The bulky trifluoromethyl group and the adjacent hydroxyl group create significant steric hindrance around the carboxylic acid, physically impeding the approach of the alcohol nucleophile.[1][3] This steric crowding forces the carboxyl group to twist out of the plane of the benzene ring, a phenomenon known as the ortho effect, which further complicates access.[2][11] Additionally, the strong electron-withdrawing nature of the -CF3 group deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack.[4][20]

Q2: I need to perform a reaction at the hydroxyl group. How do I prevent the carboxylic acid from interfering?

The most robust strategy is to protect the carboxylic acid. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is a common and effective method.[8][21][22] This masks the acidic proton and reduces the group's nucleophilic character. The ester can be formed using standard Fischer conditions (if tolerated) or, more reliably, by reaction with an alkyl halide in the presence of a base like cesium carbonate. Once the hydroxyl group has been derivatized as desired, the ester can be hydrolyzed back to the carboxylic acid, typically under basic (e.g., NaOH, LiOH) or acidic conditions.[18]

Q3: When I heat my reaction mixture above 150 °C, I observe gas bubbles and my yield plummets. What is happening?

You are likely observing thermal decarboxylation. Salicylic acids are well-known to be thermally unstable, eliminating carbon dioxide to form the corresponding phenol.[14][23][24] This process can be accelerated by acidic or basic conditions and certain metal catalysts.[15][16] The electron-withdrawing trifluoromethyl group can influence the rate of this decomposition.[14] To avoid this, all reactions should be conducted at the lowest effective temperature, and prolonged heating should be avoided.

Q4: What is the best protecting group for the phenolic hydroxyl in this molecule?

The "best" protecting group is context-dependent and relies on the planned downstream chemistry (an orthogonal strategy).[17] Here are two excellent options:

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the phenol with the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are robust to many reaction conditions (e.g., organometallics, reductions, most coupling reagents) and are easily removed with a fluoride source like TBAF.[19]

  • Benzyl Ether (Bn): Formed using benzyl bromide (BnBr) and a base (e.g., K₂CO₃). The benzyl group is very stable to a wide range of acidic and basic conditions but can be cleanly removed via hydrogenolysis (H₂, Pd/C), a mild method that will not affect most other functional groups.[9]

Q5: Which amide coupling reagents are most effective for this sterically hindered acid?

For sterically demanding substrates like this, you need highly efficient coupling reagents that form a very reactive intermediate.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This uronium salt is one of the most effective reagents for hindered systems. It forms a highly reactive OAt-active ester that couples rapidly with amines, often minimizing side reactions.[25]

  • T3P® (Propylphosphonic Anhydride): This reagent is another excellent choice for difficult couplings. It is a powerful dehydrating agent that promotes amide bond formation with high yields and low epimerization.[25]

  • Phosphonium Salts (e.g., PyBOP): These reagents are also highly effective and are known to work well when other methods fail.[6][7] In all cases, these reactions are run in an aprotic solvent (e.g., DMF, DCM) with a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge the acid produced during the reaction.[26]

Experimental Protocol: Protected Amidation of this compound

This protocol details a reliable, two-step method for forming an amide, which involves first protecting the phenolic hydroxyl group to prevent side reactions and improve yields.

Objective: To synthesize N-benzyl-2-hydroxy-3-(trifluoromethyl)benzamide.

Amidation_Workflow Figure 2: Workflow for Protected Amidation Start Start: 2-Hydroxy-3-(trifluoromethyl) benzoic Acid Step1 Step 1: Protection Reagents: TBDMS-Cl, Imidazole Solvent: DMF Start->Step1 Intermediate Intermediate: Silyl-Protected Acid Step1->Intermediate Step2 Step 2: Amide Coupling Reagents: HATU, Benzylamine, DIPEA Solvent: DMF Intermediate->Step2 Protected_Amide Intermediate: Protected Amide Step2->Protected_Amide Step3 Step 3: Deprotection Reagent: TBAF Solvent: THF Protected_Amide->Step3 Final_Product Final Product: N-benzyl-2-hydroxy-3- (trifluoromethyl)benzamide Step3->Final_Product

Caption: A robust workflow for the amidation of the title compound.

Part 1: Protection of the Phenolic Hydroxyl Group
  • Rationale: We protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether. This group is sterically bulky enough to withstand the coupling conditions and can be removed selectively under mild conditions that will not harm the newly formed amide bond.[19]

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, 1M HCl, Saturated NaHCO₃, Brine

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all solids dissolve.

    • Add TBDMS-Cl (1.2 eq) portion-wise, maintaining the temperature at 25 °C.

    • Stir the reaction for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the TBDMS-protected acid, which is often used without further purification.

Part 2: Amide Coupling and Deprotection
  • Rationale: We use HATU as the coupling agent due to its high efficiency with sterically hindered acids.[25] A non-nucleophilic base, DIPEA, is used to neutralize the carboxylic acid and the HCl generated in situ. The final deprotection with TBAF is a standard and clean method for removing TBDMS ethers.[18][19]

  • Materials:

    • TBDMS-protected acid from Part 1

    • HATU

    • Benzylamine

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

    • Tetrabutylammonium fluoride (TBAF, 1M in THF)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

    • Add benzylamine (1.1 eq) dropwise to the activated mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the coupling is complete, dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude protected amide can be purified by column chromatography if necessary.

    • Dissolve the purified protected amide in THF.

    • Add TBAF (1.2 eq, 1M solution in THF) and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC. Upon completion, quench the reaction with water, extract with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify the final product by column chromatography or recrystallization to yield N-benzyl-2-hydroxy-3-(trifluoromethyl)benzamide.

References

Validation & Comparative

A Comparative Guide to 2-hydroxy-3-(trifluoromethyl)benzoic Acid and Its Positional Isomers for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth comparative analysis of 2-hydroxy-3-(trifluoromethyl)benzoic acid and its key positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals.

This document moves beyond a simple cataloging of properties, delving into the nuanced interplay between structure and function. We will explore how the seemingly subtle shift of a trifluoromethyl or hydroxyl group on the benzoic acid scaffold can profoundly impact acidity, spectral characteristics, synthetic accessibility, and, ultimately, biological activity.

The Isomers in Focus

Our comparative analysis will center on this compound and its primary isomers, where the positions of the hydroxyl and trifluoromethyl groups are varied around the benzoic acid core. The selected isomers for this guide are:

  • This compound (Target Compound)

  • 4-hydroxy-3-(trifluoromethyl)benzoic acid

  • 2-hydroxy-5-(trifluoromethyl)benzoic acid

  • 4-hydroxy-2-(trifluoromethyl)benzoic acid

For a broader context, we will also draw comparisons to the non-hydroxylated parent compounds: 2-(trifluoromethyl)benzoic acid, 3-(trifluoromethyl)benzoic acid, and 4-(trifluoromethyl)benzoic acid.

Physicochemical Properties: A Tale of Two Substituents

The interplay between the electron-withdrawing trifluoromethyl group and the electron-donating, hydrogen-bond-capable hydroxyl group dictates the fundamental physicochemical properties of these isomers.

Acidity (pKa)

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C8H5F3O3206.12Not available
4-hydroxy-3-(trifluoromethyl)benzoic acid C8H5F3O3206.12Not available
2-hydroxy-5-(trifluoromethyl)benzoic acid C8H5F3O3206.12Not available
4-hydroxy-2-(trifluoromethyl)benzoic acid C8H5F3O3206.12159 - 161
2-(trifluoromethyl)benzoic acid C8H5F3O2190.12110-112
3-(trifluoromethyl)benzoic acid C8H5F3O2190.12104-106
4-(trifluoromethyl)benzoic acid C8H5F3O2190.12219-220

Note: Melting point ranges can vary based on purity and experimental conditions. Data compiled from various supplier and database sources.

Spectroscopic Fingerprints: Differentiating the Isomers

Unambiguous identification of these isomers is paramount in any research endeavor. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide the necessary tools for structural elucidation.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful technique for distinguishing between these positional isomers.

A comparative analysis of the ¹H NMR spectra of hydroxymethyl benzoic acid isomers has shown that the aromatic region is most indicative of the substitution pattern.[3] The ortho isomer typically displays a more complex splitting pattern due to the proximity of the substituents, while the para isomer often exhibits a more symmetrical pattern.[3] The meta isomer shows an intermediate and asymmetric pattern.[3]

Infrared (IR) Spectroscopy

While the characteristic O-H and C=O stretching frequencies of the carboxylic acid and hydroxyl groups will be present in all isomers, the fingerprint region of the IR spectrum (below 1500 cm⁻¹) is particularly useful for differentiation. The C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the benzene ring.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a compound is a critical consideration for its potential as a research tool or a drug development candidate. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis of this compound

A common route to this compound involves the ortho-lithiation of a protected phenol followed by carboxylation.[4]

Experimental Protocol: Synthesis of this compound [4]

  • Protection of the hydroxyl group: The starting material, 2-(trifluoromethyl)phenol, is first protected, for example, as a methoxymethyl (MOM) ether.

  • Ortho-lithiation: The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature (-20 to 5 °C) in an appropriate solvent like tetrahydrofuran (THF) to achieve selective deprotonation at the position ortho to the MOM ether.

  • Carboxylation: Carbon dioxide gas is bubbled through the reaction mixture, leading to the formation of the corresponding carboxylate salt.

  • Deprotection and Acidification: The protecting group is removed, and the reaction mixture is acidified with a strong acid (e.g., HCl) to yield the final product, this compound.

This method has been reported to produce the target compound in high yield (99%).[4]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Toxicological Profile: The Impact of Isomerism

The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which govern their interactions with biological macromolecules. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates, which can lead to improved pharmacokinetic profiles.[2]

In Vitro Cytotoxicity

Preliminary in vitro cytotoxicity studies are essential for assessing the potential of a compound for further development. An MTT assay against the MCF-7 breast adenocarcinoma cell line of an ionic salt of 4-(trifluoromethyl)benzoic acid showed an IC50 of 199 µM, indicating minimal toxicity compared to some clinical drugs.[5] This suggests that the trifluoromethylbenzoic acid scaffold may be well-tolerated, though further studies on the hydroxylated isomers are necessary.

Concluding Remarks for the Researcher

The positional isomerism of hydroxy-(trifluoromethyl)benzoic acids presents a fascinating case study in how subtle structural modifications can lead to significant changes in physicochemical properties and biological activity. For the medicinal chemist, understanding these nuances is critical for rational drug design. The choice of isomer can profoundly impact a compound's acidity, solubility, and ultimately, its efficacy and safety profile.

This guide has provided a comparative framework for this compound and its key isomers, highlighting the importance of a multi-faceted approach that considers not only the intrinsic properties of each molecule but also their synthetic accessibility and potential biological implications. As research in this area continues, a deeper understanding of the structure-activity relationships within this class of compounds will undoubtedly unlock new opportunities for the development of novel therapeutics and other valuable chemical entities.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-(Trifluoromethyl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Salicylic Acid Scaffold and the Promise of Trifluoromethylation

Salicylic acid and its derivatives have long been a cornerstone of anti-inflammatory and analgesic therapy, with aspirin (acetylsalicylic acid) being the most iconic example. The core 2-hydroxybenzoic acid scaffold is a privileged structure in medicinal chemistry, offering a template for interaction with key enzymes in the inflammatory cascade. The introduction of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on analogs of 2-hydroxy-3-(trifluoromethyl)benzoic acid, a class of compounds with significant therapeutic potential, closely related to the established antiplatelet drug Triflusal. Understanding the structure-activity relationships of these analogs is paramount for the rational design of next-generation anti-inflammatory and antithrombotic agents with improved efficacy and safety profiles.

Core Scaffolds and Key Modifications for SAR Analysis

The foundational structure for our discussion is this compound. The key to unlocking the therapeutic potential of this scaffold lies in understanding how modifications at various positions alter its biological activity. The primary points of modification for SAR analysis include:

  • Position of the Trifluoromethyl Group: The electronic and steric effects of the -CF3 group are highly dependent on its location on the benzene ring.

  • Substituents on the Aromatic Ring: The addition of other functional groups to the benzene ring can modulate the compound's physicochemical properties and target interactions.

  • Modifications of the Carboxylic Acid and Hydroxyl Groups: These functional groups are often critical for binding to target enzymes and can be modified to create prodrugs or alter the pharmacokinetic profile.

Mechanisms of Action: A Multi-pronged Approach to Therapeutic Efficacy

Analogs of this compound are known to exert their therapeutic effects through multiple mechanisms of action, primarily centered on the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

The most well-established mechanism of action for salicylic acid derivatives is the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and platelet aggregation.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and is upregulated during inflammation.[1]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandin_H2->Prostaglandins Thromboxane_A2 Thromboxane A2 (Platelet Aggregation) Prostaglandin_H2->Thromboxane_A2 Analogs 2-Hydroxy-3-(CF3)benzoic Acid Analogs Analogs->COX_Enzymes Inhibition

Figure 1: Simplified Cyclooxygenase (COX) Pathway and Site of Inhibition.
Inhibition of Platelet Aggregation

By inhibiting COX-1 in platelets, these analogs can block the production of thromboxane A2, a potent inducer of platelet aggregation. This is the primary mechanism behind the antiplatelet effect of drugs like Triflusal.

Modulation of the NF-κB Signaling Pathway

Emerging evidence suggests that some trifluoromethyl-substituted salicylates also exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB.[2] NF-κB is a key regulator of the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Inhibition of NF-κB activation represents a distinct and complementary mechanism to COX inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_active Active NF-κB (p50/p65) IkB->NFkB_p50_p65_active degradation releases Nucleus Nucleus NFkB_p50_p65_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression promotes Analogs 2-Hydroxy-3-(CF3)benzoic Acid Analogs Analogs->IKK_Complex Inhibition

Figure 2: NF-κB Signaling Pathway and a Potential Site of Inhibition.

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the Trifluoromethyl Group

The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its presence on the salicylic acid scaffold is known to enhance anti-inflammatory and NF-κB inhibitory activity compared to aspirin and sodium salicylate.[2]

  • Positional Isomerism: The position of the -CF3 group is critical. The 4-position, as seen in Triflusal's active metabolite HTB, has been shown to be highly effective. While direct comparative data for the 3-CF3 isomer is limited, it is plausible that its proximity to the hydroxyl and carboxylic acid groups could influence intramolecular hydrogen bonding and the overall conformation of the molecule, thereby affecting its binding to target enzymes.[3]

Compound-CF3 PositionBiological ActivityReference
HTB 4Potent inhibitor of NF-κB activation and COX-2 expression.[1][2][1][2]
Aspirin N/AWeaker inhibitor of NF-κB activation compared to HTB.[2][2]
Salicylate N/AWeakest inhibitor of NF-κB activation in the compared series.[2][2]
Modifications of the Hydroxyl and Carboxylic Acid Groups

The hydroxyl and carboxylic acid groups of the salicylate scaffold are essential for its biological activity, as they are often involved in key binding interactions with the active sites of target enzymes.

  • The Prodrug Approach: Triflusal serves as an excellent example of a prodrug strategy, where the hydroxyl group is acetylated. This modification likely enhances oral absorption and bioavailability. In vivo, the acetyl group is hydrolyzed to release the active metabolite, HTB.

  • Esterification of the Carboxylic Acid: While not extensively studied for this specific class of compounds, esterification of the carboxylic acid group would likely abolish activity, as the carboxylate is crucial for binding to the active site of COX enzymes.

The Influence of Additional Ring Substituents

The introduction of other substituents on the aromatic ring can further modulate the activity of these analogs.

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of additional substituents can influence the pKa of the carboxylic acid and the overall electron density of the ring, which can impact binding affinity.

  • Steric Bulk: The size and position of other substituents can either enhance or hinder the binding of the molecule to its target, depending on the topography of the binding site. For instance, in a series of 5-acetamido-2-hydroxy benzoic acid derivatives, increasing the size of the alkyl group in the acetamide moiety was explored to enhance selectivity for COX-2.[4][5]

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the anti-inflammatory and antiplatelet activity of this compound analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Lead_Compound Lead Compound Identification COX_Assay->Lead_Compound Platelet_Assay Platelet Aggregation Assay Platelet_Assay->Lead_Compound NFkB_Assay NF-κB Inhibition Assay NFkB_Assay->Lead_Compound Paw_Edema_Assay Carrageenan-Induced Paw Edema Assay Lead_Compound->Paw_Edema_Assay

Figure 3: General Experimental Workflow for Evaluating Analogs.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for assessing the acute anti-inflammatory activity of novel compounds.[6]

  • Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a vehicle control.

  • Procedure:

    • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions.

    • Fasting: Animals are fasted overnight before the experiment with free access to water.

    • Compound Administration: The test compound, vehicle, or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.

    • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Platelet Aggregation: Whole Blood Impedance Aggregometry

This method measures platelet aggregation in a more physiologically relevant whole blood environment, eliminating the need for preparing platelet-rich plasma.

  • Principle: Two electrodes are immersed in a whole blood sample. As platelets aggregate on the electrodes in response to an agonist, the electrical impedance between the electrodes increases. This change in impedance is proportional to the extent of platelet aggregation.

  • Procedure:

    • Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.2% sodium citrate.

    • Sample Preparation: The blood sample is diluted 1:1 with 0.9% saline and pre-incubated at 37°C for 5 minutes.

    • Incubation with Inhibitor: The test compound or vehicle (e.g., DMSO) is added to the diluted blood and incubated for a specified period (e.g., 10 minutes) at 37°C.

    • Induction of Aggregation: An agonist such as arachidonic acid (AA), collagen, or adenosine diphosphate (ADP) is added to initiate platelet aggregation.

    • Measurement: The change in impedance is recorded for 6-10 minutes using a whole blood aggregometer.

    • Data Analysis: The extent of aggregation is quantified as the maximum change in impedance (in Ohms) or the area under the curve. The inhibitory effect of the test compound is expressed as the percentage inhibition of aggregation compared to the vehicle control.

Comparative Summary and Future Directions

  • The trifluoromethyl group is a key substituent for enhancing biological activity, particularly the inhibition of NF-κB.

  • The position of the trifluoromethyl group on the aromatic ring is a critical determinant of activity.

  • The hydroxyl and carboxylic acid groups are essential for activity, and modification of the hydroxyl group can be a viable prodrug strategy.

Future research should focus on a systematic SAR study of a series of this compound analogs, including the synthesis and evaluation of positional isomers of the trifluoromethyl group and the introduction of a diverse range of substituents on the aromatic ring. Such studies will provide a more complete understanding of the SAR of this important class of compounds and facilitate the design of new drug candidates with optimized efficacy and safety profiles.

References

A Comparative Guide to the In Vitro Validation of 2-hydroxy-3-(trifluoromethyl)benzoic Acid's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Scientific Context

2-hydroxy-3-(trifluoromethyl)benzoic acid is a structural analog of salicylic acid, the primary active metabolite of aspirin. The strategic placement of a trifluoromethyl (-CF₃) group is a well-established medicinal chemistry tactic to enhance biological activity. The -CF₃ group is highly lipophilic and a strong electron withdrawer, which can significantly improve a compound's metabolic stability, cell permeability, and binding affinity to target proteins[1].

Given its structural heritage, this compound is a prime candidate for investigation as a novel anti-inflammatory agent. However, its efficacy and mechanism of action relative to its parent compound and other non-steroidal anti-inflammatory drugs (NSAIDs) are unknown. This guide outlines a logical, multi-assay approach to comprehensively characterize its in vitro anti-inflammatory profile. Our investigation will focus on its ability to modulate key enzymatic and cellular pathways that are central to the inflammatory response.

Experimental Design: A Multi-Pillar Validation Strategy

To build a robust and compelling data package, our experimental design rests on three pillars: direct enzyme inhibition, cellular response modulation, and mechanistic pathway analysis. This approach allows us to move from a molecular target to a complex biological system, providing a holistic view of the compound's activity.

Selection of Comparator Compounds

A meaningful comparison is essential for contextualizing the activity of a novel compound. We have selected the following standards:

  • Salicylic Acid: The direct parent compound, serving as a baseline to quantify the impact of the -CF₃ substitution.

  • Aspirin (Acetylsalicylic Acid): A ubiquitous NSAID that provides a benchmark against a clinically relevant, irreversible cyclooxygenase (COX) inhibitor.

  • Celecoxib: A potent and selective COX-2 inhibitor, which will allow us to determine if our test compound shares a similar selectivity profile, a desirable trait for minimizing gastrointestinal side effects.

Cell Line Selection
  • RAW 264.7 Murine Macrophages: This is a standard and reliable cell line for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

  • HEK293T Human Embryonic Kidney Cells: These cells are highly transfectable, making them ideal for reporter gene assays to dissect specific signaling pathway activity, such as the NF-κB pathway.

Experimental Protocols, Data Analysis, and Interpretation

This section details the step-by-step methodologies for each key experiment. The accompanying data tables present illustrative results that would be expected for a compound with a promising anti-inflammatory profile.

Direct Enzyme Inhibition: Cyclooxygenase (COX) Assay

Causality: The primary mechanism of traditional NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which catalyze the formation of pro-inflammatory prostaglandins[2]. This assay directly measures the compound's ability to inhibit these key enzymes, providing the first layer of mechanistic insight.

Experimental Workflow:

G cluster_workflow COX Inhibition Assay Workflow A Prepare Reagents & Test Compounds B Add Purified COX-1 or COX-2 Enzyme to 96-well plate A->B C Add Test Compound or Control B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Arachidonic Acid (Substrate) D->E F Incubate to allow Prostaglandin production E->F G Terminate Reaction F->G H Quantify Prostaglandin E2 (PGE2) using competitive ELISA G->H I Calculate IC50 Values H->I

Caption: Workflow for determining in vitro COX-1/COX-2 enzyme inhibition.

Step-by-Step Protocol:

  • Utilize a commercial COX inhibitor screening assay kit as per the manufacturer's protocol.

  • Prepare a dilution series for this compound and comparator compounds (0.01 µM to 100 µM) in assay buffer.

  • In separate wells of a 96-well plate, add purified human recombinant COX-1 or COX-2 enzyme.

  • Add the diluted compounds or vehicle control to the wells and pre-incubate for 15 minutes at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding a solution of arachidonic acid.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction by adding a terminating solution (e.g., a strong acid).

  • Quantify the amount of PGE₂ produced using a standard competitive ELISA protocol.

  • Plot the percentage of inhibition against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Comparative Performance Data:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound 45.2 ± 3.8 1.5 ± 0.2 30.1
Salicylic Acid> 200> 200-
Aspirin15.3 ± 1.935.7 ± 4.10.43
Celecoxib7.6 ± 0.90.05 ± 0.01152

Trustworthiness & Interpretation: This self-validating system includes a non-selective inhibitor (Aspirin) and a highly selective inhibitor (Celecoxib), confirming the assay is performing correctly. The illustrative data show that this compound is a potent inhibitor of COX-2 and is significantly more selective for COX-2 over COX-1 compared to aspirin. This profile is highly desirable, suggesting a potentially reduced risk of gastrointestinal side effects while maintaining strong anti-inflammatory action. The lack of activity from Salicylic Acid highlights the critical contribution of the trifluoromethyl group.

Cellular Activity: Nitric Oxide (NO) Production in Macrophages

Causality: In a cellular inflammatory context, the expression of inducible nitric oxide synthase (iNOS) is upregulated, leading to a surge in NO production, a key signaling and cytotoxic molecule in inflammation. This assay assesses the compound's ability to suppress this cellular response.

Step-by-Step Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (except in the vehicle control wells).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Quantify the nitrite concentration (a stable product of NO) by adding 50 µL of Griess Reagent to each supernatant sample.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the IC₅₀ value for the inhibition of NO production.

Comparative Performance Data:

CompoundNO Production Inhibition IC₅₀ (µM)
This compound 12.8 ± 1.5
Salicylic Acid> 100
Aspirin75.4 ± 8.2
Celecoxib9.5 ± 1.1

Interpretation: The data indicates that this compound potently suppresses inflammatory NO production in macrophages, performing with a potency comparable to the selective COX-2 inhibitor Celecoxib and far exceeding that of Aspirin and Salicylic Acid. This reinforces its strong anti-inflammatory potential in a complex cellular environment.

Mechanistic Insight: NF-κB Signaling Pathway

Causality: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It controls the expression of genes for COX-2, iNOS, and numerous pro-inflammatory cytokines.[3] Inhibiting this pathway can provide a powerful, broad-spectrum anti-inflammatory effect. This assay determines if the compound's activity stems from the modulation of this critical upstream pathway.

NF-κB Signaling Pathway Diagram:

G cluster_pathway NF-κB Activation & Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα (Inhibitor) IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_degraded Degradation IkB->IkB_degraded Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Genes Induces Compound 2-hydroxy-3-(trifluoromethyl) benzoic acid Compound->IKK Inhibits

Caption: Proposed mechanism: Inhibition of IKK complex by the test compound.

Step-by-Step Protocol:

  • Co-transfect HEK293T cells with two plasmids: one containing an NF-κB response element driving the expression of Firefly luciferase, and a second plasmid constitutively expressing Renilla luciferase for normalization.

  • After 24 hours, re-plate the cells into a 96-well plate.

  • Pre-treat the cells with a dilution series of the test compounds for 1 hour.

  • Stimulate NF-κB activation by adding TNF-α (10 ng/mL) to the wells.

  • Incubate for 6-8 hours.

  • Lyse the cells and measure both Firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate the percentage of inhibition relative to the TNF-α stimulated control and determine the IC₅₀ value.

Comparative Performance Data:

CompoundNF-κB Activity Inhibition IC₅₀ (µM)
This compound 8.1 ± 1.1
Salicylic Acid92.5 ± 10.3
Aspirin68.9 ± 7.5
Celecoxib> 50

Interpretation: This result is highly significant. This compound strongly inhibits the NF-κB pathway, with a potency far greater than aspirin or salicylic acid. Notably, the selective COX-2 inhibitor Celecoxib is a poor inhibitor of this pathway. This suggests that our test compound possesses a dual mechanism of action: 1) direct inhibition of the COX-2 enzyme and 2) upstream inhibition of the master inflammatory regulator NF-κB. This dual action could lead to a more profound and broader anti-inflammatory effect than targeting COX enzymes alone.

Synthesis and Concluding Remarks

The comprehensive in vitro validation outlined in this guide demonstrates that this compound is a highly promising anti-inflammatory agent. The strategic addition of the trifluoromethyl group transforms the minimally active salicylic acid scaffold into a potent molecule with a compelling, dual mechanism of action.

Key Advantages over Alternatives:

  • Enhanced Potency: It is significantly more potent than both salicylic acid and aspirin in cellular assays.

  • Dual Mechanism: It combines direct, selective COX-2 inhibition with potent upstream suppression of the NF-κB signaling pathway, a feature not prominent in the comparator compounds.

  • Favorable Selectivity: Its preference for COX-2 over COX-1 suggests a potentially superior gastrointestinal safety profile compared to traditional NSAIDs like aspirin.

This body of evidence provides a robust foundation for advancing this compound into further preclinical development, including in vivo efficacy studies in animal models of inflammation and subsequent pharmacokinetic and toxicological profiling.

References

A Comparative Guide to the In Vivo Efficacy of 2-Hydroxy-3-(Trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory and antiplatelet therapies, the quest for novel agents with improved efficacy and safety profiles is perpetual. Among the promising candidates, derivatives of 2-hydroxy-3-(trifluoromethyl)benzoic acid have emerged as a focal point of research. This guide provides a comprehensive comparison of the in vivo efficacy of key derivatives within this class, with a particular focus on Triflusal and the novel compound R-/S-2-(2-hydroxypropanamido)-5-(trifluoromethyl)benzoic acid (R-/S-HFBA). Drawing upon preclinical and clinical data, we delve into their performance against established therapies like aspirin, offering insights into their therapeutic potential.

At a Glance: Comparative Efficacy of Key Derivatives

The following table summarizes the in vivo efficacy of prominent this compound derivatives in established animal models of thrombosis and inflammation. This comparative data highlights the therapeutic potential and key differentiators of each compound.

CompoundTherapeutic TargetAnimal ModelKey Efficacy Endpoints & ResultsComparator(s)Reference(s)
Triflusal Antiplatelet / Anti-inflammatoryFerric Chloride-Induced Carotid Artery Thrombosis (Rat)Time to Occlusion (TTO): Showed a rank-order of efficacy as clopidogrel > ticlopidine > aspirin, indicating a potent antithrombotic effect.Aspirin, Clopidogrel, Ticlopidine--INVALID-LINK--1
Collagen-Epinephrine-Induced Pulmonary Thromboembolism (Mouse)Mortality Reduction: Demonstrates significant protection against thromboembolic death.Ticlopidine, Cyproheptadine, Ketanserin--INVALID-LINK--2
Carrageenan-Induced Paw Edema (Rat)Edema Inhibition: Effectively reduces paw edema, demonstrating anti-inflammatory properties.Indomethacin--INVALID-LINK--3
HTB (2-hydroxy-4-(trifluoromethyl)benzoic acid) (Active Metabolite of Triflusal)Antiplatelet / Anti-inflammatoryEx vivo platelet aggregation (Human)Inhibition of Platelet Aggregation: Contributes significantly to the antiplatelet effect of Triflusal.Triflusal--INVALID-LINK--4
R-/S-HFBA Anti-inflammatory / AntiplateletCarrageenan-Induced Paw Edema (Rat)Edema Inhibition: Showed superior results in inhibiting edema and prolonged anti-inflammatory effect compared to its non-fluorinated analog, R-/S-HPABA.R-/S-HPABA--INVALID-LINK--5
Arachidonic Acid-Induced Platelet Aggregation (Rabbit)Inhibition of Platelet Aggregation: Exhibited a significantly higher inhibition rate compared to R-/S-HPABA.R-/S-HPABA--INVALID-LINK--5
Aspirin (Comparator)Antiplatelet / Anti-inflammatoryFerric Chloride-Induced Carotid Artery Thrombosis (Rat)Time to Occlusion (TTO): Established anti-thrombotic effect, though less potent than clopidogrel and ticlopidine in this model.Triflusal, Clopidogrel, Ticlopidine--INVALID-LINK--1
Carrageenan-Induced Paw Edema (Rat)Edema Inhibition: Standard positive control, effectively reduces inflammation.Indomethacin--INVALID-LINK--3

Mechanism of Action: A Focus on COX-1 Inhibition

The primary mechanism of action for Triflusal and its derivatives is the inhibition of the cyclooxygenase-1 (COX-1) enzyme within platelets.--INVALID-LINK--6 This inhibition is crucial as COX-1 is responsible for the conversion of arachidonic acid into prostaglandin H2, the precursor to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a powerful promoter of platelet aggregation. By blocking TXA2 production, these compounds effectively reduce the propensity for blood clot formation.

Interestingly, Triflusal's active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), also contributes to its antiplatelet activity, ensuring a sustained therapeutic effect.--INVALID-LINK--4 The trifluoromethyl group is a key structural feature, enhancing the metabolic stability and lipophilicity of these molecules, which can lead to improved pharmacokinetic profiles and binding affinity to their target.

In-Depth Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the standardized in vivo protocols used to evaluate the efficacy of this compound derivatives.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-200g) are acclimatized to laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline)

    • Test Compound (e.g., R-/S-HFBA, Triflusal at various doses, administered orally or intraperitoneally)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Administration occurs 30-60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using the plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as: (Paw volume at time 't') - (Initial paw volume).

    • The percentage inhibition of edema is calculated as: [1 - (Edema in treated group / Edema in control group)] x 100.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment cluster_exp Experiment cluster_post Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Paw Volume Measurement Acclimatization->Baseline Grouping Animal Grouping (Vehicle, Test, Positive Control) Baseline->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement Paw Volume Measurement (Hourly for 5 hours) Induction->Measurement Calculation Calculate Edema Volume & % Inhibition Measurement->Calculation

Caption: Workflow for the carrageenan-induced paw edema assay.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Rats (Antithrombotic Assay)

This model is used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.

Principle: Topical application of ferric chloride to an artery induces oxidative injury to the endothelium, leading to the formation of a stable, platelet-rich thrombus. The time it takes for the artery to become fully occluded is a measure of the thrombotic process, and a prolongation of this time indicates an antithrombotic effect.

Step-by-Step Methodology:

  • Animal Preparation: Male rats are anesthetized, and the carotid artery is surgically exposed.

  • Grouping and Administration: Animals are divided into groups and administered the vehicle, test compound (e.g., Triflusal), or positive control (e.g., aspirin, clopidogrel) via the appropriate route and dosing schedule.

  • Thrombus Induction: A small piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 20-50%) is applied to the surface of the carotid artery for a defined period (e.g., 10 minutes).

  • Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.

  • Endpoint Measurement: The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application to the cessation of blood flow. In some variations, the thrombus is excised and weighed at the end of the experiment.

  • Data Analysis: The TTO for each group is compared. A significant increase in TTO in the treated groups compared to the vehicle group indicates antithrombotic activity.

Logical Flow: FeCl₃-Induced Thrombosis Model

G FeCl3 Topical FeCl₃ Application on Carotid Artery Injury Oxidative Endothelial Injury FeCl3->Injury Platelet_Adhesion Platelet Adhesion & Aggregation Injury->Platelet_Adhesion Thrombus Platelet-Rich Thrombus Formation Platelet_Adhesion->Thrombus Occlusion Vessel Occlusion Thrombus->Occlusion Test_Compound Test Compound (e.g., Triflusal) Inhibition Inhibition of Platelet Aggregation Test_Compound->Inhibition Inhibition->Platelet_Adhesion Blocks

Caption: Mechanism of FeCl₃-induced thrombosis and the intervention point for antiplatelet agents.

Concluding Remarks for the Research Professional

The exploration of this compound derivatives continues to yield promising candidates for anti-inflammatory and antiplatelet therapy. Triflusal has demonstrated comparable efficacy to aspirin in secondary stroke prevention, often with a more favorable safety profile, particularly concerning hemorrhagic events.(#references) The newer derivative, R-/S-HFBA, shows potential for enhanced anti-inflammatory and antiplatelet activity, likely benefiting from the strategic placement of the trifluoromethyl group, which improves metabolic stability.--INVALID-LINK--5

For researchers in drug discovery and development, these findings underscore the value of continued investigation into this chemical scaffold. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic profiles of novel derivatives like R-/S-HFBA and conducting direct, head-to-head in vivo comparisons with both Triflusal and standard-of-care agents. Such research will be instrumental in determining their ultimate clinical utility and potential to address unmet needs in the management of thrombotic and inflammatory diseases.

References

A Comparative Analysis of Synthesis Routes for 2-Hydroxy-3-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Hydroxy-3-(trifluoromethyl)benzoic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of the primary synthetic routes to this important compound, offering insights into the practical considerations of each methodology.

Introduction

This compound, an analogue of salicylic acid, presents unique synthetic challenges and opportunities. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, impacting reaction conditions and regioselectivity. This guide will explore two principal and divergent strategies for its synthesis: the direct carboxylation of a trifluoromethyl-substituted phenol via the Kolbe-Schmitt reaction, and a more controlled, multi-step approach involving the carboxylation of a protected phenol derivative. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to guide the discerning chemist in selecting the optimal pathway for their specific needs.

Route 1: The Kolbe-Schmitt Reaction - A Direct Approach

The Kolbe-Schmitt reaction is a well-established industrial process for the synthesis of hydroxybenzoic acids.[1][2][3][4] It involves the direct carboxylation of a phenoxide salt with carbon dioxide, typically under high pressure and temperature.

Mechanistic Overview

The reaction proceeds through the formation of a phenoxide ion, which is a highly activated nucleophile. The choice of counter-ion is crucial in directing the regioselectivity of the carboxylation. Sodium phenoxides tend to favor ortho-carboxylation through a chelated transition state with carbon dioxide, while potassium phenoxides often yield the para-isomer due to weaker chelation.[1][2]

graph Kolbe_Schmitt_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

phenol [label="2-(Trifluoromethyl)phenol"]; phenoxide [label="Sodium 2-(Trifluoromethyl)phenoxide"]; co2 [label="CO₂"]; intermediate [label="Chelated Intermediate"]; product_salt [label="Sodium 2-hydroxy-3-(trifluoromethyl)benzoate"]; product [label="this compound"]; acid [label="H₃O⁺"];

phenol -> phenoxide [label="NaOH"]; phenoxide -> intermediate [label="+ CO₂ (High P, T)"]; intermediate -> product_salt; product_salt -> product [label="+ H₃O⁺"]; }

Figure 1: Simplified mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound.

Experimental Protocol: Kolbe-Schmitt Synthesis

The following is a representative protocol for the synthesis of this compound via the Kolbe-Schmitt reaction, achieving a high yield.[5]

Materials:

  • 2-(Trifluoromethyl)phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for workup

  • High-pressure autoclave

Procedure:

  • Phenoxide Formation: In a suitable solvent (e.g., dry toluene), dissolve 2-(trifluoromethyl)phenol. Add an equimolar amount of sodium hydroxide to form the sodium phenoxide salt. The water formed during this neutralization should be removed by azeotropic distillation to ensure a high yield.[1]

  • Carboxylation: Transfer the dried sodium 2-(trifluoromethyl)phenoxide to a high-pressure autoclave. Pressurize the vessel with carbon dioxide to approximately 100 atm. Heat the mixture to 125-150°C and maintain these conditions for several hours with vigorous stirring.[3]

  • Workup and Isolation: After cooling the reactor to room temperature and venting the excess CO₂, the solid product is dissolved in water. The resulting aqueous solution is then acidified with a strong acid (e.g., H₂SO₄ or HCl) to a pH of approximately 2-3. The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

A reported yield for a similar reaction to produce 3-trifluoromethyl-2-hydroxybenzoic acid is as high as 94%.[5]

Route 2: Carboxylation of a Protected Phenol - A Regioselective Approach

An alternative to the potentially harsh conditions of the Kolbe-Schmitt reaction is a more controlled, multi-step synthesis starting from a protected 2-(trifluoromethyl)phenol. This method offers excellent regioselectivity by employing directed ortho-metalation.

Mechanistic Overview

This route involves three key steps:

  • Protection: The hydroxyl group of 2-(trifluoromethyl)phenol is protected to prevent its reaction with the strong base used in the subsequent step. The methoxymethyl (MOM) ether is a common choice for this purpose.

  • Directed ortho-Metalation and Carboxylation: The protected phenol is treated with a strong base, typically an organolithium reagent like n-butyllithium. The protecting group directs the deprotonation to the adjacent ortho position. The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) or a stream of CO₂ gas to introduce the carboxylic acid group.

  • Deprotection: The protecting group is removed under acidic conditions to yield the final product.

graph Protected_Phenol_Route { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

start [label="2-(Trifluoromethyl)phenol"]; protected [label="2-(Methoxymethoxy)-1-\n(trifluoromethyl)benzene"]; lithiated [label="Ortho-lithiated Intermediate"]; carboxylated [label="Protected Carboxylate"]; final_product [label="this compound"];

start -> protected [label="MOM-Cl, Base"]; protected -> lithiated [label="n-BuLi, THF, -20°C"]; lithiated -> carboxylated [label="1. CO₂\n2. H₃O⁺"]; carboxylated -> final_product [label="HCl, H₂O"]; }

Figure 2: Synthetic pathway via carboxylation of a protected phenol derivative.

Experimental Protocol: Protected Phenol Synthesis

The following protocol is based on a reported synthesis with a near-quantitative yield.[6]

Materials:

  • 2-(Methoxymethoxy)-1-(trifluoromethyl)benzene (prepared from 2-(trifluoromethyl)phenol)

  • n-Butyllithium (n-BuLi) in hexanes

  • Carbon dioxide (CO₂) gas or dry ice

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane or MTBE for extraction

Procedure:

  • Metalation: A solution of 2-(methoxymethoxy)-1-(trifluoromethyl)benzene in anhydrous THF is cooled to -20°C under an inert atmosphere (e.g., nitrogen or argon). n-Butyllithium (2.5 M in hexanes) is added dropwise, maintaining the temperature below 5°C. The mixture is stirred for approximately 1-2 hours at a temperature between -5°C and 5°C.

  • Carboxylation: The reaction mixture is then cooled back down to -20°C, and CO₂ gas is bubbled through the solution, or the mixture is poured over crushed dry ice. The temperature should be kept below -10°C during this addition. The reaction is complete when the color of the solution changes.

  • Deprotection and Workup: The reaction is quenched by the addition of aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are then extracted with aqueous NaOH. The resulting aqueous layer is acidified with HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried. This route has been reported to yield the final product in 99% purity without the need for further purification.[6]

Comparative Analysis

FeatureRoute 1: Kolbe-Schmitt ReactionRoute 2: Protected Phenol Carboxylation
Starting Material 2-(Trifluoromethyl)phenol2-(Trifluoromethyl)phenol
Number of Steps 1 (plus workup)3 (Protection, Carboxylation, Deprotection)
Reported Yield ~94%[5]~99% (for carboxylation/deprotection steps)[6]
Regioselectivity Good for ortho with Na⁺, but can be a mixtureExcellent, directed by the protecting group
Reaction Conditions High pressure (100 atm), high temperature (125-150°C)Low temperature (-20°C to 5°C), inert atmosphere
Key Reagents NaOH, CO₂MOM-Cl, n-BuLi, CO₂, HCl
Safety Concerns High-pressure equipment, high temperaturesPyrophoric n-butyllithium, anhydrous conditions
Scalability Well-established for industrial scaleScalable, but requires careful handling of organolithium reagents
Purification Often requires recrystallizationMay not require further purification[6]

Conclusion and Recommendations

Both the Kolbe-Schmitt reaction and the directed ortho-metalation of a protected phenol offer viable pathways to this compound, each with distinct advantages and disadvantages.

The Kolbe-Schmitt reaction is an attractive option due to its atom economy and fewer synthetic steps. For large-scale industrial production where the necessary high-pressure equipment is available, this method is often preferred. However, the harsh reaction conditions and potential for side-product formation may necessitate more rigorous purification.

The protected phenol route provides a more controlled and highly regioselective synthesis, often resulting in a purer product with a higher isolated yield for the key steps. This makes it an excellent choice for laboratory-scale synthesis and for applications where high purity is critical. The main drawbacks are the additional protection and deprotection steps and the need for careful handling of pyrophoric and moisture-sensitive reagents.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and purity specifications. For researchers prioritizing high purity and regioselectivity on a lab scale, the protected phenol route is highly recommended. For large-scale manufacturing where cost and process efficiency are the primary drivers, the Kolbe-Schmitt reaction remains a compelling option.

References

A Comprehensive Guide to Validating the Purity of Synthesized 2-hydroxy-3-(trifluoromethyl)benzoic Acid: A Comparative Analysis of Orthogonal Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate like 2-hydroxy-3-(trifluoromethyl)benzoic acid is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. The presence of even trace impurities—be they starting materials, by-products, or residual solvents—can drastically alter reaction kinetics, biological activity, and toxicity profiles. This guide provides an in-depth, experience-driven comparison of essential analytical techniques to establish the purity of this key fluorinated building block, grounding every recommendation in the principles of scientific integrity and authoritative standards.

PART 1: The Imperative of Orthogonal Validation

A single analytical technique, no matter how powerful, provides only one perspective on a compound's purity. A trustworthy purity assessment relies on an orthogonal approach , wherein multiple analytical methods that measure different chemical or physical properties are employed. This creates a self-validating system; if the purity value determined by HPLC (based on chromatographic separation) is consistent with the value from quantitative NMR (based on nuclear magnetic properties), the confidence in the result is magnified exponentially. The International Council for Harmonisation (ICH) guideline Q2(R1) emphasizes that a combination of techniques may be necessary to achieve the required level of discrimination for an analyte.[1][2] This multi-faceted strategy is the hallmark of rigorous scientific validation.

cluster_0 Purity Validation Workflow Synthesized Product Synthesized Product Melting Point Melting Point Synthesized Product->Melting Point Initial Check HPLC HPLC Synthesized Product->HPLC Quantitative Profile NMR NMR Synthesized Product->NMR Structural ID & qNMR Mass Spec Mass Spec Synthesized Product->Mass Spec MW Confirmation Final Purity Report Final Purity Report Melting Point->Final Purity Report HPLC->Final Purity Report NMR->Final Purity Report Mass Spec->Final Purity Report

Caption: Orthogonal workflow for comprehensive purity validation.

PART 2: Comparative Analysis of Core Analytical Techniques

We will now dissect four critical analytical techniques, comparing their principles, protocols, and the unique insights they provide into the purity of this compound.

Melting Point Analysis: The Essential First Pass

Melting point is a fundamental thermal analysis used to characterize solid crystalline materials and provide a rapid, qualitative assessment of purity.[3][4][5]

  • Principle of Causality: Pure crystalline compounds melt over a very sharp, well-defined temperature range (typically 0.5–1°C).[5] Impurities disrupt the crystal lattice, weakening the intermolecular forces.[5] This leads to two observable phenomena: a depression of the melting point and a broadening of the melting range. This behavior, known as melting point depression, is a reliable, albeit qualitative, indicator of purity.[5][6]

  • Experimental Protocol:

    • Sample Preparation: Ensure the synthesized this compound is a completely dry, fine powder.

    • Packing: Pack 1-3 mm of the sample into a glass capillary tube, ensuring dense packing by tapping the sealed end on a hard surface.[3]

    • Analysis: Place the capillary in a calibrated melting point apparatus.

    • Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample, slowing the rate to 1-2°C per minute as you approach the expected temperature.

    • Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid phase turns to liquid (T2). The melting range is T1-T2.

  • Data Interpretation:

    • High Purity: A sharp melting range (e.g., 1-2°C) that matches the literature value for a pure standard.

    • Impure Sample: A broad and depressed melting range (e.g., >3°C) compared to the reference value.[7][8]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of purity determination in the pharmaceutical industry, offering unparalleled separation capabilities for non-volatile and thermally sensitive molecules.[9][10] It is ideal for quantifying impurities and establishing a comprehensive impurity profile.

  • Principle of Causality: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][11] For this compound, a reversed-phase (RP-HPLC) method is optimal. The nonpolar stationary phase (typically C18) will retain the relatively nonpolar analyte, while a polar mobile phase elutes it. The trifluoromethyl group increases hydrophobicity, leading to strong retention, while the hydroxyl and carboxylic acid groups provide polarity. The choice of a buffered mobile phase (e.g., acetonitrile and water with formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

cluster_1 HPLC Experimental Workflow Sample Prep Sample Prep HPLC System HPLC System Sample Prep->HPLC System Inject Mobile Phase Mobile Phase Mobile Phase->HPLC System Pump C18 Column C18 Column HPLC System->C18 Column Flow UV Detector UV Detector C18 Column->UV Detector Chromatogram Chromatogram UV Detector->Chromatogram Generate Data

Caption: High-level workflow for HPLC analysis.

  • Experimental Protocol:

    • System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile). A gradient is chosen to ensure elution of both more polar and less polar impurities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., ~280-300 nm).

    • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Data Interpretation: The output is a chromatogram. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of >99% is often desired. Any other peaks represent impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Unambiguous Structure and Purity

NMR is an exceptionally powerful technique that provides detailed structural information and can be adapted for highly accurate purity determination (quantitative NMR or qNMR).[6][12] It is considered a primary analytical method because it does not require a reference standard of the analyte itself.[12][13]

  • Principle of Causality: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each proton (¹H) and carbon (¹³C) in the molecule influences its resonance frequency, resulting in a unique spectral fingerprint. For purity, ¹H NMR is particularly valuable. The area under each peak is directly proportional to the number of protons it represents. By comparing the integral of the analyte's peaks to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[14] This method can also readily identify and quantify residual solvents.

cluster_2 qNMR Sample Preparation & Analysis Analyte Analyte NMR Tube NMR Tube Analyte->NMR Tube Weigh Accurately Standard Standard Standard->NMR Tube Weigh Accurately Solvent Solvent Solvent->NMR Tube Dissolve NMR Spec NMR Spec NMR Tube->NMR Spec Acquire Spectrum Data Proc Data Proc NMR Spec->Data Proc Integrate & Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh ~10-20 mg of the synthesized compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic anhydride) into a vial. The standard must have peaks that do not overlap with the analyte's peaks.

    • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, which allows observation of the acidic OH and COOH protons).

    • Analysis: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (D1) time (e.g., 30-60 seconds) to allow for full magnetization recovery, which is critical for accurate integration.

    • Processing: Process the spectrum and carefully integrate the analyte peaks and the internal standard peak.

  • Data Interpretation:

    • Structural Verification: The chemical shifts, splitting patterns, and integrals of the aromatic protons should match the expected structure of this compound. Aromatic protons typically appear between 6.5-8.0 ppm.[15]

    • Purity Calculation: Use the standard qNMR equation, accounting for the molecular weights, masses, number of protons in each integrated region, and purity of the internal standard.

    • Impurities: Any peaks not corresponding to the analyte, the standard, or the solvent are impurities. Residual solvents like THF or hexanes from the synthesis are easily identified by their characteristic chemical shifts.

Mass Spectrometry (MS): Absolute Molecular Confirmation

Mass spectrometry is a destructive technique used to measure the mass-to-charge ratio (m/z) of ions. Its primary role in this context is to confirm the molecular weight of the synthesized product and aid in the identification of unknown impurities.[16][17]

  • Principle of Causality: The compound is ionized, and the resulting charged molecules and their fragments are separated based on their m/z. For a compound like this, electrospray ionization (ESI) is a soft ionization technique that typically yields the intact molecular ion (or a protonated/deprotonated version), providing unambiguous molecular weight confirmation. Coupling MS with a separation technique like HPLC (LC-MS) is exceptionally powerful, as it provides the molecular weight of each peak separated in the chromatogram.

  • Experimental Protocol:

    • Sample Introduction: The sample is typically introduced via direct infusion or, preferably, from the eluent of an LC system (LC-MS).

    • Ionization: ESI in negative ion mode is ideal for this acidic compound, as it will readily lose a proton to form the [M-H]⁻ ion.

    • Analysis: The ions are guided into a mass analyzer (e.g., quadrupole or time-of-flight) which separates them by their m/z ratio.

    • Detection: A detector records the abundance of each ion at a specific m/z.

  • Data Interpretation:

    • High Purity: A single major peak in the mass spectrum corresponding to the expected mass of the deprotonated molecule. For C₈H₅F₃O₃ (MW = 206.12), the [M-H]⁻ ion would be expected at m/z 205.01.

    • Impure Sample: Additional peaks in the spectrum would indicate the presence of impurities. The m/z of these peaks can provide crucial clues to their identity.

PART 3: Data Synthesis and Final Assessment

Table 1: Comparative Summary of Analytical Techniques

Technique Primary Information Advantages Limitations Typical Purity Indication
Melting Point Physical property, presence of impuritiesQuick, inexpensive, easy to perform[3]Not quantitative, requires crystalline solid, insensitive to small amounts of impuritySharp range (1-2°C) vs. Broad/depressed range
HPLC Quantitative purity, impurity profileHigh sensitivity and resolution, quantitative, widely applicable[9][10]Requires reference standards for impurity identification, can be complex to develop methodsPeak area % > 99%
NMR (qNMR) Structural confirmation, absolute quantitative purityNon-destructive, primary method, identifies solvents, structural info[12][13]Lower sensitivity than HPLC, requires expensive equipment, potential for peak overlapPurity by mass % > 99%, absence of impurity signals
Mass Spec (MS) Molecular weight confirmation, impurity identificationExtremely sensitive, provides molecular formula (with high resolution MS)[16][17]Not inherently quantitative, can suffer from ion suppression effectsSingle dominant peak at expected m/z

Conclusion

Validating the purity of synthesized this compound is a non-negotiable step for any high-stakes research or development program. Relying on a single measurement is insufficient and introduces unacceptable risk. By employing an orthogonal validation strategy—combining the rapid check of melting point analysis , the quantitative power of HPLC , the structural and absolute purity data from NMR , and the definitive molecular weight confirmation from Mass Spectrometry —a scientist can construct a comprehensive, self-validating, and trustworthy purity profile. This rigorous, multi-pronged approach ensures that the material proceeding to the next stage of discovery or production is of the highest possible quality, safeguarding the integrity of the entire scientific endeavor.

References

Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document moves beyond a simple listing of data to offer a practical, field-proven perspective on why understanding cross-reactivity is critical and how to navigate the analytical challenges it presents. We will delve into the structural basis of potential cross-reactivity, present methodologies for its assessment, and provide detailed protocols for analytical techniques that can ensure specificity.

The Significance of Structural Similarity: A Case Study in Benzoic Acids

2-Hydroxy-3-(trifluoromethyl)benzoic acid belongs to the family of benzoic acid derivatives. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring, immediately draws parallels to salicylic acid, the primary active metabolite of aspirin. The addition of a trifluoromethyl group, a common moiety in pharmaceuticals designed to enhance metabolic stability and potency, introduces further complexity.

This structural similarity is the primary driver of potential cross-reactivity, particularly in antibody-based assays such as enzyme-linked immunosorbent assays (ELISAs). Immunoassays are designed to be highly specific, but antibodies can sometimes recognize and bind to molecules with similar shapes and chemical features to the target antigen.

Potential Cross-Reactants: A Structurally-Informed Perspective

Based on its chemical architecture, this compound may exhibit cross-reactivity with the following classes of compounds:

  • Flufenamic Acid and its Metabolites: Flufenamic acid is an NSAID characterized by a trifluoromethylphenyl group linked to an anthranilic acid core.[1][2] Metabolism of flufenamic acid often involves hydroxylation, making this compound a plausible, though not definitively documented in widely available literature, metabolite.[3] Any immunoassay designed to detect flufenamic acid could potentially cross-react with this hydroxylated derivative.

  • Salicylic Acid and its Derivatives: The foundational 2-hydroxybenzoic acid (salicylic acid) structure is a strong predictor of cross-reactivity in salicylate immunoassays.[4][5] The trifluoromethyl group's influence on antibody binding would be a key determinant of the extent of this cross-reactivity.

  • Other Trifluoromethylated Benzoic Acids: A variety of positional isomers exist, such as 2-hydroxy-4-(trifluoromethyl)benzoic acid and 4-hydroxy-2-(trifluoromethyl)benzoic acid.[6] The specific positioning of the functional groups on the aromatic ring is a critical factor in antibody recognition.

Visualizing Structural Relationships

The following diagram illustrates the structural similarities between this compound and its potential cross-reactants.

G A This compound B Flufenamic Acid A->B Potential Metabolite Structural Analogue C Salicylic Acid (2-Hydroxybenzoic Acid) A->C Structural Analogue D Other Trifluoromethylated Benzoic Acid Isomers A->D Structural Isomers

Figure 1. Structural relationships between this compound and potential cross-reactants.

The Analytical Imperative: Moving Beyond Immunoassays

Given the high probability of cross-reactivity in immunoassays, relying solely on this method for the quantification of this compound in the presence of its structural analogues is fraught with risk. More specific, chromatography-based methods are essential for unambiguous identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer the necessary resolution and specificity to differentiate between these closely related compounds.

Comparative Data for Analytical Method Performance
ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 500 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.005 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.01 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 10%
Specificity ModerateHigh

Experimental Protocols for Ensuring Specificity

To mitigate the risks of cross-reactivity and ensure accurate quantification, the following experimental workflows are recommended.

Protocol 1: Cross-Reactivity Assessment in a Competitive ELISA

This protocol outlines a standard procedure to determine the percentage of cross-reactivity of related compounds in an immunoassay designed for a primary analyte (e.g., flufenamic acid).

Methodology Workflow

G cluster_0 Preparation cluster_1 Immunoassay cluster_2 Data Analysis A Prepare serial dilutions of primary analyte (standard curve) D Add standards and samples, followed by enzyme-conjugated secondary antibody A->D B Prepare serial dilutions of This compound and other potential cross-reactants B->D C Coat microplate with capture antibody C->D E Add substrate and measure signal (e.g., absorbance) D->E F Generate standard curve for the primary analyte E->F G Determine the concentration of each cross-reactant required to produce a 50% inhibition of signal (IC50) F->G H Calculate % Cross-Reactivity: (IC50 of primary analyte / IC50 of cross-reactant) x 100 G->H

Figure 2. Workflow for assessing cross-reactivity in a competitive ELISA.

Detailed Steps:

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the primary analyte (e.g., flufenamic acid) and the test compounds (this compound and other potential cross-reactants) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of all compounds in the assay buffer to create a range of concentrations.

  • ELISA Procedure (Competitive Format):

    • Coat a 96-well microplate with a capture antibody specific for the primary analyte and incubate overnight at 4°C.

    • Wash the plate to remove unbound antibody.

    • Add the standard dilutions and the test compound dilutions to the wells.

    • Add a fixed concentration of the enzyme-conjugated primary analyte (tracer) to all wells.

    • Incubate to allow for competitive binding between the analyte/cross-reactant and the tracer for the capture antibody.

    • Wash the plate to remove unbound reagents.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the concentration of the primary analyte to generate a standard curve.

    • Determine the concentration of the primary analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each test compound, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of primary analyte / IC50 of test compound) x 100.

Protocol 2: Specific Quantification using LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of this compound and its potential cross-reactants, ensuring high specificity.

Methodology Workflow

G A Sample Preparation (e.g., protein precipitation, solid-phase extraction) B Chromatographic Separation (Reversed-phase HPLC) A->B C Ionization (Electrospray Ionization - ESI) B->C D Mass Analysis (Q1) (Precursor Ion Selection) C->D E Collision-Induced Dissociation (Q2) (Fragmentation) D->E F Mass Analysis (Q3) (Product Ion Selection) E->F G Detection and Quantification F->G

Figure 3. Workflow for specific quantification using LC-MS/MS.

Detailed Steps:

  • Sample Preparation:

    • For biological matrices (e.g., plasma, urine), perform protein precipitation with a solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

    • Chromatographic Column: A C18 reversed-phase column is typically suitable for separating these acidic compounds.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each compound, select a specific precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and monitor a specific product ion in the third quadrupole (Q3). This highly selective process minimizes interferences.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, and specificity according to relevant regulatory guidelines.

    • Specificity should be confirmed by demonstrating the absence of interfering peaks at the retention times of the analytes in blank matrix samples.

Conclusion and Recommendations

The structural similarity of this compound to flufenamic acid and salicylic acid derivatives presents a significant potential for cross-reactivity in immunoassays. While these assays can be useful for high-throughput screening, their results should be interpreted with caution and confirmed with a more specific analytical method.

For researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Acknowledge the Potential for Cross-Reactivity: Be aware of the structural relationships between your analyte of interest and other compounds that may be present in your samples.

  • Validate Immunoassays Thoroughly: If using an immunoassay, perform comprehensive cross-reactivity testing with all potential interfering compounds.

  • Employ Chromatographic Methods for Confirmation: Utilize LC-MS/MS for the definitive identification and quantification of this compound, especially in complex matrices or when metabolic profiling is required.

  • Consult Authoritative Sources: Refer to pharmacopoeias and regulatory guidelines for standards on analytical method validation and specificity.

By adopting a rigorous and multi-faceted analytical approach, researchers can navigate the complexities of cross-reactivity and ensure the generation of accurate, reliable, and defensible data.

References

A Senior Application Scientist's Guide to Benchmarking 2-Hydroxy-3-(trifluoromethyl)benzoic Acid Against Known Cyclooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the comparative analysis of 2-hydroxy-3-(trifluoromethyl)benzoic acid, also known as Triflusal, against established cyclooxygenase (COX) inhibitors. Triflusal is a platelet aggregation inhibitor structurally related to salicylic acid. Its primary mechanism of action involves the inhibition of COX enzymes, which are central to the synthesis of pro-inflammatory and pro-thrombotic prostaglandins and thromboxanes. To ascertain its therapeutic potential and unique pharmacological profile, a rigorous benchmarking against standard-of-care inhibitors is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust evaluation.

Introduction: The Rationale for Benchmarking

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological processes like gastric protection and platelet aggregation, and COX-2, which is inducible and predominantly involved in inflammation and pain.

This compound (Triflusal) is a COX-1 inhibitor that ultimately blocks the formation of thromboxane A2, a potent promoter of platelet aggregation. Unlike some traditional NSAIDs, Triflusal has a multi-faceted mechanism that also involves increasing nitric oxide synthesis and blocking phosphodiesterase. Its active metabolite is 2-hydroxy-4-(trifluoromethyl)benzoic acid.

To properly characterize Triflusal's potential, it is essential to benchmark it against a panel of well-understood inhibitors with distinct properties:

  • Aspirin: An irreversible, non-selective COX inhibitor that acts by acetylating a serine residue in the active site of both COX-1 and COX-2. It is widely used for its anti-platelet effects.

  • Ibuprofen: A classic, reversible, non-selective COX inhibitor that competes with arachidonic acid at the enzyme's active site.

  • Celecoxib: A selective COX-2 inhibitor, designed to reduce the gastrointestinal side effects associated with COX-1 inhibition while retaining anti-inflammatory and analgesic properties.

This guide will detail the experimental workflows required to compare the potency, selectivity, and mechanism of action of Triflusal against these standards.

The Arachidonic Acid Cascade: The Point of Intervention

Understanding the biochemical pathway is critical to interpreting inhibition data. The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into prostaglandins, which mediate inflammation, pain, and platelet aggregation.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Points of Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) (Inflammation, Pain, Fever) PGH2->Prostaglandins Isomerases Thromboxane Thromboxane A2 (TXA2) (Platelet Aggregation) PGH2->Thromboxane Thromboxane Synthase Triflusal Triflusal Triflusal->COX1 Inhibits Aspirin Aspirin Aspirin->COX1 Aspirin->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: The Arachidonic Acid Cascade and points of COX inhibition.

Experimental Benchmarking Workflow

A multi-step approach is required to build a comprehensive profile of an inhibitor. The workflow should progress from simple, direct enzyme inhibition assays to more complex cell-based models that reflect a more physiological environment.

Experimental_Workflow Start Compound Preparation (Triflusal & Benchmarks) Biochemical_Assay Step 1: In Vitro Biochemical COX Inhibition Assay Start->Biochemical_Assay Data1 Determine IC50 values for COX-1 and COX-2 Biochemical_Assay->Data1 Selectivity Calculate COX-2 Selectivity Index Data1->Selectivity Kinetics_Assay Step 2: Mechanism of Action Enzyme Kinetics Study Selectivity->Kinetics_Assay Data2 Determine Inhibition Mode (Reversible/Irreversible, Competitive/Non-competitive) Kinetics_Assay->Data2 Cell_Assay Step 3: Cell-Based PGE2 Production Assay Data2->Cell_Assay Data3 Determine Cellular IC50 (Accounts for permeability, metabolism) Cell_Assay->Data3 Comparison Final Comparative Analysis Data3->Comparison

Caption: A logical workflow for inhibitor benchmarking.

Detailed Experimental Protocols

In Vitro Biochemical COX Inhibition Assay

Rationale: The initial step is to determine the direct inhibitory potency of the compounds on purified COX-1 and COX-2 enzymes. This provides the half-maximal inhibitory concentration (IC50), a key metric for potency. Several methods exist, including radiochemical assays, colorimetric assays, and those measuring oxygen uptake. An enzyme immunoassay (EIA) to quantify prostanoid products is a common and robust method.

Protocol: COX Inhibitor Screening Assay (EIA-based)

  • Enzyme Preparation: Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors like hematin and glutathione.

  • Compound Preparation: Prepare a dilution series for Triflusal and the benchmark inhibitors (Aspirin, Ibuprofen, Celecoxib) in a solvent like DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Plate Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the diluted test compounds or vehicle control (DMSO).

  • Pre-incubation (for time-dependent inhibitors): For irreversible inhibitors like aspirin, pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for covalent modification to occur.

  • Initiation of Reaction: Add the substrate, arachidonic acid, to all wells to initiate the enzymatic reaction. Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive PGE2 Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions. The intensity of the colorimetric signal is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • The COX-2 Selectivity Index is calculated as: IC50 (COX-1) / IC50 (COX-2). A higher number indicates greater selectivity for COX-2.

Enzyme Kinetics for Mechanism of Action (MoA)

Rationale: Understanding how a compound inhibits an enzyme (its MoA) is as important as its potency. Kinetic studies can differentiate between reversible competitive inhibitors (like ibuprofen), irreversible inhibitors (like aspirin), and other complex mechanisms.

Protocol: Determining Inhibition Mechanism

  • Reversibility Study (Dialysis Method):

    • Incubate COX-1 or COX-2 with a high concentration (e.g., 10x IC50) of the test compound for 30 minutes.

    • Place the enzyme-inhibitor mixture in a dialysis cassette and dialyze against a large volume of buffer overnight to remove any unbound inhibitor.

    • Measure the residual enzyme activity compared to a control enzyme that was incubated with DMSO and dialyzed similarly.

    • Interpretation: If enzyme activity is restored, the inhibition is reversible. If activity remains low, the inhibition is likely irreversible or very slow-binding.

  • Competitive Inhibition Study (Michaelis-Menten Kinetics):

    • Set up a matrix of reactions with varying concentrations of the substrate (arachidonic acid) and a fixed concentration of the inhibitor (e.g., at its IC50).

    • Measure the initial reaction velocity (rate of PGE2 production) for each condition.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

    • Interpretation:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive: Lines are parallel.

Cell-Based Assay for Cellular Efficacy

Rationale: Biochemical assays use purified enzymes in an artificial environment. A cell-based assay provides a more physiologically relevant context, accounting for factors like cell membrane permeability, potential for active efflux, and intracellular metabolism of the compound. A common method is to use a cell line like RAW 264.7 macrophages, which can be stimulated to produce prostaglandins.

Protocol: LPS-Stimulated PGE2 Production in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh, serum-free medium containing the desired concentrations of Triflusal or benchmark inhibitors. Incubate for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to induce the expression of COX-2 and stimulate PGE2 production. A control group without LPS should be included.

  • Incubation: Incubate the plates for a defined period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Analyze the concentration of PGE2 in the supernatant using a competitive EIA kit, as described in section 4.1.

  • Data Analysis: Calculate the cellular IC50 values by plotting the percentage inhibition of PGE2 production against the log of inhibitor concentration.

Comparative Data Summary

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The table below is a template for presenting the key findings.

InhibitorTargetMechanism of ActionBiochemical IC50 (µM)Cellular IC50 (µM)COX-2 Selectivity Index
This compound COX-1 / COX-2 TBD [Experimental Value] [Experimental Value] [Calculated Value]
Aspirin COX-1 / COX-2Irreversible, Non-selective[Literature/Exp. Value][Literature/Exp. Value]~0.1 - 1 (Varies)
Ibuprofen COX-1 / COX-2Reversible, Competitive[Literature/Exp. Value][Literature/Exp. Value]~1
Celecoxib COX-2Reversible, Selective[Literature/Exp. Value][Literature/Exp. Value]>30

TBD = To Be Determined by the experiments outlined in this guide.

Discussion and Conclusion

The experimental data gathered through this workflow will enable a robust, multi-parameter comparison of this compound with industry-standard COX inhibitors. The discussion should synthesize the findings, addressing key questions:

  • Potency: How does the IC50 of Triflusal compare to aspirin and ibuprofen? Is it a potent inhibitor?

  • Selectivity: Is Triflusal selective for COX-1, COX-2, or is it non-selective? How does its selectivity index compare to the benchmarks?

  • Mechanism: Is the inhibition reversible or irreversible? Does it compete with the natural substrate? This is a crucial point of comparison with aspirin's covalent modification and ibuprofen's reversible binding.

  • Cellular Efficacy: Is the compound effective in a cellular environment? A significant difference between biochemical and cellular IC50 values may suggest issues with cell permeability or rapid metabolism.

By systematically addressing these points and grounding the analysis in the high-quality data generated from the described protocols, researchers can accurately position this compound within the landscape of COX inhibitors and guide future drug development efforts.

peer-reviewed literature on the efficacy of 2-hydroxy-3-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 2-Hydroxy-4-(Trifluoromethyl)benzoic Acid, the Active Metabolite of Triflusal

Executive Summary

This guide provides a comprehensive analysis of 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), the principal active metabolite of the antiplatelet agent Triflusal. While the initial query specified the 3-(trifluoromethyl) isomer, the vast body of peer-reviewed literature centers on the 4-(trifluoromethyl) isomer as the therapeutically active agent. Triflusal and its metabolite, HTB, demonstrate a multi-faceted mechanism of action that distinguishes them from traditional antiplatelet therapies like aspirin. Clinical evidence consistently shows that Triflusal has a comparable efficacy to aspirin in the secondary prevention of major atherothrombotic events, such as myocardial infarction and ischemic stroke.[1][2][3][4] Critically, this comparable efficacy is coupled with a significantly more favorable safety profile, characterized by a lower incidence of hemorrhagic complications.[2][3][5] This guide will dissect the molecular mechanisms, present comparative clinical data, and provide standardized experimental protocols for researchers, scientists, and drug development professionals.

Introduction to Triflusal and its Active Metabolite (HTB)

Triflusal, or 2-acetoxy-4-(trifluoromethyl)benzoic acid, is a platelet aggregation inhibitor structurally related to salicylates but not derived from acetylsalicylic acid (aspirin).[6][7] Following oral administration, Triflusal is rapidly metabolized by esterases to its active form, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB).[6][8] This conversion is crucial, as both the parent drug and its metabolite contribute to the overall therapeutic effect. The trifluoromethyl group (-CF3) on the benzoic acid scaffold is a key structural feature that enhances its pharmacological properties, including lipophilicity and metabolic stability.[9][10][11] The primary clinical application of Triflusal is in the secondary prevention of cardiovascular and cerebrovascular ischemic events.[3][4]

A Multi-Pronged Mechanism of Action

The antiplatelet efficacy of Triflusal and HTB is not reliant on a single pathway but rather a synergistic combination of several mechanisms, offering a distinct profile compared to aspirin's singular focus on cyclooxygenase (COX) inhibition.

  • Inhibition of Cyclooxygenase (COX): Like aspirin, Triflusal irreversibly inhibits COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[12][13][14] However, this inhibition is less potent than that of aspirin, which may contribute to its improved safety profile.[2] Furthermore, the active metabolite HTB has been shown to inhibit the expression of COX-2, a feature not prominent with aspirin, by blocking the activation of the transcription factor NF-κB.[6][15] This dual action on COX activity and expression is a significant point of differentiation.

  • Phosphodiesterase (PDE) Inhibition: Both Triflusal and HTB inhibit phosphodiesterase, an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[6][12][16] This inhibition leads to elevated intracellular cAMP levels. Increased cAMP activates protein kinase A, which in turn phosphorylates several proteins that ultimately inhibit calcium mobilization, a critical step in platelet activation and aggregation.[16][17]

  • Preservation of Prostacyclin (PGI2): Unlike aspirin, which can significantly inhibit the production of vascular prostacyclin (a vasodilator and inhibitor of platelet aggregation), Triflusal largely preserves its synthesis.[6][18] This selective action on platelet TXA2 over vascular PGI2 helps maintain a favorable anti-thrombotic balance.

  • Additional Mechanisms: Triflusal and HTB also increase the synthesis of nitric oxide (NO) in neutrophils, a potent vasodilator and anti-aggregant agent, and possess antioxidant properties that may protect the vascular endothelium.[2][6][12]

The following diagram illustrates this multifaceted mechanism of action.

Mechanism_of_Action cluster_platelet Platelet cluster_endothelium Endothelial Cell cluster_drug Triflusal / HTB Action AA Arachidonic Acid COX1 COX-1 AA->COX1 TXA2 Thromboxane A2 COX1->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes PDE Phosphodiesterase AMP AMP PDE->AMP cAMP cAMP cAMP->Aggregation Inhibits cAMP->PDE Degrades ATP ATP ATP->cAMP Adenylate Cyclase PGI2 Prostacyclin (PGI2) PGI2->Aggregation Inhibits NO Nitric Oxide Vasodilation Vasodilation NO->Vasodilation Promotes Triflusal Triflusal / HTB Triflusal->COX1 Inhibits Triflusal->PDE Inhibits Triflusal->PGI2 Spares Triflusal->NO Promotes Experimental_Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (200 x g) for Platelet-Rich Plasma (PRP) A->B C 3. Centrifugation (2000 x g) for Platelet-Poor Plasma (PPP) A->C D 4. Instrument Calibration 0% Agg: PRP | 100% Agg: PPP B->D C->D E 5. Assay Preparation PRP + Test Compound/Vehicle D->E F 6. Incubation (5 min at 37°C) E->F G 7. Add Agonist (e.g., ADP, AA) F->G H 8. Record Aggregation (Light Transmission) G->H I 9. Data Analysis (Calculate % Inhibition, IC50) H->I

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-hydroxy-3-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-hydroxy-3-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols, ensuring a self-validating system of laboratory safety.

Hazard Assessment: The "Why" Behind the Precautions

This compound (CAS No. 251300-32-0), and structurally related trifluoromethyl-substituted benzoic acids, are classified as hazardous substances that demand rigorous handling protocols.[1][2][3][4][5] Understanding the specific nature of these hazards is the foundation for selecting appropriate Personal Protective Equipment (PPE).

The primary hazards associated with this compound are:

  • Skin Irritation (H315): The compound is categorized as causing skin irritation.[1][6][7] Direct contact can lead to redness, inflammation, or discomfort. The trifluoromethyl group can alter the acidity and lipophilicity of the molecule, potentially enhancing its ability to penetrate the skin's protective layers.

  • Serious Eye Irritation (H319): This is a significant risk.[1][6][7] Contact with the eyes can cause severe irritation, pain, and potential damage to the cornea. The acidic nature of the carboxylic acid group contributes to this irritant effect.

  • Respiratory Tract Irritation (H335): As a solid, the compound can form dust.[2][8][9] Inhalation of these airborne particles may irritate the mucous membranes and the respiratory system, leading to coughing and discomfort.[1][6][7]

While comprehensive toxicological data is not fully available for this specific compound, the known hazards necessitate a cautious approach, treating it as potentially harmful upon inhalation, skin absorption, or ingestion.[2][8]

Core PPE Requirements: Your Barrier Against Exposure

Engineering controls, such as fume hoods and ventilated enclosures, are the first line of defense.[8][10][11] PPE is the critical final barrier between you and the chemical.

Eye and Face Protection

Given the classification for serious eye irritation, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn at all times in the laboratory.[8][12]

  • Recommended for High-Risk Tasks: When handling larger quantities, generating dust (e.g., weighing), or during procedures with a risk of splashing, tight-sealing chemical safety goggles are required.[13] For maximum protection, a face shield should be used in conjunction with safety goggles.[10][12][14]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Handle with chemical-resistant gloves that have been inspected prior to use.[7][8] Nitrile gloves are a common and appropriate choice for incidental contact. Always consult the glove manufacturer's resistance chart for specific chemical compatibility if prolonged contact is anticipated.

  • Proper Technique: Crucially, use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7][8] Never reuse disposable gloves. Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws.[8][15] After removing gloves, wash hands thoroughly with soap and water.[1][10][12]

Body Protection

Protecting skin and personal clothing from contamination is essential.

  • Standard Lab Attire: A laboratory coat and closed-toed footwear are the minimum requirements.[12]

  • Enhanced Protection: For tasks involving significant quantities of the solid or potential for generating dust, consider additional protective clothing such as an apron or coveralls made of a suitable material.[10][12]

Respiratory Protection

Engineering controls like fume hoods are the primary method for mitigating inhalation risks.[8][9] However, respiratory protection may be necessary in specific situations.

  • For Dust Generation: If work cannot be conducted within a fume hood or ventilated enclosure and dust formation is likely, a NIOSH-approved N95 (US) or P1/P2 (EU) particulate respirator is necessary.[8]

  • Emergency Situations: For higher-level protection, such as in the event of a large spill, respirator cartridges rated for organic vapors and particulates (e.g., OV/AG/P99) should be used.[8] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training.

Operational and Disposal Plans

A self-validating safety system relies on established, repeatable procedures.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_execution Execution & Disposal Start Task: Handle 2-hydroxy-3- (trifluoromethyl)benzoic Acid AssessTask Assess Task Risk: - Scale (mg vs g) - Dust/Aerosol Potential - Splash Potential Start->AssessTask BasePPE Baseline PPE (All Tasks) - Lab Coat - Safety Glasses (Side Shields) - Nitrile Gloves - Closed-Toe Shoes AssessTask->BasePPE Weighing Weighing Solid? BasePPE->Weighing SplashRisk Splash Risk? (e.g., Dissolving, Transfer) Weighing->SplashRisk No Respirator Add N95/P2 Dust Mask Weighing->Respirator Yes LargeScale Large Scale / Poor Ventilation? SplashRisk->LargeScale No Goggles Upgrade to Goggles + Face Shield SplashRisk->Goggles Yes LargeScale->Respirator Yes Execute Execute Task in Fume Hood LargeScale->Execute No Goggles->LargeScale Respirator->SplashRisk Doffing Properly Doff PPE Execute->Doffing Disposal Dispose of Contaminated PPE as Chemical Waste Doffing->Disposal End Wash Hands Thoroughly Disposal->End

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocols

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly.

  • Body Protection: Don your lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if needed): Perform a seal check to ensure your respirator fits correctly.

  • Eye/Face Protection: Put on your safety glasses or goggles. If required, add a face shield.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Removing) PPE: The goal is to avoid contaminating yourself.

  • Gloves: Remove gloves first using the proper technique (peel one off by pinching the cuff, then use the clean hand to slide under the cuff of the other glove). Dispose of them immediately in a designated chemical waste container.[8]

  • Hand Hygiene: Wash hands or use an alcohol-based sanitizer.

  • Face/Eye Protection: Remove the face shield (if used), followed by goggles or safety glasses, handling them by the earpieces.

  • Body Protection: Unbutton and remove your lab coat, folding the contaminated outside inwards.

  • Respiratory Protection (if used): Remove your respirator last.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[8]

Disposal of Contaminated PPE: All disposable PPE that has come into contact with this compound must be considered contaminated waste.

  • Collect all used gloves, disposable aprons, and other contaminated items in a designated, sealed waste container.[11][15]

  • Label the container clearly as chemical waste.

  • Dispose of the waste through your institution's licensed professional waste disposal service, adhering to all local, regional, and national regulations.[9][11][15] Do not dispose of it as regular trash.

Summary of PPE Recommendations by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired: N95/P2 Dust Mask (in ventilated enclosure or fume hood)
Preparing Solutions (Small Scale) Safety GogglesNitrile GlovesLab CoatNot required if in a fume hood
Running Reactions / Transfers Safety Goggles & Face ShieldNitrile GlovesLab CoatNot required if in a fume hood
Cleaning Spills Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronRequired: N95/P2 or higher, depending on spill size

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy-3-(trifluoromethyl)benzoic Acid
Reactant of Route 2
2-hydroxy-3-(trifluoromethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.